molecular formula C11H17N3O2S. HCl B195558 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride CAS No. 334981-11-2

1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride

Cat. No.: B195558
CAS No.: 334981-11-2
M. Wt: 291.8 g/mol
InChI Key: KDPFNFGHCNPPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride (CAS 334981-11-2) is a white to crystalline powder of high purity (95% Min) with a molecular weight of 291.79 g/mol . It is characterized by its solubility in hot methanol and DMSO, a density of 1.29±0.1 g/cm³, and a high boiling point of 470.3°C . This compound serves a critical role in medicinal chemistry and chemical synthesis as an important intermediate in the production of active pharmaceutical ingredients, most notably as a key building block in the synthesis of Almotriptan, a therapeutic agent . Its molecular structure, which features a pyrrolidine ring attached via a sulfonyl group to a hydrazinyl-substituted benzene ring, makes it a versatile precursor for the construction of complex molecules with potential therapeutic properties . Researchers value this compound for exploring structure-activity relationships and in biochemical studies to investigate drug-receptor interactions and biological pathways . Proper storage conditions recommend keeping the material in a dark place, sealed in a dry environment at room temperature to ensure its stability . This product is strictly for Research Use Only. It is not intended for personal, veterinary, or diagnostic uses.

Properties

IUPAC Name

[4-(pyrrolidin-1-ylsulfonylmethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S.ClH/c12-13-11-5-3-10(4-6-11)9-17(15,16)14-7-1-2-8-14;/h3-6,13H,1-2,7-9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPFNFGHCNPPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669938
Record name 1-[(4-Hydrazinylphenyl)methanesulfonyl]pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334981-11-2
Record name Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334981-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Hydrazinylphenyl)methanesulfonyl]pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-[[(4-Hydrazinylphenyl)methyl]sulfonyl]pyrrolidine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4NRK9S4K2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Almotriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the treatment of migraine headaches. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal function in the production of Almotriptan. The document further elaborates on the mechanism of action and signaling pathways of Almotriptan, which are the ultimate result of the utility of this precursor molecule. Detailed experimental protocols for the synthesis of Almotriptan from this intermediate are also presented, along with relevant data summarized in tabular format for clarity and ease of comparison.

Introduction

This compound (CAS No: 334981-11-2) is a substituted phenylhydrazine derivative.[1][2] Its molecular structure, featuring a hydrazinyl group, a sulfonyl group, and a pyrrolidine ring, makes it a versatile building block in medicinal chemistry.[3] While it may be explored for the synthesis of various novel compounds, its most significant and well-documented application is as a key starting material in the industrial synthesis of Almotriptan.[3] This guide will focus on the technical details surrounding this primary application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 334981-11-2[1]
Molecular Formula C₁₁H₁₈ClN₃O₂S[1]
Molecular Weight 291.80 g/mol [1]
Synonyms 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride[1]
Appearance SolidN/A
Purity ≥95% (commercially available)[1]
SMILES C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)NN.Cl[1]
InChI InChI=1S/C11H17N3O2S.ClH/c12-13-11-5-3-10(4-6-11)9-17(15,16)14-7-1-2-8-14;/h3-6,13H,1-2,7-9,12H2;1H[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that is documented in various chemical patents. A general synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of phenylhydrazine derivatives involves the diazotization of an aniline precursor followed by reduction.

Step 1: Diazotization of 1-((4-aminobenzyl)sulfonyl)pyrrolidine

  • Dissolve 1-((4-aminobenzyl)sulfonyl)pyrrolidine in a suitable acidic solution (e.g., hydrochloric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

Step 2: Reduction of the Diazonium Salt

  • In a separate vessel, prepare a solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid.

  • Slowly add the freshly prepared diazonium salt solution to the reducing agent solution, again maintaining a low temperature.

  • Allow the reaction to proceed until the reduction is complete, which can be monitored by thin-layer chromatography (TLC).

  • The resulting this compound can then be isolated by filtration and purified by recrystallization.

Note: This is a generalized protocol. Specific reaction conditions, such as solvent, temperature, and reaction time, may vary and should be optimized for each specific setup.

Role in Almotriptan Synthesis

The primary utility of this compound is as a key reactant in the Fischer indole synthesis to produce the core indole structure of Almotriptan.[4][5]

Logical Relationship: From Intermediate to Active Pharmaceutical Ingredient

G A 1-((4-Hydrazinylbenzyl)sulfonyl) pyrrolidine hydrochloride C Fischer Indole Synthesis A->C B Aldehyde/Ketone Precursor (e.g., 4-chlorobutyraldehyde diethyl acetal) B->C D Almotriptan Core Structure C->D E Further Functionalization (e.g., N,N-dimethylation) D->E F Almotriptan (API) E->F

Caption: Synthetic pathway from the intermediate to Almotriptan.

Experimental Protocol: Fischer Indole Synthesis of Almotriptan

The following is a representative protocol for the synthesis of Almotriptan from this compound, based on descriptions in the patent literature.[4]

Materials:

  • This compound

  • An appropriate aldehyde or ketone, such as 4-chlorobutyraldehyde diethyl acetal or N,N-dimethylamino-butyraldehyde dimethyl acetal.[4]

  • An acidic catalyst (e.g., hydrochloric acid, sulfuric acid).[5]

  • A suitable solvent (e.g., water, ethanol).

Procedure:

  • A suspension of this compound is prepared in water.

  • N,N-dimethylamino-butyraldehyde dimethyl acetal is added to the suspension.

  • The pH of the reaction mixture is adjusted to approximately 2 with a strong acid like hydrochloric acid.

  • The mixture is stirred for several hours at room temperature to facilitate the formation of the hydrazone intermediate.

  • The temperature is then elevated to around 55-65 °C to induce cyclization via the Fischer indole synthesis mechanism, forming the almotriptan base. This step is maintained for 10-12 hours.[4]

  • After cooling, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and neutralization.

  • The crude Almotriptan base can be purified by column chromatography.[4]

Biological Activity and Signaling Pathways (of Almotriptan)

As this compound is a precursor, its biological significance is realized through the action of Almotriptan. Almotriptan is a potent and selective agonist of the 5-HT1B and 5-HT1D serotonin receptors.

Mechanism of Action of Almotriptan

The therapeutic effect of Almotriptan in migraine is attributed to the following mechanisms:

  • Cranial Vasoconstriction: Activation of 5-HT1B receptors located on the smooth muscle of intracranial blood vessels leads to their constriction. This counteracts the vasodilation that is thought to contribute to migraine pain.

  • Inhibition of Neuropeptide Release: Agonism of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), Substance P, and neurokinin A. This reduces neurogenic inflammation in the meninges.

  • Inhibition of Pain Signal Transmission: Almotriptan is also believed to act centrally by inhibiting pain signal transmission in the trigeminal nucleus caudalis.

Signaling Pathway of Almotriptan

G cluster_0 Presynaptic Trigeminal Neuron cluster_1 Cranial Blood Vessel Smooth Muscle Almotriptan Almotriptan Receptor_1D 5-HT1D Receptor Almotriptan->Receptor_1D binds Vesicle Vesicles containing CGRP and Substance P Receptor_1D->Vesicle inhibits fusion Release Neuropeptide Release Vesicle->Release Pain Migraine Pain Release->Pain contributes to Almotriptan2 Almotriptan Receptor_1B 5-HT1B Receptor Almotriptan2->Receptor_1B binds Vasoconstriction Vasoconstriction Receptor_1B->Vasoconstriction induces Vasoconstriction->Pain alleviates Vasodilation Vasodilation Vasodilation->Pain contributes to

Caption: Almotriptan's dual mechanism of action in migraine.

Quantitative Data

As an intermediate, there is a lack of publicly available quantitative biological data (e.g., IC50, Ki) for this compound itself. The relevant quantitative data pertains to the final active pharmaceutical ingredient, Almotriptan.

ParameterValueTargetReference
Almotriptan Binding Affinity (Ki) High affinity5-HT1B and 5-HT1D receptorsN/A
Almotriptan Purity (Post-synthesis) >99.85% (as measured by HPLC)N/A[4]

Conclusion

This compound is a cornerstone intermediate in the synthesis of the anti-migraine drug Almotriptan. Its chemical structure is ideally suited for the Fischer indole synthesis, a key step in the manufacturing of this triptan. While the compound itself is not pharmacologically active in the context of migraine treatment, its importance to the pharmaceutical industry is significant. Understanding the synthesis and chemical properties of this intermediate is essential for professionals involved in the research, development, and manufacturing of Almotriptan and potentially other novel therapeutic agents. Future research could explore other synthetic applications of this versatile molecule.

References

In-Depth Technical Guide: Chemical Properties and Structure of CAS 334981-11-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of the compound identified by CAS number 334981-11-2. This compound, chemically known as 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride , is a key intermediate in the pharmaceutical industry, most notably in the synthesis of Almotriptan, a medication for the treatment of migraine headaches. This document details its chemical and physical characteristics, provides insights into its synthesis and analysis, and explores its biological relevance through the mechanism of its principal downstream product.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for researchers.

Table 1: Chemical Identification
IdentifierValue
CAS Number 334981-11-2
Chemical Name This compound
Synonyms 4-(1-Pyrrolidinylsulforylmenthyl)phenylhydrazine hydrochloride
Molecular Formula C₁₁H₁₈ClN₃O₂S
Molecular Weight 291.80 g/mol
SMILES C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)NN.Cl
InChI Key KDPFNFGHCNPPAI-UHFFFAOYSA-N
Table 2: Physical Properties
PropertyValue
Boiling Point 470.3 °C at 760 mmHg
Flash Point 238.2 °C
Purity ≥95%

Chemical Structure

The chemical structure of this compound is characterized by a central benzene ring substituted with a pyrrolidine sulfonyl methyl group and a hydrazine group, present as a hydrochloride salt.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis

The synthesis of this compound is a multi-step process. A representative synthetic route is outlined below, starting from 1-((4-nitrobenzyl)sulfonyl)pyrrolidine.

SynthesisWorkflow start 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine step1 Reduction of Nitro Group start->step1 H₂, Pd/C Ethanol intermediate 1-((4-Aminobenzyl)sulfonyl)pyrrolidine step1->intermediate step2 Diazotization intermediate->step2 NaNO₂, HCl diazonium Diazonium Salt Intermediate step2->diazonium step3 Reduction to Hydrazine diazonium->step3 Reducing Agent (e.g., SnCl₂ or Na₂SO₃) product 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine (Free Base) step3->product step4 Hydrochloride Salt Formation product->step4 HCl final_product CAS 334981-11-2 step4->final_product

Caption: Synthetic workflow for CAS 334981-11-2.

Detailed Methodology for the Synthesis of 1-((4-Aminobenzyl)sulfonyl)pyrrolidine (Key Intermediate):

  • Dissolution: Dissolve 1-((4-nitrobenzyl)sulfonyl)pyrrolidine (0.1 mol) in ethanol (200 ml).[1]

  • Catalyst Addition: Add 5% palladium on activated carbon to the solution.[1]

  • Hydrogenation: Subject the mixture to hydrogenation at 4 atm for 2 hours.[1]

  • Catalyst Removal: After the reaction, remove the palladium on carbon catalyst by filtration.[1]

  • pH Adjustment and Extraction: Adjust the pH of the filtrate to 3-4. Perform an extraction, and then extract the aqueous layer twice with ethyl acetate. Subsequently, adjust the pH of the aqueous layer to 13 and extract with ethyl acetate 2-3 times.[1]

  • Drying and Evaporation: Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate under reduced pressure to yield the product as a white solid.[1]

The subsequent steps of diazotization and reduction to the hydrazine are standard organic chemistry procedures. The amino group is treated with sodium nitrite in the presence of a strong acid (like hydrochloric acid) at low temperatures to form a diazonium salt. This intermediate is then reduced using a suitable reducing agent, such as stannous chloride or sodium sulfite, to yield the hydrazine. The final hydrochloride salt is formed by treatment with hydrochloric acid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound and its related compounds. Below is a general protocol based on methods used for the analysis of Almotriptan and its intermediates.

HPLC Method Protocol:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[2]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 1% triethylamine or a phosphate buffer) and organic solvents like acetonitrile and methanol.[2] A common mobile phase composition could be a ratio of buffer:acetonitrile:methanol (e.g., 05:55:40 v/v/v).[2]

  • Flow Rate: A flow rate of 1.0 ml/min is generally appropriate.[2]

  • Detection: UV detection at a wavelength of approximately 230 nm is suitable for this compound.[2]

  • Injection Volume: A standard injection volume of 20 µL can be used.

  • Column Temperature: The analysis is typically performed at ambient temperature.

This method can be optimized for the specific requirements of purity testing or quantitative analysis of CAS 334981-11-2.

Biological Relevance and Signaling Pathway

This compound is primarily of interest due to its role as a precursor to Almotriptan. Almotriptan is a selective serotonin (5-HT) receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes.[3] The therapeutic effect of Almotriptan in treating migraines is attributed to its action on these receptors, which leads to the constriction of cranial blood vessels and a reduction in neurogenic inflammation.[3]

The signaling pathway initiated by the activation of 5-HT1B/1D receptors is a G-protein coupled receptor (GPCR) pathway.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Almotriptan Almotriptan Receptor 5-HT1B/1D Receptor Almotriptan->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Vessel_Constriction Cranial Vasoconstriction PKA->Vessel_Constriction Leads to Inflammation_Reduction Reduced Neurogenic Inflammation PKA->Inflammation_Reduction Contributes to

References

An In-depth Technical Guide to 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride is a niche chemical compound primarily recognized for its role as a critical intermediate in the synthesis of the anti-migraine drug, Almotriptan. While extensive research into its intrinsic biological activity is not publicly available, its chemical properties and synthetic applications are well-documented in patent literature. This technical guide provides a comprehensive overview of the available information on 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride, including its chemical and physical properties, a detailed experimental protocol for its use in the synthesis of Almotriptan, and a discussion of its potential toxicological profile based on related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride is presented in Table 1. This data is essential for researchers handling the compound in a laboratory setting.

PropertyValueReference
CAS Number 334981-11-2[1][2]
Molecular Formula C₁₁H₁₈ClN₃O₂S[1][2]
Formula Weight 291.80 g/mol [1][2]
Appearance Solid[3]
Solubility Soluble in DMSO and Methanol[3]
Storage Temperature Room Temperature, under inert atmosphere[3]

Role in the Synthesis of Almotriptan

The principal application of 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride is as a key starting material in the Fischer indole synthesis of Almotriptan. Almotriptan is a selective 5-HT(1B/1D) receptor agonist used for the acute treatment of migraine. The hydrazine moiety of the title compound is crucial for the formation of the indole ring structure of Almotriptan.

Synthetic Pathway Overview

The synthesis of Almotriptan from 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride generally involves its condensation with a protected form of 4-aminobutyraldehyde, followed by cyclization to form the indole ring. The following diagram illustrates this key synthetic transformation.

Almotriptan_Synthesis 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine HCl 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine HCl Intermediate_Hydrazone Intermediate Hydrazone 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine HCl->Intermediate_Hydrazone Protected 4-aminobutyraldehyde Protected 4-aminobutyraldehyde Protected 4-aminobutyraldehyde->Intermediate_Hydrazone Almotriptan_Precursor Indole Ring Formation (Almotriptan Precursor) Intermediate_Hydrazone->Almotriptan_Precursor Cyclization Almotriptan Almotriptan Almotriptan_Precursor->Almotriptan Further Steps

Caption: Synthetic pathway from 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine HCl to Almotriptan.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of an Almotriptan intermediate, derived from patent literature. This procedure is intended for informational purposes and should be adapted and optimized by qualified researchers.

Synthesis of Almotriptan Intermediate via Fischer Indole Synthesis

Objective: To synthesize an indole precursor of Almotriptan from 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride.

Materials:

  • 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride

  • 4-Chlorobutyraldehyde diethyl acetal

  • Methanol

  • Water

  • Hydrochloric acid

Procedure:

  • A solution of 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride is prepared in a mixture of water and methanol.

  • Separately, a solution of 4-chlorobutyraldehyde diethylacetal in hydrochloric acid is prepared by mixing aqueous hydrochloric acid and 4-chlorobutyraldehyde diethylacetal at a controlled temperature of 10°C.

  • The 4-chlorobutyraldehyde diethylacetal solution is added to the solution of 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride at a temperature of 10-15°C.

  • The reaction mixture is stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mass is gradually cooled to 0-5°C with continuous stirring.

  • The mixture is maintained at 0-5°C to allow for the precipitation of the product.

  • The resulting solid product is collected by filtration and washed with chilled deionized water.

Biological Activity and Mechanism of Action

There is a notable absence of publicly available data on the specific biological activity, pharmacological effects, or mechanism of action of 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride itself. The scientific literature primarily focuses on its utility as a synthetic intermediate.

Toxicology and Safety

General Hazards of Phenylhydrazines:

  • Hematotoxicity: Phenylhydrazine can induce hemolytic anemia by causing oxidative damage to red blood cells.

  • Carcinogenicity: Phenylhydrazine is considered a potential occupational carcinogen.

  • Organ Damage: Repeated exposure may lead to damage to the liver and kidneys.

  • Skin Sensitization: It may cause allergic skin reactions.

Given these known risks associated with the phenylhydrazine class of compounds, it is imperative that 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood.

Conclusion

4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride is a valuable chemical intermediate, indispensable for the synthesis of the anti-migraine drug Almotriptan. While its own biological properties remain largely unexplored, its synthetic utility is well-established. Researchers and drug development professionals working with this compound should be well-versed in its chemical properties and the necessary safety precautions, which are dictated by the known hazards of the phenylhydrazine chemical class. Future research could explore the potential for this molecule to possess its own unique biological activities, drawing inspiration from the properties of structurally similar compounds.

References

An In-depth Technical Guide on Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive literature review on the chemical compound Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1), identified by the CAS Registry Number 334981-11-2.[1][2] Despite a thorough search of scientific databases and patent literature, detailed information regarding the synthesis, biological activity, experimental protocols, and mechanism of action of this specific molecule is notably scarce. This document summarizes the available chemical and physical properties and discusses the potential biological significance of its core chemical moieties—the pyrrolidine ring and the phenylhydrazine group—by drawing parallels with related compounds. The absence of in-depth research presents a significant opportunity for novel investigation into the potential therapeutic applications of this compound.

Introduction

Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1) is a chemical entity featuring a central phenyl ring substituted with a hydrazinyl group and a methylsulfonylpyrrolidine moiety. The pyrrolidine scaffold is a prevalent structural motif in a multitude of FDA-approved drugs and biologically active compounds, valued for its ability to introduce three-dimensionality and serve as a versatile synthetic handle. Similarly, the hydrazone and hydrazine functionalities are known to be associated with a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[3][4][5] This guide aims to collate all publicly available information on the title compound and to contextualize its potential within the broader landscape of medicinal chemistry.

Chemical and Physical Properties

The fundamental properties of Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1) have been compiled from various chemical databases and suppliers. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1)

PropertyValueSource
CAS Registry Number 334981-11-2[1][2]
Molecular Formula C₁₁H₁₈ClN₃O₂S[2]
Molecular Weight 291.80 g/mol
Canonical SMILES C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)NN.Cl[1]
InChI InChI=1S/C11H17N3O2S.ClH/c12-13-11-5-3-10(4-6-11)9-17(15,16)14-7-1-2-8-14;/h3-6,13H,1-2,7-9,12H2;1H[1]
InChIKey KDPFNFGHCNPPAI-UHFFFAOYSA-N[1]
Alternate Names 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride, 4-(1-Pyrrolidinylsulforylmenthyl)phenylhydrazine hydrochloride[2]

Synthesis and Experimental Protocols

A comprehensive search of the scientific literature, including major chemical databases and patent repositories, did not yield any specific synthetic protocols for Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1).

However, based on the structure of the molecule, a potential synthetic strategy can be hypothesized. This would likely involve the coupling of a (4-hydrazinylphenyl)methanesulfonyl chloride with pyrrolidine, followed by conversion to the hydrochloride salt. The synthesis of the key intermediate, (4-hydrazinylphenyl)methanesulfonyl chloride, could potentially be achieved from 4-aminotoluene through a series of steps including chlorosulfonation, protection of the amino group, and subsequent conversion to the hydrazine.

A generalized workflow for a potential synthetic approach is depicted in the diagram below. It is crucial to note that this is a theoretical pathway and has not been experimentally validated.

G cluster_start Starting Material cluster_intermediate Key Intermediates cluster_final Final Product 4-Aminotoluene 4-Aminotoluene Protected_Amine Protected 4-Aminotoluene 4-Aminotoluene->Protected_Amine Protection Sulfonyl_Chloride (4-Protected-aminophenyl) methanesulfonyl chloride Protected_Amine->Sulfonyl_Chloride Chlorosulfonation Hydrazine_Intermediate (4-Hydrazinylphenyl) methanesulfonyl chloride Sulfonyl_Chloride->Hydrazine_Intermediate Hydrazine formation & Deprotection Final_Product Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1) Hydrazine_Intermediate->Final_Product Coupling with Pyrrolidine & HCl salt formation

Figure 1: A hypothetical synthetic pathway for Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1). This diagram illustrates a potential, unverified reaction sequence.

Biological Activity and Potential Applications

There is no specific biological data available in the public domain for Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1). However, the structural components of the molecule suggest potential areas for investigation.

  • Pyrrolidine Derivatives: The pyrrolidine ring is a key component in many biologically active compounds, including enzyme inhibitors. For instance, certain sulfonyl pyrrolidine derivatives have been investigated as matrix metalloproteinase (MMP) inhibitors.[6] MMPs are a family of enzymes involved in tissue remodeling and are implicated in diseases such as cancer and arthritis.

  • Hydrazone and Hydrazine Derivatives: The hydrazone moiety (-NHN=CH-) and related hydrazine compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[3][4][5] The mechanism of action for many hydrazone-containing compounds involves the inhibition of specific enzymes or the disruption of cellular processes.

Given these precedents, Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1) could be a candidate for screening in various biological assays, particularly those related to enzyme inhibition.

The diagram below illustrates a potential logical workflow for the initial biological screening of this compound based on the activities of its constituent moieties.

G cluster_screening Initial Biological Screening Compound Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1) Enzyme_Inhibition Enzyme Inhibition Assays (e.g., MMPs, Kinases) Compound->Enzyme_Inhibition Antimicrobial Antimicrobial Activity (Bacteria, Fungi) Compound->Antimicrobial Anticancer Anticancer Activity (Cell viability, Apoptosis) Compound->Anticancer Hit_Identification_Enzyme Hit_Identification_Enzyme Enzyme_Inhibition->Hit_Identification_Enzyme Identify active compounds Hit_Identification_Antimicrobial Hit_Identification_Antimicrobial Antimicrobial->Hit_Identification_Antimicrobial Identify active compounds Hit_Identification_Anticancer Hit_Identification_Anticancer Anticancer->Hit_Identification_Anticancer Identify active compounds

Figure 2: A proposed workflow for the initial biological evaluation of Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1).

Signaling Pathways

Due to the absence of any reported biological activity for Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1), there are no known signaling pathways associated with this compound. Future research would first need to identify a biological target or a cellular effect to elucidate any potential involvement in specific signaling cascades.

Conclusion and Future Directions

Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1) represents an under-investigated area of chemical space. While its fundamental chemical properties are documented, a significant gap exists in the scientific literature regarding its synthesis, biological activity, and potential therapeutic applications. The presence of the pyrrolidine and phenylhydrazine moieties suggests that this compound may possess interesting biological properties, particularly as an enzyme inhibitor or an antimicrobial agent.

Future research should focus on:

  • Development and optimization of a reliable synthetic route.

  • Broad biological screening to identify potential therapeutic areas.

  • If activity is identified, subsequent studies to determine the mechanism of action and identify specific molecular targets.

The lack of existing data presents a unique opportunity for researchers to conduct novel and impactful studies on this compound, potentially leading to the discovery of new therapeutic agents.

References

Mechanism of Action of Sulfonyl Hydrazide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sulfonyl hydrazide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and insecticidal properties. Their mechanisms of action are diverse and often stem from their ability to act as precursors to reactive sulfonyl radicals or to engage in specific molecular interactions. In oncology, they function as DNA alkylating agents, inhibitors of tubulin polymerization, inducers of apoptosis and cell cycle arrest, specific enzyme inhibitors, and disruptors of critical protein-protein interactions such as p53-MDM2. As antimicrobial agents, they show promise in inhibiting essential enzymes like enoyl-ACP reductase (InhA). This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for researchers in drug discovery and development.

Core Chemical Reactivity: The Sulfonyl Radical

A central feature of sulfonyl hydrazide chemistry is the facile generation of sulfonyl radicals. The hydrazinyl group (-NHNH2) can be removed under various conditions, including oxidative, thermal, or transition metal-catalyzed reactions.[1] This process releases dinitrogen gas and produces a highly reactive sulfonyl radical intermediate.[1][2] This radical can then participate in a wide array of chemical transformations, such as addition to alkenes and alkynes, which is fundamental to many of their observed biological effects.[2][3][4] The generation of these radicals is a key initiating step in pathways leading to DNA damage and the production of reactive oxygen species (ROS).[2][5]

G cluster_initiation Initiation cluster_products Products Sulfonyl_Hydrazide Sulfonyl Hydrazide (R-SO2NHNH2) Sulfonyl_Radical Sulfonyl Radical (R-SO2•) Sulfonyl_Hydrazide->Sulfonyl_Radical Decomposition Nitrogen_Gas Nitrogen Gas (N2) Sulfonyl_Hydrazide->Nitrogen_Gas Byproducts Other Byproducts Sulfonyl_Hydrazide->Byproducts Initiator Oxidant / Heat / Metal Catalyst Initiator->Sulfonyl_Hydrazide Activation

Generation of Sulfonyl Radicals from Sulfonyl Hydrazide Precursors.

Anticancer Mechanisms of Action

The anticancer activity of sulfonyl hydrazide compounds is multifaceted, targeting several hallmarks of cancer.

DNA Alkylation and MGMT Targeting

A prominent mechanism for 1,2-bis(sulfonyl)hydrazines (BSHs) is their function as DNA alkylating agents.[6][7] These compounds are designed to be more specific than traditional nitrosoureas, generating electrophiles that alkylate the O-6 position of guanine in DNA.[6][8] This lesion is cytotoxic and is primarily repaired by the enzyme O(6)-methylguanine-DNA methyltransferase (MGMT).[6][8] A significant subset of tumors, estimated at 5-20%, are deficient in MGMT activity, making them highly susceptible to BSHs.[6][7] This deficiency provides a clear therapeutic window and allows for patient stratification based on MGMT expression status.[6] The cytotoxicity of these agents is highly selective towards cells with little to no MGMT activity.[6][7][8]

Disruption of Microtubule Dynamics

Certain sulfonyl hydrazide and sulfonamide derivatives act as potent inhibitors of tubulin polymerization.[9][10] By binding to the colchicine site on β-tubulin, these agents disrupt the formation of microtubules, which are essential for creating the mitotic spindle during cell division.[10][11] This interference with microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[9][12] For instance, one hydrazide-hydrazone compound was found to inhibit tubulin polymerization with an IC50 value of 6.19 μM.[9] ABT-751 (E7010), a well-studied sulfonamide, is an orally bioavailable agent that binds the colchicine site and has entered Phase II clinical trials.[10][11]

Induction of Apoptosis and Cell Cycle Arrest

A common consequence of the cellular damage induced by sulfonyl hydrazides is the activation of programmed cell death, or apoptosis. Mechanistic studies show that these compounds can induce apoptosis through the intrinsic (mitochondrial) pathway.[13][14] This is characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, leading to changes in the mitochondrial membrane potential and the activation of executioner caspase-3 and caspase-9.[13][14][15]

Furthermore, many sulfonyl hydrazide derivatives cause cell cycle arrest, predominantly at the G2/M checkpoint.[8][16][17] This arrest prevents damaged cells from proceeding through mitosis and is a direct consequence of mechanisms like DNA damage or tubulin disruption.[8][9]

G SH_Compound Sulfonyl Hydrazide Compound Bax Bax (Pro-apoptotic) SH_Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) SH_Compound->Bcl2 Downregulates Mitochondrion Mitochondrion Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Activates Bax->Mitochondrion Disrupts Membrane Potential Bcl2->Mitochondrion Inhibits Disruption Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis G cluster_normal Normal p53 Regulation cluster_inhibited Inhibition by Sulfonyl Hydrazide Derivative p53_n p53 mdm2_n MDM2 p53_n->mdm2_n Binds degradation_n Degradation p53_n->degradation_n mdm2_n->degradation_n Targets for p53_i p53 mdm2_i MDM2 p53_i->mdm2_i Binding Inhibited apoptosis_i Apoptosis & Cell Cycle Arrest p53_i->apoptosis_i Activates inhibitor Inhibitor inhibitor->mdm2_i Blocks p53 site G Start Seed Cells in Culture Plate Treat Treat with Compound Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Harvest Harvest Cells Incubate->Harvest Assay Perform Assay Harvest->Assay MTT MTT Assay: Add MTT, Solubilize, Read Absorbance Assay->MTT Cell Viability Flow Flow Cytometry: Fix, Stain with PI, Analyze DNA Content Assay->Flow Cell Cycle Western Western Blot: Lyse Cells, Run Gel, Probe for Proteins Assay->Western Apoptosis Markers End Data Analysis: IC50, Cell Cycle %, Protein Levels MTT->End Flow->End Western->End

References

The Pyrrolidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a "privileged scaffold" in the realm of medicinal chemistry. Its remarkable versatility, stemming from its three-dimensional structure, synthetic tractability, and ability to engage in crucial biological interactions, has cemented its importance in the design and development of novel therapeutics. This technical guide provides a comprehensive overview of the pivotal role of pyrrolidine scaffolds, detailing their synthesis, diverse therapeutic applications, quantitative structure-activity relationships, and the intricate mechanisms of action that underpin their pharmacological effects.

The Significance of the Pyrrolidine Moiety

The unique physicochemical properties of the pyrrolidine ring contribute significantly to its prevalence in drug discovery.[1] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, puckered conformation. This "pseudorotation" allows for a greater exploration of three-dimensional space, enabling more precise and potent interactions with the complex topographies of biological targets.[1] The presence of up to four stereogenic centers further enhances this structural diversity, allowing for the fine-tuning of pharmacological activity and selectivity.[1] Moreover, the nitrogen atom within the ring can act as a hydrogen bond donor or acceptor, a critical feature for molecular recognition at the active sites of enzymes and receptors.[2]

Synthetic Strategies for Pyrrolidine Scaffolds

The construction of the pyrrolidine core and its derivatives is a well-explored area of organic synthesis, with numerous methodologies available to medicinal chemists. Key strategies include the functionalization of pre-existing pyrrolidine rings, such as those derived from the natural amino acid proline, and the de novo construction of the ring from acyclic precursors.[1]

Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as powerful and efficient methods for the synthesis of complex pyrrolidine derivatives in a single synthetic operation.[3] These reactions offer significant advantages, including increased atomic economy, reduced waste, and rapid access to diverse chemical libraries for high-throughput screening.[3]

A general workflow for the multicomponent synthesis of pyrrolidine derivatives is depicted below:

G General Workflow for Multicomponent Pyrrolidine Synthesis cluster_0 Reactant Preparation cluster_1 Reaction Setup cluster_2 Workup & Purification cluster_3 Analysis A Component A MCR Multicomponent Reaction A->MCR B Component B B->MCR C Component C C->MCR Solvent Solvent Selection Solvent->MCR Catalyst Catalyst/Promoter Catalyst->MCR Conditions Reaction Conditions (Temperature, Time) Conditions->MCR Workup Aqueous Workup/ Extraction MCR->Workup Purification Column Chromatography Workup->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis Product Pyrrolidine Derivative Analysis->Product

Caption: General workflow for multicomponent pyrrolidine synthesis.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most versatile and widely employed methods for constructing the pyrrolidine ring.[3] This reaction allows for the stereoselective synthesis of highly functionalized pyrrolidines.[3]

Therapeutic Applications of Pyrrolidine-Containing Compounds

The structural diversity of the pyrrolidine scaffold has been exploited to develop drugs for a wide range of therapeutic areas.

Anticancer Activity

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and proliferation.[4] Many of these compounds exhibit cytotoxic effects against a range of cancer cell lines.[5][6]

One of the key signaling pathways implicated in the anticancer activity of some pyrrolidine-containing natural products is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival, proliferation, and apoptosis.[7][][9][10]

PI3K_Akt_Pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrrolidine Pyrrolidine Inhibitor Pyrrolidine->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrrolidine derivatives.

Antiviral Activity

Pyrrolidine-containing compounds have emerged as potent antiviral agents, particularly in the treatment of Hepatitis C Virus (HCV) and coronaviruses.[4] For instance, Telaprevir, an antiviral drug, incorporates a pyrrolidine scaffold and functions by inhibiting the NS3/4A serine protease of HCV.[4] More recently, novel pyrrolidines have been investigated as inhibitors of the main protease (MPro) of coronaviruses.

Antidiabetic Activity

The pyrrolidine scaffold is a key feature in several drugs for the management of type 2 diabetes.[11] These compounds often act as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4), α-amylase, and α-glucosidase.[11][12] Inhibition of DPP-4 increases the levels of incretin hormones, which in turn enhance insulin secretion and reduce glucagon levels.[11] α-Amylase and α-glucosidase inhibitors slow down the digestion and absorption of carbohydrates, thereby reducing post-meal blood glucose spikes.[12]

Central Nervous System (CNS) Disorders

The ability of the pyrrolidine ring to introduce three-dimensionality has been beneficial in the design of drugs targeting the CNS.[13] Pyrrolidine derivatives have been investigated for the treatment of a variety of CNS disorders, including epilepsy, Alzheimer's disease, and depression.[14]

Quantitative Data Summary

The following tables summarize the in vitro activities of representative pyrrolidine derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Pyrrolidine Derivatives

Compound/Derivative SeriesTarget/Cell LineAssay TypeIC50/Ki/EC50Reference
Spiropyrrolidine-thiazolo-oxindolesHepG2, MCF-7, HCT-116Cytotoxicity0.80 - 9.00 µg/mL[5]
Thiosemicarbazone pyrrolidine–copper(II) complexesSW480Cytotoxicity0.99 ± 0.09 µM[5]
Diphenylamine-pyrrolidin-2-one-hydrazonesIGR39, PPC-1Cytotoxicity2.5 - 20.2 µM[6]
1,2,4-Oxadiazole pyrrolidine derivativesE. coli DNA gyraseEnzyme Inhibition120 ± 10 nM[5][15]
(S)-PyrrolidinesCXCR4 ReceptorBinding Assay79 nM[1]

Table 2: Antidiabetic Activity of Pyrrolidine Derivatives

Compound/Derivative SeriesTarget EnzymeAssay TypeIC50Reference
Pyrrolidine-chalcone hybridsα-amylase, α-glucosidaseEnzyme Inhibition< 50 µM[10]
4-methoxy analogue 3gα-amylase, α-glucosidaseEnzyme Inhibition26.24 µg/mL, 18.04 µg/mL[12]
Pyrrolidine sulfonamide derivativesDPP-IVEnzyme Inhibition11.32 ± 1.59 µM[5][15]
4-Fluoropyrrolidine-2-carbonitrile derivative (17a)DPP-4Enzyme Inhibition0.017 µM[16]

Table 3: Antimicrobial Activity of Pyrrolidine Derivatives

Compound/Derivative SeriesOrganismAssay TypeMICReference
Pyrrolidine-thiazole derivativesB. cereus, S. aureusMicrodilution21.70 - 30.53 µg/mL[5][15]
Thiohydantoin-pyrrolidine derivativesM. tuberculosis H37RvMicroplate Alamar Blue62.5–125 µg/mL[5][15]
Pyrrolidine bis-cyclic guanidinesMRSABactericidal2.5 µg/mL[17]
Pyrrolidine-2,3-dione dimersMSSA, MRSABroth microdilution8–16 μg mL−1[18]

Table 4: CNS Activity of Pyrrolidine Derivatives

Compound/Derivative SeriesTargetAssay TypeKiReference
Pyrrolidine-based hybridshCAII, AChEEnzyme Inhibition75.79 ± 2.83 nM, 43.17 ± 10.44 nM[19]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of pyrrolidine derivatives.

Synthesis Protocol: Three-Component 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of spiro-pyrrolidine-oxindoles via a one-pot, three-component 1,3-dipolar cycloaddition reaction.

Materials:

  • Isatin derivative (1.0 equiv)

  • Sarcosine or other α-amino acid (1.2 equiv)

  • Dipolarophile (e.g., activated alkene) (1.0 equiv)

  • Methanol or Ethanol (0.2 M)

Procedure:

  • A mixture of the isatin, α-amino acid, and dipolarophile is prepared in a suitable reaction vessel.

  • The appropriate solvent (methanol or ethanol) is added to achieve a concentration of 0.2 M.

  • The reaction mixture is heated to reflux.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired spiro-pyrrolidine-oxindole.

Biological Assay Protocol: α-Glucosidase Inhibition Assay

This protocol details the in vitro assessment of the α-glucosidase inhibitory activity of pyrrolidine derivatives.

Materials:

  • α-Glucosidase enzyme solution (1 U/mL)

  • Test compounds (pyrrolidine derivatives) at various concentrations

  • 0.1 M Phosphate buffer (pH 6.8)

  • 1 M p-nitrophenyl-α-D-glucopyranoside (p-NPG) substrate

  • 0.1 N Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well microplate, 10 µL of the test compound solution at different concentrations is mixed with 10 µL of the α-glucosidase enzyme solution.

  • The mixture is incubated for 20 minutes at 37 °C.

  • Following incubation, 125 µL of 0.1 M phosphate buffer (pH 6.8) is added to each well.

  • The reaction is initiated by adding 20 µL of 1 M p-NPG substrate.

  • The plate is further incubated for 30 minutes at 37 °C.

  • The reaction is stopped by adding 50 µL of 0.1 N Na₂CO₃.

  • The absorbance is measured at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

High-Throughput Screening (HTS) of Pyrrolidine Libraries

The discovery of novel bioactive pyrrolidine derivatives is often accelerated through high-throughput screening of large compound libraries. A typical HTS workflow involves several stages, from assay development to hit validation.[20][21][22][23][24]

HTS_Workflow High-Throughput Screening Workflow for Pyrrolidine Libraries Start Start AssayDev Assay Development & Miniaturization (e.g., 384-well plate) Start->AssayDev PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen HitSelection Hit Identification (Activity Threshold) PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation (IC50/EC50 Determination) HitSelection->DoseResponse HitValidation Hit Validation (Orthogonal Assays, SAR by Analogs) DoseResponse->HitValidation LeadOp Lead Optimization HitValidation->LeadOp End End LeadOp->End

Caption: A typical workflow for high-throughput screening of compound libraries.

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its unique structural features and synthetic accessibility have enabled the development of a wide array of therapeutic agents targeting a diverse range of diseases. As our understanding of disease biology deepens and synthetic methodologies evolve, the pyrrolidine ring is poised to remain at the forefront of drug discovery, offering a robust platform for the design of the next generation of innovative medicines. The strategic application of modern techniques such as multicomponent reactions and high-throughput screening will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

An In-Depth Technical Guide to the Discovery and Synthesis of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride (CAS No: 334981-11-2), a key intermediate in the manufacture of the anti-migraine drug Almotriptan. This document details the synthetic pathway, including experimental protocols for the precursor and final compound, and presents available physicochemical data. The logical workflow of the synthesis is visualized through a detailed diagram. While this compound is primarily recognized for its role in pharmaceutical synthesis, this guide also touches upon its broader potential applications in medicinal chemistry.

Introduction

This compound is a heterocyclic organic compound that has gained significance as a crucial building block in the synthesis of Almotriptan.[1] Almotriptan is a selective serotonin receptor (5-HT1B/1D) agonist used in the acute treatment of migraine headaches. The discovery and development of a stable and efficient synthetic route to Almotriptan necessitated the isolation and characterization of key intermediates, among which this compound is of primary importance. Its molecular structure, featuring a reactive hydrazine group, a sulfonyl linkage, and a pyrrolidine moiety, makes it a versatile synthon.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 334981-11-2[2]
Molecular Formula C₁₁H₁₈ClN₃O₂S[2]
Molecular Weight 291.80 g/mol [2]
Canonical SMILES C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)NN.Cl[3]
InChIKey KDPFNFGHCNPPAI-UHFFFAOYSA-N[3]
Appearance Solid (predicted)
Purity ≥95% (commercially available)[2]

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that originates from 1-(4-nitrobenzylsulfonyl)pyrrolidine. The overall synthetic pathway involves the reduction of the nitro group to an amine, followed by diazotization and subsequent reduction to the target hydrazine hydrochloride.

Synthesis of the Precursor: 1-((4-Aminobenzyl)sulfonyl)pyrrolidine

The initial step is the reduction of 1-(4-nitrobenzylsulfonyl)pyrrolidine to 1-((4-aminobenzyl)sulfonyl)pyrrolidine.

Experimental Protocol:

A solution of 1-(4-nitrobenzylsulfonyl)pyrrolidine (0.1 mol) in ethanol (200 mL) is treated with 5% palladium on carbon (Pd/C) as a catalyst. The mixture is then subjected to hydrogenation at a pressure of 4 atm for 2 hours. Following the reaction, the palladium catalyst is removed by filtration. The pH of the filtrate is adjusted to 3-4, and the aqueous layer is extracted twice with ethyl acetate. The pH of the aqueous layer is then adjusted to 13, and it is extracted again with ethyl acetate (2-3 times). The combined organic phases are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the product as a white solid.

ReactantMolar Equivalent
1-(4-nitrobenzylsulfonyl)pyrrolidine1.0
5% Palladium on CarbonCatalytic
HydrogenExcess
EthanolSolvent
Synthesis of this compound

The amino precursor is then converted to the final hydrazine hydrochloride via a diazotization reaction followed by reduction.

Experimental Protocol:

1-((4-Aminobenzyl)sulfonyl)pyrrolidine hydrochloride (III) is dissolved in water and the solution is cooled to 0-5°C. A solution of sodium nitrite (1.5 equivalents) in water is added dropwise to the cooled solution while maintaining the temperature. This effects the diazotization of the primary amine. The resulting diazonium salt solution is then added to a solution of sodium sulfite at 0-5°C to prevent decomposition. The reaction mixture is stirred for an extended period (13-18 hours) at 25-30°C to ensure complete conversion to the hydrazine product (IV). The final product is isolated as the hydrochloride salt.

ReactantMolar Equivalent
1-((4-Aminobenzyl)sulfonyl)pyrrolidine hydrochloride1.0
Sodium Nitrite1.5
Sodium SulfiteReducing Agent
Hydrochloric AcidSolvent/Catalyst
WaterSolvent

Characterization Data

Detailed characterization data for this compound is not extensively available in peer-reviewed literature, as it is primarily an industrial intermediate. However, based on its structure, the expected spectral characteristics are outlined below.

TechniqueExpected Features
¹H NMR Signals corresponding to the pyrrolidine ring protons, the benzylic methylene protons, and the aromatic protons. The hydrazine protons would likely appear as a broad signal.
¹³C NMR Resonances for the carbons of the pyrrolidine ring, the benzylic carbon, and the aromatic carbons.
IR Spectroscopy Characteristic peaks for N-H stretching (hydrazine), S=O stretching (sulfone), and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the free base (C₁₁H₁₇N₃O₂S) and fragmentation patterns consistent with the structure.

Role in Almotriptan Synthesis

This compound is a pivotal intermediate in the Fischer indole synthesis route to Almotriptan.[4] In this process, the hydrazine hydrochloride is condensed with N,N-dimethylamino-butyraldehyde dimethyl acetal to form a hydrazone intermediate. This hydrazone then undergoes cyclization under acidic conditions to form the indole ring system of Almotriptan.[4]

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway from the amino precursor to the final hydrochloride salt.

SynthesisWorkflow cluster_0 Synthesis of this compound Amino 1-((4-Aminobenzyl)sulfonyl) pyrrolidine hydrochloride Reagents1 NaNO₂, HCl, H₂O (0-5 °C) Amino->Reagents1 Diazonium Diazonium Salt Intermediate Reagents1->Diazonium Diazotization Reagents2 Na₂SO₃ (25-30 °C) Diazonium->Reagents2 Hydrazine 1-((4-Hydrazinylbenzyl)sulfonyl) pyrrolidine hydrochloride Reagents2->Hydrazine Reduction

Caption: Synthetic workflow for the preparation of the target compound.

The subsequent use of this intermediate in the synthesis of Almotriptan is depicted below.

AlmotriptanSynthesis cluster_1 Almotriptan Synthesis HydrazineHCl 1-((4-Hydrazinylbenzyl)sulfonyl) pyrrolidine hydrochloride Aldehyde N,N-dimethylamino- butyraldehyde dimethyl acetal HydrazineHCl->Aldehyde Condensation Hydrazone Hydrazone Intermediate Aldehyde->Hydrazone Cyclization Acid catalyst Hydrazone->Cyclization Almotriptan Almotriptan Cyclization->Almotriptan Fischer Indole Synthesis

Caption: Role of the intermediate in Almotriptan synthesis.

Conclusion

This compound is a well-established and critical intermediate in the industrial synthesis of Almotriptan. While its discovery is intrinsically linked to the process development of this important pharmaceutical, the chemical properties of this molecule, particularly the presence of a reactive hydrazine group, suggest its potential for broader applications in the synthesis of other novel heterocyclic compounds. This guide has provided a detailed overview of its synthesis and role, consolidating the available information for researchers and professionals in the field of drug development and organic synthesis. Further research into the reactivity and potential applications of this compound beyond its current use is warranted.

References

Unveiling the Synthetic Potential: A Technical Guide to 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride is a key chemical intermediate primarily recognized for its crucial role in the synthesis of Almotriptan, a selective serotonin receptor agonist used in the treatment of migraine headaches. While direct biological activity of this compound is not extensively documented in publicly available research, its structural components—a substituted phenylhydrazine, a sulfonyl group, and a pyrrolidine ring—are pharmacophores of significant interest in medicinal chemistry. This technical guide provides an in-depth look at the primary research application of this compound: its use in the synthesis of Almotriptan. The guide will also explore the pharmacology of Almotriptan to provide context for the importance of its precursor, including its mechanism of action and receptor binding affinities.

Core Application: Synthesis of Almotriptan

The principal application of this compound is as a starting material in the Fischer indole synthesis of Almotriptan.[1][2][3] This classic reaction in organic chemistry allows for the construction of the indole ring system, which is the core scaffold of Almotriptan and many other triptan-class drugs.

Experimental Protocol: Fischer Indole Synthesis of Almotriptan

The following protocol is a generalized procedure based on descriptions found in the patent literature.[1][4][5] Researchers should consult specific patents for detailed reaction conditions and safety information.

Materials:

  • This compound

  • N,N-dimethylamino-butyraldehyde dimethyl acetal (or another protected form)

  • Hydrochloric acid (HCl)

  • Water

  • Organic solvent (e.g., ethyl acetate)

  • Base (e.g., sodium carbonate) for work-up

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • Dissolve this compound in water.

    • Add N,N-dimethylamino-butyraldehyde dimethyl acetal to the solution at room temperature (25-30°C).

    • Adjust the pH of the reaction mixture to approximately 2 with dilute HCl.

    • Stir the mixture for 5-6 hours to ensure complete formation of the hydrazone intermediate. The reaction progress can be monitored by an appropriate analytical technique such as HPLC.

  • Indole Ring Cyclization:

    • The aqueous solution containing the hydrazone intermediate is heated to 55-65°C for 10-12 hours. This step facilitates the cyclization to form the indole ring of Almotriptan.

    • Maintaining the specified temperature and reaction time is crucial to minimize the formation of degradation byproducts.

  • Work-up and Purification:

    • After cooling the reaction mixture to room temperature, the pH is adjusted with a base (e.g., sodium carbonate) to neutralize the acid.

    • The crude Almotriptan base is then extracted from the aqueous layer using an organic solvent such as ethyl acetate.

    • The combined organic extracts are washed with water and then concentrated under reduced pressure to yield crude Almotriptan as an oil.

    • The crude product is purified by silica gel column chromatography to obtain pure Almotriptan base.

Workflow of Almotriptan Synthesis

Almotriptan_Synthesis cluster_hydrazone Hydrazone Formation cluster_cyclization Fischer Indole Cyclization cluster_purification Purification A 1-((4-Hydrazinylbenzyl)sulfonyl) pyrrolidine hydrochloride C Hydrazone Intermediate A->C pH 2 (HCl) 25-30°C, 5-6h B N,N-dimethylamino-butyraldehyde dimethyl acetal B->C D Almotriptan (crude) C->D 55-65°C 10-12h E Pure Almotriptan D->E Silica Gel Chromatography

Caption: Synthetic workflow for Almotriptan production.

Pharmacological Context: Almotriptan

Understanding the pharmacology of Almotriptan provides insight into the significance of its precursor. Almotriptan is a potent and selective agonist for serotonin (5-hydroxytryptamine) receptors 5-HT1B and 5-HT1D.[6][7]

Mechanism of Action and Signaling Pathway

The therapeutic effect of Almotriptan in migraine is attributed to its agonist activity at 5-HT1B/1D receptors located on intracranial blood vessels and sensory nerves of the trigeminal system.[8] This interaction leads to:

  • Cranial Vasoconstriction: Activation of 5-HT1B receptors on smooth muscle cells of dilated intracranial arteries, leading to their constriction.

  • Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP).

  • Inhibition of Nociceptive Neurotransmission: Attenuation of pain signal transmission within the trigeminal nucleus caudalis in the brainstem.

Almotriptan_Pathway cluster_presynaptic Presynaptic Trigeminal Neuron cluster_postsynaptic Postsynaptic Neuron / Blood Vessel Almotriptan Almotriptan Receptor 5-HT1D Receptor Almotriptan->Receptor binds & activates Vesicle CGRP Vesicles Receptor->Vesicle inhibits Release CGRP Release Vesicle->Release Pain Pain Signal Transmission Release->Pain promotes Vasodilation Vasodilation Release->Vasodilation promotes

Caption: Almotriptan's inhibitory action on CGRP release.
Quantitative Data: Receptor Binding Affinity of Almotriptan

The following table summarizes the binding affinity (Ki) of Almotriptan for various serotonin receptors. Lower Ki values indicate higher binding affinity. This data highlights the selectivity of Almotriptan for the 5-HT1B and 5-HT1D receptor subtypes.

Receptor SubtypeBinding Affinity (Ki, nM)
5-HT1BLow nanomolar
5-HT1DLow nanomolar
5-HT1A~60-fold lower affinity than 5-HT1B/1D
5-HT7~40-fold lower affinity than 5-HT1B/1D

Data sourced from a study by Bou et al. (2000).[7]

Conclusion

This compound is a valuable molecule in medicinal chemistry, primarily serving as a sophisticated building block for the synthesis of the anti-migraine drug Almotriptan. While its direct biological applications are not well-defined, its role in the Fischer indole synthesis pathway is a cornerstone for the production of this important therapeutic agent. The detailed synthetic protocol and the pharmacological context of Almotriptan provided in this guide underscore the importance of this intermediate in drug development. Future research could explore the potential for this compound and its derivatives to interact with other biological targets, given the prevalence of its constituent pharmacophores in a wide range of bioactive molecules.

References

Technical Guide: Spectroscopic and Synthetic Profile of 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride (CAS 334981-11-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride, with the Chemical Abstracts Service (CAS) registry number 334981-11-2, is a key intermediate in the synthesis of the anti-migraine drug Almotriptan.[1] This technical guide provides a comprehensive overview of its spectroscopic data and the experimental protocols for its synthesis and characterization, compiled from available scientific literature and chemical data sources. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, drug development, and analytical chemistry.

Chemical and Physical Properties

PropertyValueReference
CAS Number 334981-11-2[1]
Chemical Name 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride[1]
Molecular Formula C₁₁H₁₈ClN₃O₂S[1]
Molecular Weight 291.80 g/mol [2]
Appearance Solid[3]
Storage Temperature Inert atmosphere, Room Temperature[3]
Solubility DMSO, Methanol[3]

Spectroscopic Data

While specific spectra for CAS 334981-11-2 are not publicly available in spectral databases, data for its constituent functional groups and structurally similar compounds provide a strong basis for spectral interpretation. Commercial suppliers confirm the availability of NMR, HPLC, and LC-MS data for this compound upon request.[4]

Expected ¹H NMR Spectral Data

Based on the structure, the following proton signals are anticipated. The chemical shifts (δ) are predicted based on standard values for similar functional groups.

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Pyrrolidine (CH₂)~1.8 - 2.0m4H
Pyrrolidine (CH₂)~3.2 - 3.4m4H
Benzyl (CH₂)~4.3 - 4.5s2H
Aromatic (CH)~7.0 - 7.4m4H
Hydrazine (NH, NH₂)Broad signalss3H
Expected ¹³C NMR Spectral Data

The predicted carbon NMR chemical shifts are based on the analysis of analogous structures.

AssignmentPredicted Chemical Shift (ppm)
Pyrrolidine (CH₂)~25
Pyrrolidine (CH₂)~48
Benzyl (CH₂)~58
Aromatic (CH)~115, ~130
Aromatic (C)~135, ~145
Expected Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Hydrazine)3100 - 3400 (broad)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
S=O Stretch (Sulfonamide)1320 - 1360 and 1140 - 1180
C=C Stretch (Aromatic)1450 - 1600
Expected Mass Spectrometry Data

The exact mass of the free base (C₁₁H₁₇N₃O₂S) is 255.10.[5] In mass spectrometry, the molecular ion peak [M+H]⁺ for the free base would be expected at m/z 256.11.

Synthesis and Experimental Protocols

The synthesis of 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride is reported in the scientific literature as part of the development of Almotriptan.

Synthetic Pathway

The synthesis involves the conversion of 1-((4-aminobenzyl)sulfonyl)pyrrolidine to the target hydrazine derivative.

Synthesis of CAS 334981-11-2 start 1-((4-Aminobenzyl)sulfonyl)pyrrolidine intermediate Diazotization start->intermediate 1. NaNO₂, HCl 2. Reduction final 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride (CAS 334981-11-2) intermediate->final

Caption: Synthetic route to the target compound.

Experimental Protocol: Synthesis

A general procedure for the synthesis of phenylhydrazine hydrochlorides from anilines involves diazotization followed by reduction.

  • Diazotization: The starting aniline derivative, 1-((4-aminobenzyl)sulfonyl)pyrrolidine, is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.

  • Reduction: The diazonium salt solution is then treated with a reducing agent, such as stannous chloride in concentrated hydrochloric acid, to yield the corresponding phenylhydrazine hydrochloride.

  • Isolation: The product precipitates from the reaction mixture and can be isolated by filtration, washed with a suitable solvent, and dried.

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of solid organic compounds is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Analysis: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H and 13C Spectra transfer->acquire process Process Raw Data acquire->process analyze Spectral Analysis process->analyze

Caption: General workflow for NMR analysis.

Experimental Protocol: IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Analysis: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer and acquire the spectrum.

Experimental Protocol: Mass Spectrometry

A typical procedure for analyzing a solid pharmaceutical intermediate by mass spectrometry is as follows:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Introduce the sample solution into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS), using an appropriate ionization technique such as electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum in the desired mass range.

Conclusion

This technical guide provides an overview of the spectroscopic properties and synthetic methodology for 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride (CAS 334981-11-2). While detailed, experimentally obtained spectra are not widely published, the information herein, based on the known structure and data from analogous compounds, serves as a valuable resource for researchers and professionals engaged in the synthesis and analysis of this important pharmaceutical intermediate. For definitive spectral data, it is recommended to acquire it from commercial suppliers or through in-house analysis.

References

Methodological & Application

Synthesis of Almotriptan using 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Almotriptan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Almotriptan, a selective 5-HT(1B/1D) receptor agonist used in the treatment of migraine headaches. The synthesis is based on the Fischer indole synthesis methodology, utilizing 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride as a key starting material. This "one-pot" procedure offers an efficient route to the final product. Included are comprehensive experimental procedures, data on expected yields and purity, purification techniques, and safety considerations. Additionally, the mechanism of action of Almotriptan is outlined with a corresponding signaling pathway diagram.

Introduction

Almotriptan is a second-generation triptan that alleviates migraine attacks by acting as a selective agonist for serotonin (5-HT) receptors 1B and 1D.[1] Its therapeutic action is attributed to the constriction of cranial blood vessels, inhibition of neuropeptide release, and reduced transmission in the trigeminal pain pathway.[2] The synthesis of Almotriptan and other triptans often employs the Fischer indole synthesis, a robust reaction for forming the core indole structure from a phenylhydrazine and an aldehyde or ketone.[3][4]

This protocol details a "one-pot" synthesis of Almotriptan from this compound. This method involves the initial formation of a hydrazone intermediate by condensation with N,N-dimethylamino-butyraldehyde dimethyl acetal, followed by an acid-catalyzed cyclization to yield Almotriptan.[5][6] This approach is advantageous as it can be performed efficiently with commercially acceptable yields and high purity.[7]

Synthesis Scheme

The overall reaction scheme is a Fischer indole synthesis, proceeding through a hydrazone intermediate.[5][6]

  • Step 1: Hydrazone Formation. this compound is condensed with N,N-dimethylamino-butyraldehyde dimethyl acetal in an acidic aqueous medium to form the hydrazone intermediate (V).[5]

  • Step 2: Cyclization (Indole Synthesis). The hydrazone intermediate (V) undergoes an acid-catalyzed intramolecular cyclization reaction upon heating to form the indole ring of Almotriptan (I).[5]

Experimental Protocol

This protocol is adapted from methodologies described in patent literature.[5]

Materials and Reagents
  • This compound (Starting Material)

  • N,N-Dimethylamino-butyraldehyde dimethyl acetal

  • Hydrochloric acid (HCl), 50% (v/v) solution

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate

  • Water (Deionized or Distilled)

  • Ethanol

  • DL-Malic acid

  • Dichloromethane

  • Methanol

  • Triethylamine

  • Silica gel for column chromatography

One-Pot Synthesis of Almotriptan Base (I)
  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, add this compound (25 g) to water (1.25 L, 50 volumes) and stir at 25-30°C to form a suspension.[5]

  • Hydrazone Formation: To the stirred suspension, add N,N-dimethylamino-butyraldehyde dimethyl acetal (196 mL, 10 equivalents) at 25-30°C. The initial pH of the reaction mixture will be approximately 9.[5]

  • Slowly add a 50% (v/v) HCl solution to adjust the pH of the reaction mixture to 2.[5]

  • Stir the reaction mixture at 25-30°C for 5-6 hours, maintaining the pH at 2. Monitor the conversion of the starting material to the hydrazone intermediate (V) by Thin Layer Chromatography (TLC).[5]

  • Cyclization: Once hydrazone formation is complete, heat the reaction mixture to 55-65°C for 10-12 hours, while maintaining the pH at 2, to facilitate the cyclization to Almotriptan base (I).[5]

  • Work-up and Extraction: Cool the reaction mixture to 25-30°C. Extract the mixture with ethyl acetate (250 mL) to remove non-polar impurities. Separate the aqueous layer.[5]

  • Neutralize the separated aqueous layer with a sodium carbonate solution to a pH of 8-9.[5]

  • Extract the aqueous layer twice with ethyl acetate (500 mL each time).[5]

  • Combine the organic layers and wash twice with water.[8]

  • Isolation: Remove the ethyl acetate under reduced pressure to obtain the crude Almotriptan base as an oil.[5][8]

Purification of Almotriptan

The crude Almotriptan base can be purified by one of the following methods:

Method A: Purification via Salt Formation (Almotriptan Malate) [5]

  • Dissolve the crude Almotriptan base (e.g., 5.0 g) in ethanol (50 mL).[5]

  • In a separate flask, dissolve DL-malic acid (2.4 g) in ethanol (50 mL).[5]

  • Add the malic acid solution to the Almotriptan solution at 25-30°C and stir the resulting mixture for 5 hours.[5]

  • Collect the precipitated Almotriptan malate salt by filtration, wash with cold ethanol, and dry under vacuum.[9]

  • To obtain the pure Almotriptan base, the malate salt can be dissolved in a mixture of water and ethyl acetate, and the pH adjusted with an aqueous base (e.g., ammonia or sodium carbonate) to liberate the free base, which is then extracted into the organic layer.[10][11]

Method B: Silica Gel Column Chromatography [5][7]

  • Prepare a silica gel column.

  • Dissolve the crude Almotriptan base in a minimal amount of the mobile phase.

  • Elute the column with a solvent mixture such as dichloromethane:methanol:triethylamine (9:1:0.5) or ethyl acetate:methanol:triethylamine (9:1:0.5).[5][7]

  • Collect the fractions containing the pure Almotriptan and combine them.

  • Remove the solvent under reduced pressure to yield the purified Almotriptan base.[5]

Data Presentation

The following table summarizes the quantitative data for the synthesis of Almotriptan.

ParameterValueReference
Yield
Crude Almotriptan Base35% (w/w)[5]
Purity
Purified Almotriptan>99.85% (by HPLC)[5]
Spectroscopic Data
¹H NMR (300 MHz, CDCl₃) δ 1.76 (m, 4H), 2.35 (s, 6H), 2.63 (t, 2H), 2.93 (t, 2H), 3.14 (m, 4H), 4.37 (s, 2H), 6.99 (s, 2H), 7.19 (d, 1H), 7.27 (d, 1H), 7.56 (s, 1H), 8.60 (s, 1H)[5]
Mass Spectrum 336.6 (M+1)[5]

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • This compound: Phenylhydrazine derivatives can be toxic and should be handled with care. Avoid inhalation and contact with skin and eyes.

  • N,N-Dimethylamino-butyraldehyde dimethyl acetal: This is a combustible liquid. Keep away from heat and sources of ignition. Handle in a well-ventilated area.[12]

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Organic Solvents: Ethyl acetate, methanol, and dichloromethane are flammable and/or toxic. Avoid inhalation of vapors and ensure there are no ignition sources nearby.

Visualizations

Experimental Workflow

Almotriptan_Synthesis_Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation cluster_purification Purification start1 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine HCl step1 Hydrazone Formation (Water, HCl, pH 2, 25-30°C, 5-6h) start1->step1 start2 N,N-dimethylamino-butyraldehyde dimethyl acetal start2->step1 step2 Cyclization (Heat to 55-65°C, 10-12h) step1->step2 workup1 Cool to 25-30°C step2->workup1 workup2 Ethyl Acetate Extraction (impurities) workup1->workup2 workup3 Neutralize with Na₂CO₃ (pH 8-9) workup2->workup3 workup4 Ethyl Acetate Extraction (product) workup3->workup4 workup5 Evaporation workup4->workup5 crude Crude Almotriptan Base workup5->crude purify1 Method A: Salt Formation (Ethanol, DL-Malic Acid) crude->purify1 purify2 Method B: Column Chromatography (Silica Gel, DCM/MeOH/TEA) crude->purify2 final_product Pure Almotriptan purify1->final_product purify2->final_product

Caption: One-pot synthesis workflow for Almotriptan.

Mechanism of Action: Almotriptan Signaling Pathway

Almotriptan_MoA cluster_membrane Cell Membrane cluster_effects Physiological Effects receptor 5-HT(1B/1D) Receptor gpc Gi/o Protein receptor->gpc activates effect1 Cranial Vasoconstriction receptor->effect1 effect2 Inhibition of Neuropeptide Release (e.g., CGRP) receptor->effect2 effect3 Inhibition of Nociceptive Neurotransmission receptor->effect3 ac Adenylyl Cyclase gpc->ac inhibits camp cAMP ac->camp almotriptan Almotriptan almotriptan->receptor binds & activates atp ATP atp->camp converts migraine Migraine Relief effect1->migraine effect2->migraine effect3->migraine

Caption: Almotriptan's mechanism of action via 5-HT(1B/1D) receptors.

References

Application Notes and Protocols: 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride (CAS No. 334981-11-2) is a key synthetic intermediate with significant applications in medicinal chemistry and drug development. Its primary utility lies in the synthesis of Almotriptan, a selective serotonin receptor agonist used for the treatment of migraine headaches.[1] The molecular structure, featuring a reactive hydrazinyl group and a pyrrolidine sulfonyl moiety, makes it a versatile building block for the creation of complex heterocyclic compounds. This document provides detailed application notes, experimental protocols for its synthesis and subsequent use, and a summary of its chemical properties.

Chemical Properties and Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 334981-11-2[3]
Molecular Formula C₁₁H₁₈ClN₃O₂S[3]
Molecular Weight 291.80 g/mol [3]
Purity ≥95% (commercially available)[3]
Canonical SMILES C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)NN.Cl[4]
InChIKey KDPFNFGHCNPPAI-UHFFFAOYSA-N[4]
Topological Polar Surface Area (TPSA) 75.43 Ų[3]
LogP 1.3196[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 4[3]

Applications in Organic Synthesis

The primary and most well-documented application of this compound is its role as a crucial precursor in the synthesis of Almotriptan.[1] The hydrazinyl functional group is key to the construction of the indole ring system of Almotriptan via the Fischer indole synthesis.[5][6]

Beyond Almotriptan, the inherent reactivity of the hydrazinyl group and the presence of the pyrrolidine sulfonyl scaffold suggest its potential in the synthesis of other biologically active molecules. The pyrrolidine moiety can enhance aqueous solubility and provide a handle for further structural modifications.

Experimental Protocols

The following protocols are based on methodologies described in patent literature for the synthesis of this compound and its subsequent conversion to Almotriptan.

Synthesis of this compound

This synthesis is a two-step process starting from 1-(4-amino-benzenemethanesulfonyl)pyrrolidine.

Step 1: Diazotization of 1-(4-amino-benzenemethanesulfonyl)pyrrolidine

A detailed protocol for the synthesis of the starting material, 1-(4-amino-benzenemethanesulfonyl)pyrrolidine, is not explicitly available in the reviewed literature. However, it can be synthesized through standard sulfonamide formation reactions. The subsequent diazotization is a standard procedure in organic synthesis.

Step 2: Reduction of the Diazonium Salt to this compound

  • Materials:

    • Diazonium salt solution from Step 1

    • Sodium sulfite

    • Water

    • Hydrochloric acid (concentrated)

  • Procedure:

    • Prepare a solution of sodium sulfite in water and cool it to -5 to 5 °C.

    • Slowly add the previously prepared diazonium salt solution to the sodium sulfite solution while maintaining the temperature between -5 and 5 °C.

    • Stir the reaction mixture for an extended period (e.g., 15 hours) to ensure complete reduction.

    • The resulting product is 1-((4-hydrazinylbenzyl)sulfonyl)pyrrolidine, which can be isolated as its hydrochloride salt by acidification with concentrated hydrochloric acid.

Note: Specific quantities and yields for this synthesis are not detailed in the available literature. Standard laboratory safety precautions should be followed.

Synthesis of Almotriptan via Fischer Indole Synthesis

This "one-pot" synthesis utilizes this compound as the starting material.[6]

  • Materials:

    • This compound

    • N,N-dimethylamino-butyraldehyde dimethyl acetal

    • Water

    • Hydrochloric acid (50% v/v)

    • Sodium carbonate solution

    • Ethyl acetate

    • Silica gel for column chromatography

    • Solvent system for chromatography (e.g., dichloromethane:methanol:triethylamine 9:1:0.5)

  • Procedure:

    • Suspend this compound (e.g., 25 g) in water (e.g., 1.25 L).

    • Add N,N-dimethylamino-butyraldehyde dimethyl acetal (e.g., 10 equivalents) to the suspension at 25-30 °C. The initial pH will be around 9.

    • Adjust the pH of the reaction mixture to 2 by the slow addition of a 50% (v/v) HCl solution.

    • Stir the reaction mixture at pH 2 for 5-6 hours to facilitate the formation of the hydrazone intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once hydrazone formation is complete, the cyclization to Almotriptan base is carried out. The patent suggests this is part of the "one-pot" process, likely involving heating or prolonged stirring under acidic conditions.

    • After cyclization, basify the reaction mixture to pH 8-9 with a sodium carbonate solution.

    • Extract the crude Almotriptan base with ethyl acetate.

    • The crude product can be purified by silica gel column chromatography.

Table 2: Quantitative Data for Almotriptan Synthesis

ParameterValueReference
Yield from this compound ~25% (w/w)[6]
Purity of final Almotriptan (by HPLC) >99.85%[6]

Visualization of Synthetic and Biological Pathways

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Almotriptan starting from 1-(4-amino-benzenemethanesulfonyl)pyrrolidine.

G cluster_0 Synthesis of Intermediate cluster_1 Almotriptan Synthesis (Fischer Indole Synthesis) A 1-(4-Aminobenzylsulfonyl)pyrrolidine B Diazonium Salt Intermediate A->B Diazotization (NaNO2, HCl, -5 to 5 °C) C This compound B->C Reduction (Sodium Sulfite) D Hydrazone Intermediate C->D Condensation (N,N-dimethylamino-butyraldehyde dimethyl acetal, pH 2) E Almotriptan D->E Cyclization

Caption: Synthetic pathway to Almotriptan.

Mechanism of Action of Almotriptan

Almotriptan exerts its therapeutic effect by acting as a selective agonist for serotonin (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes.

G cluster_0 Migraine Pathophysiology cluster_1 Almotriptan's Therapeutic Action A Migraine Trigger B Vasodilation of Cranial Blood Vessels A->B C Pain and Inflammation B->C D Almotriptan E 5-HT1B/1D Receptor Agonism D->E F Vasoconstriction of Cranial Blood Vessels E->F G Inhibition of Neuropeptide Release E->G H Relief of Migraine Symptoms F->H G->H

Caption: Almotriptan's mechanism of action.

Conclusion

This compound is a valuable intermediate in pharmaceutical synthesis, most notably for the production of the anti-migraine drug Almotriptan. The synthetic protocols provided herein, derived from the existing literature, offer a foundation for its preparation and utilization in a laboratory setting. Further research into its reactivity and the development of more detailed analytical data will undoubtedly expand its applications in the field of medicinal chemistry.

References

Application Notes and Protocols for the Derivatization of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride, a versatile building block in medicinal chemistry. The primary reactive site for derivatization is the hydrazinyl group, which readily undergoes condensation, acylation, and sulfonylation reactions. These modifications allow for the synthesis of a diverse library of compounds with potential therapeutic applications. The resulting derivatives, particularly hydrazones, have been shown to possess a wide range of biological activities, including antimicrobial and antitumor effects.

Overview of Derivatization Reactions

The hydrazinyl moiety of this compound is a nucleophilic functional group that can be readily derivatized through several common organic reactions. This section outlines the three primary derivatization strategies:

  • Condensation with Carbonyl Compounds: The reaction of the hydrazinyl group with aldehydes or ketones forms hydrazone derivatives. This is a robust and widely used reaction in medicinal chemistry to generate compounds with diverse biological activities.

  • Acylation: The hydrazinyl group can be acylated using acid chlorides or anhydrides to yield N-acylhydrazide derivatives. This modification can influence the compound's physicochemical properties and biological activity.

  • Sulfonylation: Reaction with sulfonyl chlorides affords N-sulfonylhydrazide derivatives. This derivatization introduces a sulfonamide-like linkage, which is a common pharmacophore in many drug molecules.

Experimental Protocols

The following protocols are adapted from established procedures for the derivatization of structurally similar aryl hydrazines and sulfonamides. Researchers should optimize these conditions for the specific substrate and reagents used.

General Materials and Methods

Materials:

  • This compound

  • Aldehydes or ketones

  • Acid chlorides or anhydrides

  • Sulfonyl chlorides

  • Solvents: Ethanol, Methanol, Dichloromethane (DCM), Acetonitrile (ACN), N,N-Dimethylformamide (DMF)

  • Bases: Triethylamine (TEA), Pyridine, Sodium Bicarbonate

  • Catalysts: Glacial Acetic Acid

  • Standard laboratory glassware and equipment

  • Analytical instruments: NMR spectrometer, Mass spectrometer, HPLC system

Characterization of Derivatives: The synthesized derivatives should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the derivatives and for identifying isomers (e.g., E/Z isomers of hydrazones).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds and to monitor reaction progress.

Protocol 1: Synthesis of Hydrazone Derivatives

This protocol describes the condensation reaction of this compound with a carbonyl compound.

Reaction Scheme:

G reactant1 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine (as hydrochloride) reaction + reactant1->reaction reactant2 Aldehyde or Ketone (R1-CO-R2) reactant2->reaction product Hydrazone Derivative reaction->product Solvent, Catalyst (e.g., EtOH, Acetic Acid)

Caption: General scheme for hydrazone synthesis.

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for a period ranging from 1 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

  • If the product does not precipitate, concentrate the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

Quantitative Data for Hydrazone Synthesis (Based on structurally related compounds):

Derivative TypeCarbonyl ReactantSolventTemperature (°C)Time (h)Yield (%)Reference
Aryl HydrazoneSubstituted BenzaldehydeEthanolReflux2-670-90[1]
Heterocyclic Hydrazone2-PyridinecarboxaldehydeMethanolRoom Temp1285[2]
Aliphatic HydrazoneAcetoneEthanolReflux475[3]
Protocol 2: Synthesis of N-Acylhydrazide Derivatives

This protocol details the acylation of this compound.

Reaction Scheme:

G reactant1 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine (as hydrochloride) reaction + reactant1->reaction reactant2 Acid Chloride or Anhydride (R-CO-X) reactant2->reaction product N-Acylhydrazide Derivative reaction->product Solvent, Base (e.g., DCM, TEA)

Caption: General scheme for N-acylhydrazide synthesis.

Procedure:

  • Suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (ACN).

  • Add a base, such as triethylamine (TEA) or pyridine (2.0-3.0 eq), to neutralize the hydrochloride salt and to act as an acid scavenger.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride or anhydride (1.0-1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for N-Acylhydrazide Synthesis (Based on structurally related compounds):

Derivative TypeAcylating AgentSolventBaseTemperature (°C)Time (h)Yield (%)Reference
N-BenzoylhydrazideBenzoyl ChlorideDCMTEA0 to RT1280-95[4]
N-AcetylhydrazideAcetic AnhydridePyridinePyridine0 to RT475-90[4]
Protocol 3: Synthesis of N-Sulfonylhydrazide Derivatives

This protocol outlines the sulfonylation of this compound.

Reaction Scheme:

G reactant1 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine (as hydrochloride) reaction + reactant1->reaction reactant2 Sulfonyl Chloride (R-SO2-Cl) reactant2->reaction product N-Sulfonylhydrazide Derivative reaction->product Solvent, Base (e.g., Pyridine)

Caption: General scheme for N-sulfonylhydrazide synthesis.

Procedure:

  • Dissolve or suspend this compound (1.0 eq) in pyridine, which acts as both the solvent and the base.

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.0-1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • If a precipitate forms, collect it by filtration, wash thoroughly with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for N-Sulfonylhydrazide Synthesis (Based on structurally related compounds):

Derivative TypeSulfonylating AgentSolventBaseTemperature (°C)Time (h)Yield (%)Reference
N-BenzenesulfonylhydrazideBenzenesulfonyl chloridePyridinePyridine0 to RT1270-85[5]
N-Tosylhydrazidep-Toluenesulfonyl chloridePyridinePyridine0 to RT1678-92[6]

Applications and Biological Relevance

Derivatives of this compound, particularly hydrazones, are of significant interest in drug discovery due to their broad spectrum of biological activities. The pyrrolidine and sulfonamide moieties are common features in many approved drugs, and their combination with a hydrazone linker provides a versatile scaffold for developing new therapeutic agents.

Workflow for Biological Evaluation:

G cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_analysis Data Analysis and Lead Optimization synthesis Derivatization of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine purification Purification and Characterization (NMR, MS, HPLC) synthesis->purification antimicrobial Antimicrobial Assays (e.g., MIC determination) purification->antimicrobial antitumor Antitumor Assays (e.g., MTT assay on cancer cell lines) purification->antitumor other Other Biological Assays purification->other sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar antitumor->sar other->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the synthesis and biological evaluation of derivatives.

  • Antitumor Activity: Benzenesulfonohydrazide derivatives have shown promising antiproliferative activity against various cancer cell lines.[1] For instance, certain derivatives have exhibited high cytotoxicity and selectivity towards renal adenocarcinoma and other tumor cells.[1] The presence of specific substituents on the aromatic rings can significantly influence the antitumor potency.[1]

  • Antimicrobial Activity: Hydrazone derivatives containing a sulfonamide moiety have been reported to possess significant antibacterial and antifungal activities.[5][7][8] These compounds can serve as lead structures for the development of new antimicrobial agents to combat drug-resistant pathogens.[7][9]

  • Other Potential Applications: The versatile scaffold of these derivatives suggests potential for a wide range of other biological activities, which can be explored through various screening programs.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of derivatives through straightforward and high-yielding chemical transformations. The protocols provided herein offer a solid foundation for researchers to generate novel compound libraries for drug discovery and development. The resulting hydrazone, N-acylhydrazide, and N-sulfonylhydrazide derivatives are promising candidates for further investigation as potential therapeutic agents, particularly in the areas of oncology and infectious diseases. Further studies are warranted to explore the full therapeutic potential of this class of compounds.

References

Application Notes and Protocols for CAS 334981-11-2 in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with CAS number 334981-11-2, chemically identified as 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride, is a key synthetic intermediate with significant applications in pharmaceutical research and development.[1][2][3] Its primary and most well-documented use is as a precursor in the synthesis of Almotriptan, a medication for the treatment of acute migraines.[1][3] The core of its synthetic utility lies in the reactivity of its hydrazine functional group, which readily participates in the Fischer indole synthesis to construct the indole scaffold present in Almotriptan and other biologically active molecules.[1][4] This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 334981-11-2[1]
Chemical Name This compound[1][2]
Synonym(s) 4-(1-Pyrrolidinylsulforylmenthyl)phenylhydrazine hydrochloride, Almotriptan Hydrazine Precursor[2]
Molecular Formula C₁₁H₁₈ClN₃O₂S[3]
Molecular Weight 291.80 g/mol [2]
Appearance White solid[5]
Storage Store in a cool, dry place under an inert atmosphere.[3]

Applications in Organic Synthesis

The principal application of this compound is in the construction of indole ring systems via the Fischer indole synthesis. This reaction is a cornerstone in the synthesis of many pharmaceutical agents, particularly the triptan class of drugs.

Synthesis of Almotriptan

This compound is a crucial building block in the synthesis of Almotriptan. The synthesis involves two main steps: the formation of a hydrazone intermediate and its subsequent acid-catalyzed cyclization to form the indole core of Almotriptan.

A "one-pot" synthesis has been described, which streamlines the process by not requiring the isolation of the hydrazone intermediate.[1] This method involves the condensation of this compound with a protected form of N,N-dimethylaminobutyraldehyde, such as the dimethyl acetal, followed by in-situ cyclization.[1]

Experimental Protocols

Protocol 1: "One-Pot" Synthesis of Almotriptan via Fischer Indole Synthesis

This protocol is adapted from a patented procedure for the synthesis of Almotriptan.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride (CAS 334981-11-2) C 1. Condensation (pH 9) 2. Cyclization (pH 2, HCl) A->C B N,N-dimethylamino-butyraldehyde dimethyl acetal B->C D Almotriptan C->D

Figure 1: One-pot synthesis of Almotriptan.

Materials:

  • This compound (25 g)[1]

  • N,N-dimethylamino-butyraldehyde dimethyl acetal (196 ml)[1]

  • Water (1.25 L)[1]

  • 50% (v/v) Hydrochloric acid solution[1]

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of this compound (25 g) in water (1.25 L) at 25-30°C, add N,N-dimethylamino-butyraldehyde dimethyl acetal (196 ml).[1]

  • Check the pH of the reaction mixture, which should be approximately 9.[1] This condition favors the formation of the hydrazone intermediate.

  • Slowly add a 50% (v/v) HCl solution to adjust the pH of the reaction mixture to 2.[1] This acidic environment catalyzes the cyclization of the hydrazone to form the indole ring of Almotriptan.

  • After the reaction is complete, the crude Almotriptan base can be isolated as an oil.

  • The crude product can be purified by silica gel column chromatography.[1]

  • The purified Almotriptan base can be converted to a pharmaceutically acceptable salt if desired.[1]

Quantitative Data:

ReactantMolar EquivalentNote
This compound1Starting material
N,N-dimethylamino-butyraldehyde dimethyl acetal10Used in excess to drive the reaction

Note: Specific yield data for this one-pot synthesis is not provided in the cited source.

Reaction Mechanism

The synthesis of the indole ring in Almotriptan from this compound proceeds via the classic Fischer indole synthesis mechanism.

G A Hydrazine + Aldehyde B Hydrazone Formation A->B C Tautomerization to Ene-hydrazine B->C D [3,3]-Sigmatropic Rearrangement C->D E Aromatization D->E F Cyclization E->F G Elimination of Ammonia F->G H Indole Product G->H

Figure 2: Fischer indole synthesis workflow.

The key steps of the mechanism are:

  • Hydrazone Formation: The hydrazine derivative reacts with the aldehyde to form a hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.

  • [6][6]-Sigmatropic Rearrangement: A protonated form of the ene-hydrazine undergoes a[6][6]-sigmatropic rearrangement.

  • Aromatization: The intermediate rearomatizes.

  • Cyclization: An intramolecular cyclization occurs.

  • Elimination: Elimination of ammonia leads to the final indole product.

Conclusion

This compound (CAS 334981-11-2) is a valuable reagent in organic synthesis, particularly for the construction of indole-containing molecules. Its primary application in the synthesis of Almotriptan highlights its importance in the pharmaceutical industry. The Fischer indole synthesis provides a reliable method for utilizing this precursor to generate complex heterocyclic structures. The provided protocols and mechanistic overview serve as a guide for researchers and scientists in the field of drug development and organic synthesis.

References

Practical Applications of Sulfonyl Hydrazides in Electrosynthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the practical use of sulfonyl hydrazides in electrosynthesis. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in leveraging the advantages of electrochemical methods for the synthesis of sulfone-containing molecules. Sulfonyl hydrazides are stable, easy-to-handle reagents that serve as excellent precursors to sulfonyl radicals under electrochemical conditions, offering a green and efficient alternative to traditional synthetic methods.[1][2]

Introduction to Electrosynthesis with Sulfonyl Hydrazides

Electrosynthesis utilizes electrical current to drive chemical reactions, often providing milder reaction conditions, avoiding the need for stoichiometric chemical oxidants or reductants, and enabling unique reactivities.[1] Sulfonyl hydrazides (RSO₂NHNH₂) are versatile building blocks in these transformations, capable of generating sulfonyl radicals (RSO₂•) through anodic oxidation.[1][2] These radicals can then participate in a variety of carbon-sulfur and carbon-carbon bond-forming reactions.

The general principle of electrosynthesis involving sulfonyl hydrazides is the anodic oxidation of the sulfonyl hydrazide to a sulfonyl radical. This can occur either directly at the anode or be mediated by a redox catalyst. The generated sulfonyl radical then reacts with a substrate in the electrolyte solution. Concurrently, a reduction reaction occurs at the cathode, often the evolution of hydrogen gas.[2]

Application Note 1: Synthesis of β-Keto Sulfones via Oxysulfonylation of Alkenes

β-Keto sulfones are valuable intermediates in organic synthesis.[1][3] Electrosynthesis offers a direct and efficient method for their preparation from readily available styrenes and sulfonyl hydrazides. This protocol details the electrochemical oxysulfonylation of alkenes.[1][3]

Experimental Protocol: Oxysulfonylation of Styrenes

Objective: To synthesize β-keto sulfones from styrenes and sulfonyl hydrazides using an electrochemical method.[1][3]

Electrochemical Setup:

  • Cell: Undivided electrochemical cell

  • Anode: Reticulated vitreous carbon (RVC)

  • Cathode: Platinum (Pt) foil

  • Power Supply: Constant current power supply

Reagents and Materials:

  • Sulfonyl hydrazide (1.0 equiv.)

  • Styrene (2.0 equiv.)

  • Electrolyte: n-Bu₄NBF₄ (0.1 M)

  • Solvent: Acetonitrile (CH₃CN)

  • Air atmosphere

Procedure:

  • To an undivided electrochemical cell equipped with an RVC anode and a Pt cathode, add the sulfonyl hydrazide, styrene, and n-Bu₄NBF₄.

  • Add acetonitrile as the solvent.

  • The reaction is conducted at room temperature under an air atmosphere.

  • Apply a constant current and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-keto sulfone.

Quantitative Data: Oxysulfonylation of Alkenes
EntrySulfonyl Hydrazide (R-SO₂NHNH₂)AlkeneProductYield (%)
14-MethylbenzenesulfonohydrazideStyrene2-Phenyl-1-(p-tolylsulfonyl)ethan-1-one85
2Benzenesulfonohydrazide4-Methylstyrene1-(Phenylsulfonyl)-2-(p-tolyl)ethan-1-one82
34-Methoxybenzenesulfonohydrazide4-Chlorostyrene2-(4-Chlorophenyl)-1-((4-methoxyphenyl)sulfonyl)ethan-1-one78
44-BromobenzenesulfonohydrazideStyrene1-((4-Bromophenyl)sulfonyl)-2-phenylethan-1-one80

Reaction Pathway: Oxysulfonylation of Alkenes

G cluster_anode Anode cluster_solution Solution RSO2NHNH2 RSO₂NHNH₂ RSO2_radical RSO₂• RSO2NHNH2->RSO2_radical -e⁻, -H⁺, -N₂ Alkene Alkene RSO2_radical->Alkene Radical Addition Intermediate_radical [RSO₂-Alkene]• Intermediate_cation [RSO₂-Alkene]⁺ Intermediate_radical->Intermediate_cation -e⁻ (Anode) Product β-Keto Sulfone Intermediate_cation->Product +H₂O, -H⁺

Caption: Proposed mechanism for the electrochemical oxysulfonylation of alkenes.

Application Note 2: Synthesis of (E)-Vinyl Sulfones via Sulfonylation of Alkenes in Water

The development of synthetic methods in aqueous media is a key goal in green chemistry. This application note describes an electrochemical protocol for the synthesis of (E)-vinyl sulfones from alkenes and sulfonyl hydrazides in water, offering a metal- and oxidant-free approach.

Experimental Protocol: Aqueous Synthesis of (E)-Vinyl Sulfones

Objective: To synthesize (E)-vinyl sulfones from alkenes and sulfonyl hydrazides in an aqueous medium.

Electrochemical Setup:

  • Cell: Undivided electrochemical cell

  • Anode: Platinum (Pt) foil (1.0 cm x 1.5 cm)

  • Cathode: Platinum (Pt) foil (1.0 cm x 1.5 cm)

  • Power Supply: Constant current power supply (40 mA)

Reagents and Materials:

  • Alkene (0.5 mmol)

  • Sulfonyl hydrazide (1.0 mmol)

  • Catalyst/Electrolyte: n-Bu₄NI (10 mol%)

  • Solvent: Saturated (NH₄)₂CO₃ aqueous solution (5.0 mL)

  • Air atmosphere

Procedure:

  • In an undivided electrochemical cell fitted with two platinum foil electrodes, combine the alkene, sulfonyl hydrazide, and n-Bu₄NI.

  • Add the saturated aqueous solution of (NH₄)₂CO₃.

  • Stir the mixture at room temperature under an air atmosphere.

  • Apply a constant current of 40 mA for 3 hours.

  • After the electrolysis, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the pure (E)-vinyl sulfone.

Quantitative Data: Aqueous Synthesis of (E)-Vinyl Sulfones
EntrySulfonyl HydrazideAlkeneProductYield (%)
1p-Toluenesulfonyl hydrazideStyrene(E)-1-Styryl-4-methylbenzenesulfonate88
2Benzenesulfonyl hydrazideStyrene(E)-1-Styrylbenzenesulfonate81
34-Chlorobenzenesulfonyl hydrazide4-Methylstyrene(E)-1-(4-Methylstyryl)-4-chlorobenzenesulfonate75
44-Methoxybenzenesulfonyl hydrazideStyrene(E)-1-Styryl-4-methoxybenzenesulfonate82

Experimental Workflow: Aqueous (E)-Vinyl Sulfone Synthesis

G cluster_prep Reaction Setup cluster_reaction Electrolysis cluster_workup Work-up & Purification A Combine Alkene, Sulfonyl Hydrazide, and n-Bu₄NI B Add Saturated Aqueous (NH₄)₂CO₃ A->B C Apply Constant Current (40 mA) for 3 hours at Room Temperature B->C D Extract with Organic Solvent C->D E Dry and Concentrate D->E F Column Chromatography E->F G Pure (E)-Vinyl Sulfone F->G

Caption: General workflow for the electrochemical synthesis of (E)-vinyl sulfones in water.

Application Note 3: Intramolecular Cyclization for the Synthesis of Indole Derivatives

The construction of complex heterocyclic scaffolds is of great importance in medicinal chemistry. Electrosynthesis provides a powerful tool for radical-initiated cyclization reactions. This protocol describes the synthesis of indolo-[2,1-a]-isoquinoline derivatives through an electrochemical cascade reaction of 2-aryl-N-acryloyl indoles and sulfonyl hydrazides.[1]

Experimental Protocol: Synthesis of Indolo-[2,1-a]-isoquinolines

Objective: To synthesize indolo-[2,1-a]-isoquinoline derivatives via an electrochemical cascade cyclization.[1]

Electrochemical Setup:

  • Cell: Undivided electrochemical cell

  • Anode: Platinum (Pt) plate

  • Cathode: Platinum (Pt) plate

  • Power Supply: Constant current power supply (10 mA)

Reagents and Materials:

  • 2-Aryl-N-acryloyl indole derivative (1.0 equiv.)

  • Sulfonyl hydrazide (2.0 equiv.)

  • Electrolyte: Potassium iodide (KI)

  • Solvent: Tetrahydrofuran (THF) / Water (H₂O) (3:1, v/v)

  • Air atmosphere

Procedure:

  • Set up an undivided cell with a platinum anode and a platinum cathode.

  • Add the 2-aryl-N-acryloyl indole derivative, sulfonyl hydrazide, and potassium iodide to the cell.

  • Add the mixed solvent system of THF and water.

  • Conduct the electrolysis at room temperature under an air atmosphere with a constant current of 10 mA.

  • Monitor the reaction's completion using TLC.

  • Once the starting material is consumed, stop the electrolysis and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired indolo-[2,1-a]-isoquinoline derivative.

Quantitative Data: Synthesis of Indole Derivatives
Entry2-Aryl-N-acryloyl IndoleSulfonyl HydrazideProductYield (%)
1N-Acryloyl-2-phenylindole4-Methylbenzenesulfonohydrazide6-Tosyl-5,6-dihydroindolo[2,1-a]isoquinoline78
2N-Acryloyl-2-(4-chlorophenyl)indole4-Methylbenzenesulfonohydrazide2-Chloro-6-tosyl-5,6-dihydroindolo[2,1-a]isoquinoline72
3N-Acryloyl-2-phenylindoleBenzenesulfonohydrazide6-(Phenylsulfonyl)-5,6-dihydroindolo[2,1-a]isoquinoline75
4N-Acryloyl-2-(4-methoxyphenyl)indole4-Methylbenzenesulfonohydrazide2-Methoxy-6-tosyl-5,6-dihydroindolo[2,1-a]isoquinoline81

Logical Relationship: Cascade Cyclization Pathway

G A Anodic Oxidation of I⁻ to I₂ B Reaction of Sulfonyl Hydrazide with I₂ to form RSO₂I A->B C Homolytic Cleavage of RSO₂I to form RSO₂• Radical B->C D Radical Addition of RSO₂• to the Alkene Moiety C->D E Intramolecular Cyclization of the Resulting Radical D->E F Oxidation and Rearrangement E->F G Final Product: Indolo-[2,1-a]-isoquinoline F->G

Caption: Key steps in the electrochemical cascade cyclization for indole derivative synthesis.

References

Application Notes and Protocols: Functionalization of the Pyrrolidine Ring in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry. Its prevalence in numerous natural products, pharmaceuticals, and bioactive compounds underscores its importance in drug design. The non-planar, sp³-rich structure of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for establishing specific and high-affinity interactions with biological targets.[1][2] Functionalization of the pyrrolidine ring enables the precise orientation of pharmacophoric groups, leading to optimized potency, selectivity, and pharmacokinetic profiles of drug candidates.[3] This document provides an overview of key synthetic strategies for pyrrolidine functionalization and detailed protocols for the synthesis and biological evaluation of pyrrolidine-based compounds.

Key Synthetic Strategies for Pyrrolidine Functionalization

The strategic modification of the pyrrolidine scaffold can be broadly categorized into two approaches: the functionalization of a pre-existing pyrrolidine ring and the construction of the ring from acyclic precursors with embedded functionality.[2][4] This section focuses on modern, highly stereoselective methods for the functionalization of the pyrrolidine core.

1.1. Asymmetric C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the efficient and atom-economical modification of the pyrrolidine ring. Catalytic asymmetric deprotonation, followed by trapping with an electrophile, allows for the stereocontrolled introduction of substituents at the C2 position, adjacent to the nitrogen atom.

A prominent method involves the use of a chiral ligand, such as (-)-sparteine, to direct the deprotonation of N-Boc-pyrrolidine with an organolithium base. The resulting configurationally stable organolithium intermediate can then be reacted with a range of electrophiles. Furthermore, this intermediate can undergo palladium-catalyzed cross-coupling reactions to introduce aryl groups, a valuable transformation in medicinal chemistry.

Table 1: Asymmetric α-Arylation of N-Boc-Pyrrolidine

EntryAryl BromideYield (%)Enantiomeric Excess (ee, %)
14-bromobenzonitrile8595
2Methyl 4-bromobenzoate8296
32-bromopyridine7594
44-bromotoluene8895

Data is representative and compiled for illustrative purposes.

1.2. Asymmetric 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition of azomethine ylides with various dipolarophiles is one of the most versatile and powerful methods for the stereocontrolled synthesis of highly substituted pyrrolidines.[5] This reaction allows for the construction of the pyrrolidine ring with the simultaneous introduction of multiple stereocenters. The in-situ generation of an azomethine ylide from an α-iminoester, catalyzed by a chiral metal complex (e.g., Cu(I) or Ag(I)), is a common and effective strategy. The choice of chiral ligand is critical for achieving high diastereo- and enantioselectivity.

Table 2: Cu(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

EntryDipolarophileYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Dimethyl maleate95>20:198
2N-phenylmaleimide92>20:197
3Methyl acrylate8810:195
4(E)-β-Nitrostyrene90>20:196

Data is representative and compiled for illustrative purposes based on typical outcomes for this reaction type.

Application in Drug Discovery: Case Studies

The functionalized pyrrolidine scaffold is a key component in a wide array of approved drugs and clinical candidates. Two prominent examples are Dipeptidyl Peptidase-4 (DPP-IV) inhibitors for type 2 diabetes and CXCR4 antagonists for cancer and inflammatory diseases.

2.1. DPP-IV Inhibitors

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced glucose-dependent insulin secretion. Many potent and selective DPP-IV inhibitors, known as "gliptins," feature a functionalized pyrrolidine ring that mimics the proline residue of the natural substrate. A key interaction involves the nitrile or a similar functional group on the pyrrolidine ring forming a covalent or non-covalent interaction with the catalytic serine residue of the enzyme.

DPP4_Pathway cluster_0 Pancreatic Islet cluster_1 Intestine BetaCell β-cell Insulin Insulin Secretion BetaCell->Insulin Glucose-dependent GLP1 GLP-1 (Active) GLP1->BetaCell Binds to GLP-1R DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 Inhibitor Pyrrolidine-based DPP-4 Inhibitor Inhibitor->Block

Signaling pathway of DPP-4 inhibition.

Table 3: Structure-Activity Relationship of Pyrrolidine-based DPP-IV Inhibitors

CompoundR Group on PyrrolidineIC₅₀ (nM)
Vildagliptin-CN2.3
Saxagliptin-CN0.5
Anagliptin-CN3.8
TeneligliptinProline-like structure1.3

IC₅₀ values represent the concentration required for 50% inhibition of DPP-IV activity.

2.2. CXCR4 Antagonists

The chemokine receptor CXCR4 and its ligand CXCL12 play a critical role in cell migration, which is hijacked by cancer cells for metastasis.[6] Antagonists of CXCR4 can block this signaling pathway and have therapeutic potential in oncology and inflammatory disorders. Several potent CXCR4 antagonists incorporate a functionalized pyrrolidine scaffold, which is crucial for binding to the receptor.

CXCR4_Workflow CXCL12 CXCL12 Ligand CXCR4 CXCR4 Receptor (on Cancer Cell) CXCL12->CXCR4 Binds Signaling Downstream Signaling (e.g., Ca²⁺ flux, MAPK) CXCR4->Signaling Activates Metastasis Cell Migration & Metastasis Signaling->Metastasis Promotes Antagonist Pyrrolidine-based CXCR4 Antagonist Antagonist->CXCR4 Blocks Binding Synthesis_Workflow Start N-Boc-Pyrrolidine + (-)-Sparteine Step1 1. Deprotonation s-BuLi, -78 °C Start->Step1 Intermediate Chiral Organolithium Intermediate Step1->Intermediate Step2 2. Transmetalation ZnCl₂ Intermediate->Step2 Zincate Organozinc Intermediate Step2->Zincate Step3 3. Pd-catalyzed Cross-Coupling Aryl Bromide, Pd(OAc)₂ Zincate->Step3 Product Enantioenriched 2-Aryl-N-Boc-Pyrrolidine Step3->Product

References

Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of sulfonamides, a critical functional group in a wide array of pharmaceuticals. The primary and most common method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3] This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1]

Core Reaction and Mechanism

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of HCl.

A general schematic of this reaction is presented below:

Caption: General reaction for sulfonamide synthesis.

Experimental Protocols

Below are detailed protocols for the synthesis of sulfonamides from sulfonyl chlorides.

Protocol 1: General Synthesis of Sulfonamides using a Primary Amine

This protocol outlines the standard procedure for reacting a sulfonyl chloride with a primary amine in the presence of a base like pyridine or triethylamine.[1]

Materials:

  • Primary amine (1.0 equivalent)

  • Sulfonyl chloride (1.0-1.05 equivalents)[1]

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Base (e.g., pyridine or triethylamine, 1.1-1.5 equivalents)[1]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine in the anhydrous solvent. Add the base to this solution.[1]

  • Cooling: Cool the mixture to 0 °C using an ice bath.[1]

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.[1]

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[4]

Protocol 2: Synthesis using N-Silylamines

This method is advantageous as it can be performed in the absence of a solvent and the byproduct, trimethylsilyl chloride, can be easily removed.[4]

Materials:

  • N-silylamine (1.0 equivalent)

  • Sulfonyl chloride (1.0 equivalent)

  • Acetonitrile (optional, as solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the sulfonyl chloride in acetonitrile (if a solvent is used).[4]

  • Addition of N-Silylamine: Slowly add the N-silylamine to the sulfonyl chloride solution.[4]

  • Reaction: Reflux the reaction mixture for 1 hour.[4]

  • Workup: Concentrate the reaction mixture using a rotary evaporator to remove the solvent and the volatile trimethylsilyl chloride byproduct.[4]

  • Purification: If necessary, the product can be further purified by silica gel chromatography.[4]

Experimental Workflow

The general workflow for the synthesis and purification of sulfonamides is depicted below.

Experimental_Workflow A Dissolve Amine and Base in Anhydrous Solvent B Cool to 0 °C A->B C Add Sulfonyl Chloride Solution Dropwise B->C D Warm to Room Temperature and Stir (2-24h) C->D E Monitor by TLC/HPLC D->E F Reaction Complete? E->F F->D No G Aqueous Workup (Extraction & Washing) F->G Yes H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Pure Sulfonamide I->J

Caption: General experimental workflow.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for sulfonamide synthesis.

Table 1: Reaction of p-Toluenesulfonyl Chloride with Various Amines

EntryAmineBaseSolventTime (h)Yield (%)Reference
1BenzylamineTriethylamineCH2Cl2-62% (sulfinamide)[5]
2PyrrolidineTriethylamineCH2Cl2-Poor[5]
3tert-ButylamineTriethylamineCH2Cl2-Excellent[5]

Note: The yields in this specific study were for sulfinamides, a related class of compounds, but illustrate the variability with different amines.

Table 2: Synthesis of Sulfonamides from N-Silylamines and Sulfonyl Chlorides

EntryN-SilylamineSulfonyl ChlorideSolventTime (h)Yield (%)
1N-Trimethylsilylanilinep-Toluenesulfonyl chlorideAcetonitrile1Quantitative
2N-Trimethylsilyl-tert-butylamineMethanesulfonyl chlorideAcetonitrile1Quantitative
3N-TrimethylsilyldibenzylamineBenzenesulfonyl chlorideAcetonitrile1Quantitative

Data derived from a study on the reaction of N-silylamines with sulfonyl chlorides.[4]

Troubleshooting and Side Reactions

Several side reactions can occur during sulfonamide synthesis. Awareness of these can aid in optimizing reaction conditions.

  • Di-sulfonylation: Primary amines have two N-H bonds, and both can react with the sulfonyl chloride, especially if an excess of the sulfonyl chloride is used or at higher temperatures.[1] To avoid this, use a 1:1 or slight excess of the amine to the sulfonyl chloride and maintain a low reaction temperature.[1]

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.[1] It is crucial to use anhydrous solvents and dry glassware.[1]

  • Formation of Sulfonate Esters: If an alcohol is used as a solvent or is present as an impurity, it can react with the sulfonyl chloride to form a sulfonate ester.[1]

Application in Drug Development: Mechanism of Action

Sulfonamide-based drugs, commonly known as sulfa drugs, are a cornerstone of antimicrobial therapy. Their mechanism of action involves the inhibition of folic acid synthesis in bacteria.[6][7][8] Bacteria synthesize folic acid from para-aminobenzoic acid (PABA), a process essential for DNA synthesis and replication.[8][9] Sulfa drugs are structurally similar to PABA and act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[8][9] This inhibition halts the metabolic pathway, leading to a bacteriostatic effect.[8] Humans are unaffected because they obtain folic acid from their diet.[7][8]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Dihydrofolate->DHFR DNA Purine & DNA Synthesis Tetrahydrofolate->DNA Sulfa Sulfonamide Drug Sulfa->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Inhibition of bacterial folic acid synthesis.

References

Application Notes and Protocols for 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride (CAS No. 334981-11-2) is a heterocyclic organic compound featuring a pyrrolidine ring, a sulfonyl group, and a hydrazinylbenzyl moiety. While its direct biological activities are not extensively documented, it serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its primary documented application is as a key building block in the manufacturing of Almotriptan, a serotonin receptor agonist used in the treatment of migraines.[1][2] The presence of the reactive hydrazine group and the sulfonamide linkage makes it a versatile reagent for constructing more complex molecular architectures in medicinal chemistry and organic synthesis.

These application notes provide an overview of its utility in a laboratory setting, focusing on its role in chemical synthesis, along with detailed protocols for its handling and use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experiments, including selecting appropriate solvents and reaction conditions.

PropertyValueReference
CAS Number 334981-11-2[3]
Molecular Formula C₁₁H₁₈ClN₃O₂S[3]
Molecular Weight 291.80 g/mol [3]
Synonyms 4-(1-Pyrrolidinylsulforylmenthyl)phenylhydrazine hydrochloride[3]
Topological Polar Surface Area (TPSA) 75.43 Ų[3]
logP 1.3196[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 4[3]

Applications in Synthetic Chemistry

The primary application of this compound in a laboratory setting is as a precursor in multi-step organic syntheses. Its utility stems from the reactivity of the hydrazine functional group, which readily participates in reactions to form larger, more complex molecules.

A significant and well-documented application is its use in the Fischer indole synthesis to create indole ring systems. This is exemplified in the synthesis of Almotriptan, where it is reacted with an aldehyde to form a hydrazone, which subsequently undergoes cyclization to form the indole core of the final drug molecule.[1][4]

Experimental Protocols

General Handling and Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Protocol: One-Pot Synthesis of Almotriptan via Hydrazone Formation and Cyclization

This protocol is adapted from a patented synthetic route for Almotriptan and demonstrates a key application of this compound.[1][4]

Materials:

  • This compound

  • N,N-dimethylamino-butyraldehyde dimethyl acetal

  • Water (deionized or distilled)

  • Hydrochloric acid (dilute solution)

  • Ethyl acetate

  • Sodium carbonate

  • Reaction flask

  • Stirring apparatus

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve this compound (1 equivalent) in water (approximately 50 volumes). Stir the mixture at room temperature (25-30 °C) until the solid is fully dissolved.[4]

  • Hydrazone Formation: To the stirred solution, add N,N-dimethylamino-butyraldehyde dimethyl acetal (1-1.2 equivalents). Adjust the pH of the reaction mixture to approximately 2 with a dilute solution of hydrochloric acid.[1]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 5-6 hours. The progress of the hydrazone formation can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up (Optional Isolation of Hydrazone):

    • Neutralize the reaction mixture with a saturated solution of sodium carbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator to obtain the hydrazone intermediate as an oil.[1][4]

  • Cyclization (In-situ): For a one-pot synthesis, after the initial 5-6 hours of stirring for hydrazone formation, the reaction mixture can be carried forward to the cyclization step without isolating the intermediate. This typically involves heating the acidic reaction mixture. The exact conditions (temperature and time) for cyclization may require optimization.

  • Product Isolation and Purification:

    • After cyclization, cool the reaction mixture to room temperature.

    • Adjust the pH to basic using a suitable base.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude Almotriptan base.

    • The crude product can be purified by column chromatography on silica gel.[4]

Visualizations

Synthetic_Pathway A 1-((4-Hydrazinylbenzyl)sulfonyl) pyrrolidine hydrochloride C Hydrazone Intermediate A->C Condensation (pH 2) B N,N-dimethylamino-butyraldehyde dimethyl acetal B->C D Almotriptan (Active Pharmaceutical Ingredient) C->D Cyclization (Fischer Indole Synthesis)

Caption: Synthetic pathway from the intermediate to Almotriptan.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrazone Formation cluster_workup Work-up & Cyclization cluster_purification Purification dissolve Dissolve Intermediate in Water add_reagent Add Aldehyde Acetal dissolve->add_reagent adjust_ph Adjust pH to 2 add_reagent->adjust_ph stir Stir for 5-6 hours adjust_ph->stir neutralize Neutralize with Na2CO3 stir->neutralize extract Extract with Ethyl Acetate neutralize->extract cyclize Heat for Cyclization extract->cyclize column_chrom Silica Gel Column Chromatography cyclize->column_chrom final_product Isolated Almotriptan column_chrom->final_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride. This key intermediate is notably used in the synthesis of Almotriptan.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the multi-step synthesis of this compound. The typical synthetic route involves four main stages:

  • Sulfonylation: Formation of 1-[[(4-Nitrophenyl)methyl]sulfonyl]pyrrolidine from a 4-nitrobenzyl derivative and pyrrolidine.

  • Nitro Reduction: Reduction of the nitro group to an amine, yielding 4-(Pyrrolidin-1-ylsulfonylmethyl)aniline.

  • Diazotization: Conversion of the primary amine to a diazonium salt.

  • Hydrazine Formation: Reduction of the diazonium salt to the final hydrazine hydrochloride product.

Stage 1: Sulfonylation

Question: Low yield of 1-[[(4-Nitrophenyl)methyl]sulfonyl]pyrrolidine.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Incomplete Reaction Ensure the reaction is stirred vigorously and for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider a moderate increase in reaction temperature, but be cautious of potential side reactions.
Side Reactions The use of a suitable base is crucial to neutralize the HCl generated during the reaction. An excess of a tertiary amine base like triethylamine is recommended. The reaction should be performed at a controlled temperature, typically starting at a lower temperature (e.g., 0-5 °C) and then allowing it to warm to room temperature.
Purification Losses The product can be purified by recrystallization. Ensure the appropriate solvent system is used to minimize loss. A mixture of ethanol and water is often effective.

Experimental Protocol: Synthesis of 1-[[(4-Nitrophenyl)methyl]sulfonyl]pyrrolidine

A solution of 4-nitrobenzenesulfonyl chloride in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath. To this, a solution of pyrrolidine and a base (e.g., triethylamine) in the same solvent is added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water, and the organic layer is separated, washed, dried, and concentrated. The crude product is purified by recrystallization.

Stage 2: Nitro Reduction

Question: Incomplete reduction of the nitro group or formation of side products.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inefficient Reduction Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) is a clean and efficient method. Ensure the catalyst is active and used in an appropriate amount. The reaction should be conducted under a hydrogen atmosphere at a suitable pressure. Alternatively, chemical reduction using reagents like stannous chloride (SnCl2) in an acidic medium can be employed.
Side Product Formation Over-reduction can sometimes occur, especially under harsh conditions. Monitor the reaction closely by TLC. If using catalytic hydrogenation, ensure the reaction is stopped once the starting material is consumed. With SnCl2, side products can arise from the strongly acidic conditions; careful control of temperature is important.[2]
Work-up Issues If using SnCl2, the work-up involves neutralization of the acid and removal of tin salts, which can sometimes be problematic. Basification with a strong base like NaOH will precipitate tin hydroxides, which can be removed by filtration.

Experimental Protocol: Reduction of 1-[[(4-Nitrophenyl)methyl]sulfonyl]pyrrolidine

Method A: Catalytic Hydrogenation 1-[[(4-Nitrophenyl)methyl]sulfonyl]pyrrolidine is dissolved in a suitable solvent like methanol or ethanol. A catalytic amount of Pd/C is added, and the mixture is hydrogenated in a Parr apparatus or a similar setup under a hydrogen atmosphere. The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield 4-(Pyrrolidin-1-ylsulfonylmethyl)aniline.

Method B: Stannous Chloride Reduction 1-[[(4-Nitrophenyl)methyl]sulfonyl]pyrrolidine is dissolved in an acidic solvent, typically a mixture of concentrated hydrochloric acid and ethanol. Stannous chloride dihydrate is added portion-wise while controlling the temperature. The mixture is then heated to ensure complete reaction. After cooling, the reaction mixture is carefully basified to precipitate tin salts, and the product is extracted with an organic solvent.

Stage 3: Diazotization

Question: Low yield or decomposition of the diazonium salt.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Decomposition of Diazonium Salt This is the most common issue. The reaction must be carried out at a low temperature, typically between 0-5 °C, using an ice-salt bath. The diazonium salt is generally unstable and should be used immediately in the next step without isolation.
Incomplete Diazotization Ensure a slight excess of sodium nitrite is used. The presence of excess nitrous acid can be tested with starch-iodide paper. An excess of hydrochloric acid is also crucial to maintain a low pH and prevent unwanted side reactions.[3]
Side Reactions If the temperature rises, the diazonium salt can react with water to form a phenol byproduct. Maintaining a low temperature is critical. An excess of acid also helps to suppress the concentration of free aniline, which could otherwise lead to the formation of diazoamino compounds (triazenes).[3]

Experimental Protocol: Diazotization of 4-(Pyrrolidin-1-ylsulfonylmethyl)aniline

4-(Pyrrolidin-1-ylsulfonylmethyl)aniline is suspended in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in cold water is then added dropwise, ensuring the temperature does not exceed 5 °C. The reaction mixture is stirred for a short period at this temperature to ensure complete diazotization. The resulting cold solution of the diazonium salt is used directly in the next step.

Stage 4: Hydrazine Formation

Question: Low yield of this compound.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inefficient Reduction of Diazonium Salt Stannous chloride (SnCl2) in concentrated hydrochloric acid is a common and effective reducing agent for this transformation. Ensure a sufficient excess of SnCl2 is used. The reduction is typically carried out at low temperatures. Sodium sulfite is another option that can give good yields.[4]
Product Isolation and Purification The hydrazine is usually isolated as its hydrochloride salt, which may have limited solubility in some organic solvents. Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, can be used for purification. Care should be taken during work-up to avoid decomposition of the hydrazine.
Side Reactions Incomplete reduction can lead to the persistence of the diazonium salt, which can decompose or participate in other reactions. Ensure sufficient reducing agent and adequate reaction time.

Experimental Protocol: Reduction of the Diazonium Salt

The cold diazonium salt solution from the previous step is added slowly to a pre-cooled solution of stannous chloride dihydrate in concentrated hydrochloric acid, with vigorous stirring, while maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred for some time at low temperature and then may be allowed to warm up. The precipitated this compound is collected by filtration, washed with a cold solvent, and dried.

Frequently Asked Questions (FAQs)

Q1: What is the overall expected yield for the synthesis of this compound? A1: The overall yield can vary significantly depending on the optimization of each step. With careful control of reaction conditions, an overall yield of 30-40% from the starting 4-nitrobenzyl derivative can be considered a good result. Individual step yields are typically in the range of 70-90%.

Q2: Are there any specific safety precautions to consider during this synthesis? A2: Yes. Diazonium salts are potentially explosive, especially when isolated and dry. Therefore, it is crucial to keep them in solution and at low temperatures. Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Q3: How can I monitor the progress of each reaction step? A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of each step. Choose a suitable eluent system that provides good separation of the starting material and the product. For the diazotization step, the disappearance of the starting aniline can be monitored.

Q4: What are the critical parameters to control for a successful synthesis? A4: The most critical parameters are:

  • Temperature control: Especially during the diazotization and the reduction of the diazonium salt.

  • pH control: Maintaining a strongly acidic medium during diazotization is essential.

  • Purity of starting materials and reagents: Impurities can lead to side reactions and lower yields.

  • Inert atmosphere: While not always strictly necessary for all steps, using an inert atmosphere (e.g., nitrogen or argon) can be beneficial, particularly for the hydrazine product which can be sensitive to oxidation.

Q5: My final product is impure. What are the likely impurities and how can I remove them? A5: Impurities can include unreacted starting materials from the final step, byproducts from the diazotization (e.g., the corresponding phenol), or over-reduced products. Recrystallization is the most common method for purification. If significant impurities persist, column chromatography may be necessary, although this can be challenging with the hydrochloride salt. Conversion to the free base, purification by chromatography, and then conversion back to the hydrochloride salt is a possible but more laborious alternative.

Data Presentation

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

Reducing Agent Typical Conditions Advantages Disadvantages Approximate Yield
H₂/Pd/C 1-4 atm H₂, RT, Methanol/EthanolHigh yield, clean reaction, easy product isolation.Requires specialized hydrogenation equipment.>90%
SnCl₂·2H₂O Conc. HCl, Ethanol, 0 °C to refluxReadily available, effective for many substrates.Work-up can be tedious due to tin salt removal.[2]80-90%
Fe/HCl or Fe/NH₄Cl Aqueous/alcoholic solvent, refluxInexpensive, environmentally benign metal.Can require harsh conditions, work-up can be messy.70-85%

Table 2: Comparison of Reducing Agents for Diazonium Salt to Hydrazine Conversion

Reducing Agent Typical Conditions Advantages Disadvantages Approximate Yield
SnCl₂·2H₂O Conc. HCl, 0-5 °CHigh yields, reliable.Generates tin waste.[2]85-95%
Na₂SO₃ Aqueous solution, controlled pHInexpensive, avoids heavy metals.Can sometimes lead to lower yields or side products if not optimized.[4]70-85%
Ascorbic Acid Aqueous solution"Green" reducing agent, mild conditions.May not be as generally applicable or high-yielding as SnCl₂.Variable

Visualizations

Synthesis_Workflow cluster_0 Stage 1: Sulfonylation cluster_1 Stage 2: Nitro Reduction cluster_2 Stage 3: Diazotization cluster_3 Stage 4: Hydrazine Formation 4-Nitrobenzyl_derivative 4-Nitrobenzyl derivative Sulfonamide 1-[[(4-Nitrophenyl)methyl] sulfonyl]pyrrolidine 4-Nitrobenzyl_derivative->Sulfonamide Pyrrolidine Pyrrolidine Pyrrolidine->Sulfonamide Aniline 4-(Pyrrolidin-1-ylsulfonylmethyl) aniline Sulfonamide->Aniline Reduction (e.g., H₂/Pd/C) Diazonium_Salt Diazonium Salt (in situ) Aniline->Diazonium_Salt NaNO₂, HCl 0-5 °C Hydrazine_HCl 1-((4-Hydrazinylbenzyl)sulfonyl) pyrrolidine hydrochloride Diazonium_Salt->Hydrazine_HCl Reduction (e.g., SnCl₂)

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic cluster_conditions Reaction Conditions Start Low Yield in a Synthetic Step Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Evaluate Work-up & Purification Start->Check_Workup Impure_SM Impure Starting Materials Check_Purity->Impure_SM Temp Temperature Control? Check_Conditions->Temp Time Sufficient Reaction Time? Check_Conditions->Time Reagents Correct Stoichiometry & Reagent Quality? Check_Conditions->Reagents Side_Reactions Side Reactions Observed? Check_Conditions->Side_Reactions Incorrect_Temp Incorrect Temperature Temp->Incorrect_Temp Purify_SM Purify Starting Materials Impure_SM->Purify_SM Yes Optimize_Temp Optimize Temperature Incorrect_Temp->Optimize_Temp Yes Identify_Byproducts Identify Byproducts (e.g., via LC-MS) Side_Reactions->Identify_Byproducts Yes

Caption: A logical workflow for troubleshooting low yield issues in the synthesis.

Diazotization_Pathway Aniline Ar-NH₂ Diazonium_Salt Ar-N₂⁺Cl⁻ (Desired Product) Aniline->Diazonium_Salt Low Temp (0-5°C) Excess Acid Triazene Ar-N=N-NH-Ar (Side Product) Aniline->Triazene Insufficient Acid Nitrous_Acid HNO₂ (from NaNO₂/HCl) Nitrous_Acid->Diazonium_Salt Phenol Ar-OH (Side Product) Diazonium_Salt->Phenol High Temperature Diazonium_Salt->Triazene

Caption: Signaling pathway for the diazotization reaction, highlighting potential side products.

References

Technical Support Center: 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in water. What could be the reason?

A1: While the hydrochloride salt form is generally intended to improve aqueous solubility, several factors can contribute to poor dissolution. These include:

  • Common Ion Effect: The presence of chloride ions from other sources in your buffer or solution can suppress the dissolution of the hydrochloride salt.[1]

  • pH of the Solution: The solubility of amine salts is highly pH-dependent. The free base form of the compound may precipitate out at neutral or higher pH.[2][3]

  • Kinetics of Dissolution: The dissolution process may be slow and require more time or energy (e.g., heating, agitation).

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities.

Q2: What is the expected solubility of this compound?

A2: Specific quantitative solubility data for this compound is not extensively published in readily available literature. However, as a hydrochloride salt of an organic molecule, its solubility is expected to be highest in acidic conditions and may be limited in neutral or basic aqueous media.

Q3: I am observing precipitation when adding my stock solution of the compound to my aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out" and typically occurs when the compound's solubility limit is exceeded in the final buffer conditions. To address this, consider the following:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • pH Adjustment: Ensure the pH of your final buffer is acidic enough to maintain the protonated, more soluble form of the compound.

  • Use of Co-solvents: Adding a small percentage of an organic co-solvent to your final buffer can help maintain solubility.[4]

  • Pre-warming Solutions: Gently warming the buffer before adding the compound's stock solution can sometimes help, but be cautious about the compound's stability at elevated temperatures.

Q4: Can I use organic solvents to dissolve this compound?

A4: Yes. For creating concentrated stock solutions, it is common practice to use polar organic solvents. Based on the structure, solvents like DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) are likely to be effective. Short-chain alcohols like ethanol or methanol may also be suitable. It is crucial to prepare a concentrated stock in an organic solvent and then dilute it into your aqueous experimental medium, ensuring the final concentration of the organic solvent is low enough not to affect your experiment.

Q5: Are there advanced formulation strategies to improve the solubility of this compound for in vivo studies?

A5: For preclinical or clinical development where oral bioavailability is important, several advanced formulation techniques can be employed if solubility is a limiting factor.[5][6][7] These include:

  • Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the dissolution rate and saturation solubility.[6][8]

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier can improve its wettability and dissolution.[7][8]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the apparent solubility of the drug.

  • Prodrugs: Chemical modification of the molecule to a more soluble prodrug that converts to the active compound in vivo is another strategy.[5]

Troubleshooting Guides

Initial Solubility Assessment

This guide will help you systematically determine the appropriate solvent and conditions for dissolving this compound.

Objective: To find a suitable solvent system for your experiment.

Materials:

  • This compound

  • Selection of solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, DMSO, Ethanol)

  • Vortex mixer

  • Water bath or heating block

Data Summary Table:

SolventTemperature (°C)Observations (e.g., Clear solution, Suspension, Insoluble)Approximate Solubility (mg/mL)
Deionized Water25
Deionized Water50
PBS (pH 7.4)25
0.1 N HCl25
DMSO25
Ethanol25
Protocol for Solubility Screening
  • Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg) into several vials.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the first vial.

  • Mixing: Vortex the vial for 1-2 minutes to facilitate dissolution.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process until a clear solution is obtained or it becomes apparent that the compound is poorly soluble in that solvent.

  • Heating: If the compound remains insoluble at room temperature, gently warm the solution (e.g., to 50°C) to see if solubility increases. Be mindful of potential degradation at higher temperatures.

  • Record Keeping: Carefully record the volume of solvent required to dissolve the compound to estimate the solubility.

  • Repeat: Repeat this process for each of the selected solvents.

Experimental Workflow and Decision Making

The following diagrams illustrate the logical workflow for addressing solubility issues.

G start Start: Solubility Issue with Compound check_purity Verify Compound Purity and Identity start->check_purity initial_screen Perform Initial Solubility Screen (Water, Buffers, Organic Solvents) check_purity->initial_screen is_soluble_organic Is it soluble in a common organic solvent (e.g., DMSO, Ethanol)? initial_screen->is_soluble_organic prepare_stock Prepare Concentrated Stock Solution is_soluble_organic->prepare_stock Yes is_soluble_aqueous Is it soluble in acidic aqueous solution? is_soluble_organic->is_soluble_aqueous No dilute_in_aqueous Dilute Stock into Aqueous Medium prepare_stock->dilute_in_aqueous check_precipitation Does it precipitate upon dilution? dilute_in_aqueous->check_precipitation optimize_dilution Optimize Dilution: - Lower Final Concentration - Add Co-solvent to Aqueous Phase - Adjust pH check_precipitation->optimize_dilution Yes success Proceed with Experiment check_precipitation->success No optimize_dilution->success use_acidic_buffer Use Acidic Buffer for Experiment is_soluble_aqueous->use_acidic_buffer Yes advanced_methods Consider Advanced Formulation Methods: - Nanosuspension - Solid Dispersion - Complexation is_soluble_aqueous->advanced_methods No use_acidic_buffer->success

Caption: Troubleshooting workflow for solubility issues.

Signaling Pathway Considerations

While this compound is primarily known as an intermediate in the synthesis of Almotriptan, a serotonin (5-HT) receptor agonist, understanding the broader context of signaling pathways can be relevant for researchers investigating its biological activity or the activity of its derivatives.

G cluster_membrane Cell Membrane cluster_cell Cell Interior receptor 5-HT1B/1D Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->response Phosphorylates Targets Leading to ligand Serotonin Agonist (e.g., Almotriptan) ligand->receptor

Caption: Simplified 5-HT1B/1D receptor signaling pathway.

References

Technical Support Center: 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride (CAS RN: 334981-11-2), a key intermediate in the synthesis of Almotriptan.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter during the storage and use of this compound in experimental settings.

Issue Possible Cause Suggested Solution
Compound discoloration (yellowing or browning) Oxidation of the hydrazine moiety due to exposure to air.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to air during weighing and handling. Use freshly opened containers for best results.
Inconsistent analytical results (e.g., HPLC purity) Degradation of the compound due to improper storage or handling.Verify storage conditions. The compound should be stored at room temperature in a dry, inert atmosphere. Avoid exposure to light and elevated temperatures. Prepare solutions fresh for each experiment.
Poor solubility in aqueous solutions While the hydrochloride salt enhances water solubility, high concentrations may still be difficult to achieve.Sonication or gentle warming may aid dissolution. For biological assays, consider preparing a stock solution in an appropriate organic solvent (e.g., DMSO) and then diluting it with the aqueous buffer.
Unexpected side reactions in synthesis The hydrazine group is a strong nucleophile and reducing agent.Protect the hydrazine group if it is not the intended reactive site in your synthetic scheme. Ensure reaction conditions are free of strong oxidizing agents unless intended.
Precipitation of the compound from solution Change in pH or solvent composition affecting solubility.Check the pH of your solution. As a hydrochloride salt, its solubility is likely pH-dependent. Ensure the chosen solvent system is appropriate for maintaining solubility throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, it is recommended to store the compound at room temperature in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the hydrazine group.[1] It should also be protected from light and moisture.

Q2: What is the expected shelf-life of this compound?

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, potential degradation pathways include:

  • Oxidation: The primary degradation pathway is likely the oxidation of the hydrazine group upon exposure to atmospheric oxygen.[1]

  • Hydrolysis: The sulfonyl group could be susceptible to hydrolysis under strong acidic or basic conditions, potentially cleaving the benzyl-sulfonyl bond.[4]

  • Photodegradation: Exposure to UV light may lead to degradation, a common characteristic of aromatic compounds.

Q4: Is this compound sensitive to air?

A4: Yes, the hydrazine moiety is susceptible to oxidation by atmospheric oxygen.[1] Therefore, handling the compound under an inert atmosphere is highly recommended to maintain its purity and stability.

Q5: What solvents are recommended for dissolving this compound?

A5: The hydrochloride salt form is intended to improve aqueous solubility.[5] However, for creating stock solutions, organic solvents such as DMSO or DMF can be used, followed by dilution in the appropriate experimental buffer. Solubility in various solvents should be determined empirically for your specific application.

Q6: Are there any known incompatibilities for this compound?

A6: Yes, due to the presence of the hydrazine group, this compound is incompatible with strong oxidizing agents, strong acids, and certain metal oxides which can catalyze its decomposition.[1][6]

Experimental Protocols

Stability-Indicating HPLC Method (Adapted from Almotriptan Analysis)

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).[7][8] The exact ratio should be optimized to achieve good separation of the main peak from any potential degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 227 nm, as used for Almotriptan).[7]

  • Column Temperature: 25-30 °C.

2. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) with the mobile phase.

3. Forced Degradation Studies (for method validation):

  • Acidic Hydrolysis: Incubate the sample solution in 0.1 N HCl at 60 °C for a specified period.

  • Basic Hydrolysis: Incubate the sample solution in 0.1 N NaOH at 60 °C for a specified period.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm).

After exposure, neutralize the acidic and basic samples and dilute all samples to the working concentration for HPLC analysis to observe any degradation peaks.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis compound 1-((4-Hydrazinylbenzyl)sulfonyl) pyrrolidine hydrochloride stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) compound->stock thermal Thermal (Solid, 80°C) compound->thermal working Dilute to Working Solution (e.g., 50 µg/mL in Mobile Phase) stock->working acid Acid Hydrolysis (0.1 N HCl, 60°C) working->acid base Base Hydrolysis (0.1 N NaOH, 60°C) working->base oxidation Oxidation (3% H₂O₂, RT) working->oxidation photo Photolytic (Solution, UV light) working->photo hplc HPLC Analysis (C18 Column, UV Detection) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Purity Assessment, Degradant Profiling) hplc->data

Caption: Forced degradation experimental workflow.

potential_degradation_pathways cluster_degradation Degradation Products parent This compound C₁₁H₁₈ClN₃O₂S oxidized Oxidized Hydrazine (e.g., Diazene derivative) parent->oxidized Oxidation (O₂) hydrolyzed_sulfonyl Sulfonic Acid Derivative + Benzylamine Derivative parent->hydrolyzed_sulfonyl Hydrolysis (H₂O, H⁺/OH⁻) photodegradant Photolytic Degradants parent->photodegradant Photolysis (UV Light)

References

Technical Support Center: Purification of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride. The following sections offer detailed protocols and address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as the corresponding sulfonyl chloride and hydrazine precursors.

  • Byproducts of the sulfonation reaction: Including isomers or di-substituted products.

  • Oxidation products: The hydrazinyl group is susceptible to oxidation, which can lead to the formation of various colored impurities.

  • Residual solvents: Solvents used in the synthesis and workup may be present in the crude product.

Q2: My crude product is an oil or a sticky solid and won't crystallize. What should I do?

A2: This issue, often referred to as "oiling out," can occur for several reasons. Here are some troubleshooting steps:

  • Ensure complete removal of reaction solvents: Residual solvents can inhibit crystallization. Try co-evaporating the crude product with a solvent in which it is sparingly soluble (e.g., heptane or diethyl ether) under reduced pressure.

  • Attempt trituration: Stirring the oil or sticky solid with a solvent in which the desired product is insoluble, but the impurities are soluble, can sometimes induce crystallization. Good starting solvents for trituration of this polar compound include diethyl ether, ethyl acetate, or a mixture of ethyl acetate and hexanes.

  • Modify the recrystallization conditions: If you are attempting recrystallization, you may be using a solvent that is too good at dissolving your compound. Try a less polar solvent or a solvent mixture. Adding a non-polar "anti-solvent" dropwise to a solution of your compound in a polar solvent can also induce precipitation.[1]

Q3: I am performing a recrystallization, but my yield is very low. How can I improve it?

A3: Low recovery during recrystallization is a common issue. Consider the following points to optimize your yield:

  • Use the minimum amount of hot solvent: Adding too much solvent will keep more of your product dissolved even after cooling, thus reducing the yield.[2]

  • Ensure slow cooling: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

  • Check the solubility profile: Your chosen solvent may be too good at dissolving your compound even at low temperatures. A different solvent or a solvent/anti-solvent system might be more effective. Refer to the solvent screening table below.

  • Minimize transfers: Each transfer of the solution or crystals can result in material loss.

Q4: The color of my product is off-white or yellowish, but the literature reports a white solid. How can I remove colored impurities?

A4: Colored impurities are often highly polar or are a result of oxidation. Here are two common methods for their removal:

  • Charcoal treatment: Activated charcoal can be added to the hot solution during recrystallization to adsorb colored impurities. Use a small amount (1-2% by weight) and perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.

  • Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography over silica gel is a more powerful purification technique for removing persistent impurities.

Q5: How do I choose a suitable solvent system for column chromatography?

A5: Thin-Layer Chromatography (TLC) is the best way to determine an appropriate solvent system for column chromatography.[3][4]

  • Stationary Phase: Use silica gel TLC plates as this compound is a polar compound.

  • Mobile Phase: Start with a relatively polar solvent system, such as a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and methanol. A common starting point is 95:5 DCM:MeOH.

  • Ideal Rf Value: The ideal solvent system will give your desired product a Retention Factor (Rf) value of approximately 0.3-0.4.[5] The impurities should ideally have significantly different Rf values to allow for good separation.

  • Adjusting Polarity: If the Rf is too low (the spot doesn't move far from the baseline), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol).[5][6] If the Rf is too high (the spot is near the solvent front), decrease the polarity.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally.

1. Solvent Screening:

  • Place a small amount of the crude material (approx. 10-20 mg) into several test tubes.

  • Add a small volume (approx. 0.5 mL) of a single solvent to each test tube.

  • Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.

  • Gently heat the test tubes that show poor room temperature solubility. An ideal solvent will dissolve the compound completely at elevated temperatures.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/Solvent SystemExpected Solubility BehaviorRationale
WaterSoluble, especially when hotThe hydrochloride salt is likely to be water-soluble.[7][8]
Ethanol/WaterGood potential for recrystallizationThe addition of water to ethanol can fine-tune the solubility.
Isopropanol/WaterGood potential for recrystallizationSimilar to ethanol/water, offers a different polarity profile.
MethanolLikely solubleThe compound is expected to be soluble in polar protic solvents.
AcetonitrileMay have suitable solubility profileA polar aprotic solvent to test.
Ethyl Acetate/MethanolPotential for anti-solvent precipitationDissolve in a minimal amount of hot methanol and add ethyl acetate until cloudy.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen recrystallization solvent dropwise while heating the mixture with stirring (e.g., on a hot plate). Continue adding the solvent until the solid just dissolves.[2]

  • If colored impurities are present, remove the flask from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • If charcoal was added, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to a constant weight.

Column Chromatography Protocol

This is a general procedure for the purification of this compound by column chromatography.

1. Preparation:

  • Select Solvent System: Based on TLC analysis, prepare a suitable mobile phase (eluent). For this polar compound, a mixture of a chlorinated solvent and an alcohol (e.g., DCM:MeOH) or an ester and an alcohol (e.g., Ethyl Acetate:MeOH) is a good starting point.

  • Prepare the Column: Pack a chromatography column with silica gel, either as a slurry in the eluent or by dry packing followed by equilibration with the eluent.

  • Prepare the Sample: Dissolve the crude product in a minimum amount of the eluent. If it is not fully soluble, dissolve it in a more polar solvent (like methanol) and adsorb it onto a small amount of silica gel. Dry this silica gel and load the powder onto the top of the prepared column.

2. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column and begin to elute the sample through the silica gel.

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the separation by TLC analysis of the collected fractions. Spot each fraction on a TLC plate and develop it in the chromatography eluent. Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure product.

3. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Further dry the purified product under high vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude Product (this compound) Recrystallization Recrystallization Crude->Recrystallization Initial Attempt Waste Impurities in Mother Liquor/Eluent Recrystallization->Waste Analysis1 Purity Check (e.g., TLC, HPLC, NMR) Recrystallization->Analysis1 Chromatography Column Chromatography Chromatography->Waste Analysis2 Purity Check (e.g., TLC, HPLC, NMR) Chromatography->Analysis2 Pure Pure Product Analysis1->Chromatography <98% Purity Analysis1->Pure >98% Purity Analysis2->Chromatography Re-purify Analysis2->Pure >98% Purity

Caption: Purification workflow for this compound.

References

Common byproducts in sulfonyl hydrazide reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during reactions involving sulfonyl hydrazides, focusing on the identification and removal of prevalent byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions involving sulfonyl hydrazides?

A1: The most frequent byproducts are formed through side reactions of the sulfonyl hydrazide starting material or intermediates. Key byproducts include:

  • Thiosulfonates (Symmetrical Disulfides): Formed via the coupling of two sulfonyl hydrazide molecules, often under oxidative conditions.[1][2][3] This process involves the cleavage of the S-N bond and the formation of a new S-S bond.[1][3]

  • Sulfonyl Azides: These can form under certain oxidative conditions or as byproducts in diazo-transfer reactions. They are potentially explosive and require careful handling.[4][5]

  • Products of Decomposition: Sulfonyl hydrazides can decompose, especially when heated, to release diimide (N₂H₂) or form sulfonyl radicals, which can lead to various undesired products.[6][7]

  • Sulfonyl Halides: In reactions utilizing N-halosuccinimides (NCS/NBS), the corresponding sulfonyl chloride or bromide can be formed as an intermediate or byproduct.[8]

Q2: How are thiosulfonates formed and what do they look like in analysis?

A2: Thiosulfonates (R-SO₂-S-R) arise from the disproportionate coupling of sulfonyl hydrazides.[1][3] This is often promoted by oxidizing agents like phenyliodine(III) diacetate (PIDA) or N-bromosuccinimide (NBS) in the presence of a base like DABCO.[1][2] In mass spectrometry, they will appear as a symmetrical species with a mass corresponding to (2 x R-SO₂) minus an oxygen atom. Their symmetry is also often apparent in NMR spectroscopy.

Q3: What reaction conditions favor the formation of sulfonyl azide byproducts?

A3: Sulfonyl azides can be unwanted byproducts in reactions intended to generate diazo compounds from sulfonyl hydrazides. Their formation can also occur from the reaction of sulfonyl halides with an azide source.[9] It is critical to be aware of their potential presence, as sulfonyl azides can be shock-sensitive and explosive.[9] Wastes containing azide byproducts should be quenched properly, for instance, with sodium nitrite under acidic conditions.[4]

Q4: Can my sulfonyl hydrazide starting material decompose before reacting?

A4: Yes, sulfonyl hydrazides can be thermally labile. When heated, they can degrade and release diimide (N₂H₂).[7] They can also serve as precursors to sulfonyl radicals under oxidative or radical conditions.[8][10] This decomposition can reduce the yield of your desired product and introduce impurities. It is often advisable to perform these reactions at or below room temperature if possible.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My reaction has low yield and my mass spec shows a symmetrical byproduct with a mass of [2 x ArSO₂].
  • Probable Cause: You are likely forming a symmetrical thiosulfonate. This occurs when the sulfonyl hydrazide couples with itself, a reaction often mediated by oxidizing agents or even air under mild conditions.[1][2][3]

  • Solutions:

    • Minimize Oxidants: If your reaction does not require an oxidant, ensure your reagents and solvents are free from oxidizing impurities and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Purification: Thiosulfonates can often be separated from the desired product using column chromatography on silica gel.

    • Reductive Cleavage: Thiosulfonates can be reduced to symmetrical disulfides, which may have different chromatographic properties, facilitating separation.[1][3]

Issue 2: The reaction mixture has developed a color, and I'm concerned about safety.
  • Probable Cause: The formation of a sulfonyl azide could be the issue. While not always colored, their presence is a significant safety concern as they can be explosive.[4][9]

  • Solutions:

    • Handle with Extreme Care: Always use appropriate personal protective equipment (PPE), including a blast shield, when working with reactions that could potentially generate azides.[4]

    • Quenching: If you suspect the presence of an azide, the reaction mixture and any waste should be carefully quenched. A common method is the slow addition of sodium nitrite followed by acidification.[4]

    • Removal: If the azide is a soluble byproduct, it can sometimes be removed by performing a reductive workup. For example, using a mild reducing agent like sodium bisulfite or triphenylphosphine can convert the azide to a more stable amine or phosphine imide, respectively, which can then be removed via extraction or chromatography.

Issue 3: My reaction is sluggish, and NMR analysis shows complex signals and starting material degradation.
  • Probable Cause: The sulfonyl hydrazide may be decomposing under the reaction conditions. This can be caused by excessive heat or incompatibility with other reagents, leading to the formation of sulfonyl radicals or the release of diimide.[7][8]

  • Solutions:

    • Lower the Temperature: Attempt the reaction at a lower temperature. Many reactions with sulfonyl hydrazides proceed efficiently at room temperature or even 0 °C.

    • Check Reagent Compatibility: Ensure that the base or other reagents used are compatible with the sulfonyl hydrazide and do not promote its decomposition.

    • Inert Atmosphere: Running the reaction under an inert atmosphere can prevent air-oxidation pathways that may contribute to decomposition.

Data & Protocols

Byproduct Formation & Yields

The following table summarizes conditions that can lead to thiosulfonate byproducts, with reported yields.

Starting Sulfonyl HydrazideReagentsSolventTemp (°C)Time (h)Thiosulfonate Yield (%)Reference
p-Toluenesulfonyl hydrazidePIDA (20 mol%)THF808High Yield[1]
4-Methylbenzenesulfonyl hydrazideNBS / DABCOCH₃CN80281[2]
2,4,6-Trimethylbenzenesulfonyl hydrazideNBS / DABCOCH₃CN80281[2]
2-Naphthalenesulfonyl hydrazideNBS / DABCOCH₃CN80276[2]
Experimental Protocol: Reductive Workup for Sulfonyl Azide Removal

This protocol describes a general method to reduce and remove a sulfonyl azide byproduct from a reaction mixture.

Materials:

  • Reaction mixture suspected to contain sulfonyl azide.

  • Triphenylphosphine (PPh₃) or Sodium Sulfite (Na₂SO₃).

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bicarbonate solution.

  • Brine (saturated aqueous NaCl).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Procedure:

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.

  • Add Reducing Agent: Slowly add a solution of triphenylphosphine (1.5 equivalents relative to the sulfonyl hydrazide starting material) in a suitable solvent. Alternatively, a saturated aqueous solution of sodium sulfite can be added.

  • Stir: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC/LCMS analysis indicates the disappearance of the azide. The azide is converted to a sulfonamide (from Na₂SO₃ and water) or a phosphine imide (from PPh₃).

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify: The resulting residue, now free of the explosive azide, can be purified by standard methods such as column chromatography to separate the desired product from the sulfonamide or triphenylphosphine oxide.

Visual Guides

// Nodes SH [label="Sulfonyl Hydrazide\n(R-SO₂NHNH₂)", fillcolor="#F1F3F4"]; Product [label="Desired Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thio [label="Thiosulfonate\n(R-SO₂-S-R)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Azide [label="Sulfonyl Azide\n(R-SO₂N₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Radical [label="Sulfonyl Radical\n(R-SO₂•)", fillcolor="#FBBC05"];

// Edges SH -> Product [label="Intended Reaction Path\n(e.g., Shapiro, Bamford-Stevens)", color="#34A853"]; SH -> Thio [label="Oxidative\nCoupling", color="#EA4335"]; SH -> Azide [label="Side Reaction\n(e.g., Diazo Transfer)", color="#EA4335"]; SH -> Radical [label="Decomposition\n(Heat, Oxidants)", color="#FBBC05"]; } dot Caption: Pathways of sulfonyl hydrazide transformation.

Troubleshooting_Flowchart

References

Technical Support Center: Optimizing Reaction Conditions for CAS 334981-11-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride (CAS 334981-11-2). The following sections offer troubleshooting for common issues and answers to frequently asked questions regarding its use in synthesis, particularly in the formation of hydrazones.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of CAS 334981-11-2 in organic synthesis?

A1: this compound is primarily used as a hydrazine derivative. Its key functional group, the hydrazine moiety (-NHNH₂), readily reacts with aldehydes and ketones to form hydrazones. This reaction is fundamental in the synthesis of various heterocyclic compounds and is a key step in multi-step synthetic pathways, including in the synthesis of active pharmaceutical ingredients like Almotriptan.

Q2: What are the optimal pH conditions for reacting CAS 334981-11-2 with a carbonyl compound?

A2: The formation of hydrazones is an acid-catalyzed reaction that is highly pH-dependent.[1] The optimal pH is typically in the mildly acidic range of 4 to 6.[1][2] In this range, there is sufficient acid to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, without excessively protonating the hydrazine, which would reduce its nucleophilicity.[1]

Q3: Which solvents are recommended for hydrazone formation using this compound?

A3: Protic solvents like ethanol and methanol are commonly used for hydrazone formation as they effectively dissolve the reactants and the hydrochloride salt of the starting material. Acetonitrile can also be a suitable solvent.[2] For reactions where water removal is critical to drive the equilibrium towards the product, a Dean-Stark apparatus can be used with a solvent like toluene.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (the hydrazine and the carbonyl compound). The reaction is considered complete upon the disappearance of the limiting starting material spot and the appearance of a new spot corresponding to the hydrazone product.[2]

Q5: What are the standard methods for characterizing the resulting hydrazone product?

A5: The structure and purity of the synthesized hydrazone can be confirmed using several spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Look for the disappearance of the C=O stretching band from the starting carbonyl compound and the appearance of a C=N stretching band for the hydrazone.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic signal for the imine proton (-CH=N-), and ¹³C NMR will display a signal for the imine carbon (C=N).[2]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized hydrazone.[2]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step Rationale
Incorrect pH Adjust the pH of the reaction mixture to 4-6 using a catalytic amount of a weak acid like acetic acid.[1][2]The reaction is acid-catalyzed and proceeds optimally in a mildly acidic environment.[1]
Poor Quality Reagents Ensure the purity of the starting materials. If necessary, purify the carbonyl compound before use.Impurities can inhibit the reaction or lead to unwanted side products.[2]
Steric Hindrance If using a sterically hindered aldehyde or ketone, increase the reaction temperature or prolong the reaction time.[1][2]Bulky groups on the reactants can slow down the reaction rate.[1]
Reaction Equilibrium If the reaction is reversible, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.[1]Removing the water byproduct shifts the equilibrium towards the formation of the hydrazone.
Problem 2: Formation of Side Products
Possible Cause Troubleshooting Step Rationale
Azine Formation Use a 1:1 molar ratio of the hydrazine and carbonyl compound. Consider adding the carbonyl compound dropwise to the hydrazine solution.[1]Azine formation occurs when the initial hydrazone product reacts with a second molecule of the carbonyl compound.[1]
Decomposition If the reactants or product are unstable at higher temperatures, conduct the reaction at a lower temperature for a longer duration.Thermal degradation can lead to a complex mixture of byproducts.
Problem 3: Difficulty in Product Purification
Issue Troubleshooting Step Guidance
Oily Product Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purify by column chromatography.Some hydrazones may initially form as oils before solidifying.
Ineffective Recrystallization Screen for a suitable recrystallization solvent or solvent system. Good solvents are those in which the product is soluble at high temperatures but poorly soluble at low temperatures.[2]Common solvents to test include ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate.[1]
Streaking on TLC Plate Add a small amount of a polar solvent (like methanol) or a few drops of a weak acid/base to the eluent during column chromatography.This can improve the separation of polar or ionizable compounds.

Experimental Protocols

General Protocol for Hydrazone Synthesis

This protocol describes a general method for the reaction of this compound with an aldehyde or ketone.

Materials:

  • This compound (CAS 334981-11-2)

  • Aldehyde or ketone (1.0 equivalent)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add the aldehyde or ketone (1.0 equivalent) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature or heat to reflux, while monitoring the reaction progress by TLC.

  • Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by cooling in an ice bath.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified hydrazone under vacuum.

Visualizations

G cluster_workflow Experimental Workflow: Hydrazone Synthesis A 1. Dissolve Reactants (CAS 334981-11-2 & Carbonyl in Solvent) B 2. Add Acid Catalyst (e.g., Acetic Acid) A->B C 3. Reaction (Stir at RT or Reflux) B->C D 4. Monitor by TLC C->D D->C Incomplete? E 5. Work-up & Isolation (Cooling, Filtration) D->E Complete? F 6. Purification (Recrystallization or Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: General experimental workflow for hydrazone synthesis.

G cluster_troubleshooting Troubleshooting: Low Product Yield Problem Low or No Yield Cause1 Incorrect pH? Problem->Cause1 Cause2 Poor Reagent Quality? Problem->Cause2 Cause3 Steric Hindrance? Problem->Cause3 Solution1 Adjust pH to 4-6 with weak acid. Cause1->Solution1 Solution2 Purify starting materials. Cause2->Solution2 Solution3 Increase temperature or reaction time. Cause3->Solution3

Caption: Troubleshooting logic for low product yield.

G cluster_mechanism Mechanism: Acid-Catalyzed Hydrazone Formation Reactants Ketone/Aldehyde + Hydrazine Step1 1. Protonation of Carbonyl Oxygen Reactants->Step1 H⁺ Step2 2. Nucleophilic Attack by Hydrazine Step1->Step2 Intermediate Carbinolamine Intermediate Step2->Intermediate Step3 3. Proton Transfer Intermediate->Step3 Step4 4. Elimination of Water Step3->Step4 Product Hydrazone + H₂O Step4->Product -H₂O, -H⁺

Caption: Acid-catalyzed mechanism of hydrazone formation.

References

Handling and safety precautions for 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this document is intended for trained professionals in research and development. 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride (CAS No. 334981-11-2) is a research chemical, and its toxicological properties have not been fully investigated.[1][2] All handling and experiments should be conducted in a controlled laboratory setting by qualified personnel, adhering to all applicable safety regulations. This guide is based on the chemical's structure and general knowledge of related compounds; it is not a substitute for a comprehensive risk assessment.

I. Frequently Asked Questions (FAQs) - Handling and Safety

This section addresses common questions regarding the safe handling, storage, and disposal of this compound.

Q1: What are the primary hazards associated with this compound?

A1: While specific toxicity data is limited, the structure suggests several potential hazards:

  • Hydrazine Moiety : Hydrazine and its derivatives can be toxic, reactive, and are often good nucleophiles.[3] They can be skin and respiratory tract irritants and may have other systemic effects.[2][4] The hydrazine group can also undergo oxidation, potentially forming reactive intermediates.[5]

  • Pyrrolidine Moiety : Pyrrolidine is a flammable liquid and can cause skin burns and eye damage.[6]

  • General Powder Handling : As a solid, the compound may pose an inhalation hazard if it becomes airborne dust.[2]

Q2: What personal protective equipment (PPE) is required for handling this compound?

A2: To minimize exposure, the following PPE should be worn at all times:

  • Eye Protection : Safety glasses with side shields or chemical safety goggles are mandatory.[2]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) should be worn.[7]

  • Body Protection : A lab coat is required to protect against skin contact.[7]

  • Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) should be used.[2] All handling should be performed in a certified chemical fume hood.[7]

Q3: How should this compound be stored?

A3: Proper storage is crucial to maintain the compound's integrity and ensure safety. It is recommended to store it sealed in a dry environment, at 2-8°C.[8] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the hydrazine group.[9] Keep the container tightly closed in a well-ventilated place.[10]

Q4: What is the proper procedure for disposing of this compound and its waste?

A4: All waste containing this compound should be treated as hazardous waste.

  • Collect all solid waste and contaminated materials in a clearly labeled, sealed container.[7]

  • Store the waste container in a designated, well-ventilated area, away from incompatible materials like strong oxidizing agents.[7][11]

  • Arrange for disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.[7] Do not dispose of this chemical down the drain.[7]

Q5: What should I do in case of a spill?

A5: In the event of a spill:

  • Evacuate the immediate area.

  • Ensure you are wearing appropriate PPE before attempting to clean the spill.[12]

  • For a small spill, gently sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[1][12]

  • Ventilate the area and wash the spill site once the material has been removed.[12]

Q6: What are the first-aid measures in case of accidental exposure?

A6:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][10]

  • Skin Contact : Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][10]

  • Inhalation : Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[10]

  • Ingestion : Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[1]

II. Troubleshooting Guides

This section provides solutions to common experimental issues.

Q1: The compound has poor solubility in my chosen solvent. What can I do?

A1: If you are experiencing solubility issues, consider the following:

  • Solvent Screening : Test the solubility in a range of solvents with varying polarities (e.g., water, DMSO, DMF, methanol, dichloromethane).

  • pH Adjustment : The compound is a hydrochloride salt, suggesting it may have better solubility in aqueous solutions. Adjusting the pH may improve solubility.

  • Gentle Heating : Gentle warming of the solution may aid dissolution. However, be cautious as heat can degrade the compound.

  • Sonication : Using an ultrasonic bath can help break up solid particles and improve the rate of dissolution.

Q2: I'm observing inconsistent results in my biological assays. What could be the cause?

A2: Inconsistent results can stem from compound degradation.

  • Purity Check : The purity of the compound should be confirmed using analytical techniques like HPLC or NMR.[9] Degradation can lead to lower potency or the presence of interfering byproducts.[9]

  • Storage Conditions : Ensure the compound has been stored correctly (refrigerated, protected from light and moisture) to prevent degradation.[9] Using a fresh batch of the compound is recommended if degradation is confirmed.[9]

  • Solution Stability : Storing the compound in solution for extended periods is generally not recommended due to the risk of hydrolysis and oxidation.[9] If necessary, use a dry, aprotic solvent and store at low temperatures, protected from light.[9]

Q3: My reaction is yielding unexpected byproducts. What could be the issue?

A3: The hydrazine functional group is reactive and can participate in several side reactions.

  • Reaction with Carbonyls : Hydrazines readily react with aldehydes and ketones to form hydrazones.[3] If your reaction mixture contains carbonyl compounds, this could be a source of byproducts.

  • Oxidation : The hydrazine moiety can be oxidized, especially in the presence of air or certain metal ions.[5] This can lead to the formation of various radical species and other byproducts.[5][13] Consider running your reaction under an inert atmosphere.

  • Nucleophilic Attack : As a good nucleophile, the hydrazine can react with electrophiles in your reaction mixture, such as acyl or sulfonyl halides.[3]

III. Data and Protocols

Quantitative Data Summary

The following table summarizes key computational and physical data for this compound.[8]

PropertyValue
CAS Number 334981-11-2
Molecular Formula C₁₁H₁₈ClN₃O₂S
Molecular Weight 291.80 g/mol
Purity ≥95%
TPSA 75.43
LogP 1.3196
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 2
Rotatable Bonds 4
Experimental Protocols
Protocol for Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound.

  • Preparation of Stock Solution : Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.[9]

  • HPLC System Setup :

    • Column : C18 reverse-phase column.

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Detection : UV detector at an appropriate wavelength (e.g., 254 nm).

  • Gradient Elution : Run a linear gradient, for example, from 10% to 90% Mobile Phase B over 20 minutes.[9]

  • Injection and Analysis : Inject a suitable volume (e.g., 10 µL) of the stock solution. Analyze the resulting chromatogram to determine the purity by calculating the area percentage of the main peak.

IV. Visualizations

Experimental and Logical Workflows

G cluster_0 General Workflow for Handling a Novel Research Chemical A Receipt of Compound B Unpack in Designated Area (Neutral/Negative Pressure) A->B C Log into Inventory B->C D Store Appropriately (2-8°C, Dry, Inert Atmosphere) C->D E Conduct Risk Assessment D->E F Weighing and Solution Preparation (in Chemical Fume Hood with PPE) E->F G Perform Experiment F->G H Decontaminate Glassware and Surfaces G->H I Segregate and Label Hazardous Waste H->I J Dispose of Waste via Certified Vendor I->J

Caption: General workflow for handling a novel research chemical.

G cluster_1 Troubleshooting Solubility Issues Start Compound does not dissolve Action1 Try sonication Start->Action1 Action2 Apply gentle heat Action1->Action2 Action3 Adjust pH of aqueous solution Action2->Action3 Action4 Test a different solvent (e.g., DMSO, DMF) Action3->Action4 Action5 Check purity by HPLC/NMR Action4->Action5 If still insoluble Success Solubility Achieved Action4->Success If soluble Fail Insoluble/Degraded Action5->Fail If degraded

Caption: Logical decision tree for troubleshooting solubility issues.

G cluster_2 Hypothetical Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 activates TF Transcription Factor Kinase2->TF activates Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor 1-((4-Hydrazinylbenzyl)sulfonyl) pyrrolidine hydrochloride (Hypothetical Inhibitor) Inhibitor->Kinase2

Caption: Hypothetical signaling pathway with a potential inhibitor.

References

Avoiding degradation of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound are related to its hydrazinyl and sulfonylpyrrolidine moieties. The primary degradation pathway is likely the oxidation of the hydrazine group, which is susceptible to autoxidation in the presence of oxygen, especially under neutral or alkaline conditions.[1][2] This can be catalyzed by metal ions and elevated temperatures.[1] Additionally, hydrolysis of the sulfonamide bond could occur under strong acidic or basic conditions, although this is generally less likely under typical experimental conditions.

Q2: What are the ideal storage conditions for stock solutions of this compound?

A2: To minimize degradation, stock solutions should be stored under the following conditions:

  • Temperature: Store at 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[3]

  • Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[4]

  • Solvent: Use high-purity, anhydrous solvents. If using aqueous solutions, ensure they are deoxygenated.

Q3: How can I detect degradation of my this compound solution?

A3: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] Signs of degradation include a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Visually, a color change in the solution may also indicate degradation.

Q4: What are the likely degradation products?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the structure, likely degradation products could include:

  • Oxidation of the hydrazine group to form a diazene, which could further react or decompose.

  • Cleavage of the nitrogen-nitrogen bond in the hydrazine group.

  • Hydrolysis of the sulfonyl group, though less common.

Troubleshooting Guides

Issue 1: Inconsistent or poor results in subsequent synthetic steps.

  • Possible Cause: Degradation of the this compound starting material in solution.

  • Troubleshooting Steps:

    • Verify Integrity: Analyze the solution using HPLC or LC-MS to check for the presence of the parent compound and any degradation products.

    • Prepare Fresh: Prepare a fresh solution from solid material immediately before use.

    • Optimize Conditions: If the reaction is performed in solution over a long period, ensure the solvent is deoxygenated and the reaction is carried out under an inert atmosphere.

Issue 2: Appearance of color in the solution.

  • Possible Cause: Oxidation of the hydrazine moiety.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure all handling of the solution is performed under an inert gas (nitrogen or argon).

    • Deoxygenate Solvents: Sparge solvents with an inert gas prior to use.

    • Avoid Contaminants: Ensure glassware is scrupulously clean and free of metal contaminants that can catalyze oxidation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

  • Use a high-purity, anhydrous solvent (e.g., DMSO, DMF, or an appropriate buffer).

  • If using an aqueous buffer, ensure it is acidic (pH < 7) to improve the stability of the hydrazine group.[2]

  • Deoxygenate the solvent by sparging with nitrogen or argon for at least 15-30 minutes.

  • Weigh the desired amount of this compound in a clean, dry vial.

  • Under a stream of inert gas, add the deoxygenated solvent to the vial.

  • Cap the vial tightly and mix until the solid is fully dissolved.

  • Store the solution at the recommended temperature (2-8°C for short-term, -20°C or -80°C for long-term).

Protocol 2: Stability Indicating HPLC Method (General Approach)

This is a general starting point; method development and validation are required.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (to be determined by UV scan) or MS detection.

  • Forced Degradation Study: To confirm the method is stability-indicating, the compound should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method should be able to resolve the parent peak from any degradation product peaks.[5][7]

Data Presentation

Table 1: Recommended Storage Conditions for Solutions

ParameterConditionRationale
Temperature 2-8°C (short-term) or -20°C to -80°C (long-term)Reduces the rate of chemical degradation.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the hydrazine group.
Light Protected from light (Amber vials)Prevents photolytic degradation.[4]
pH (Aqueous) Acidic (pH < 7)Increases the stability of the hydrazine moiety.[2]

Table 2: Example Forced Degradation Study Conditions

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl24 hours at 60°C
Base Hydrolysis 0.1 M NaOH24 hours at 60°C
Oxidation 3% H₂O₂24 hours at room temp
Thermal 60°C48 hours
Photolytic UV light (254 nm)24 hours

Visualizations

experimental_workflow Experimental Workflow for Solution Preparation and Use cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Compound dissolve Dissolve under Inert Gas weigh->dissolve deoxygenate Deoxygenate Solvent deoxygenate->dissolve store Store at -20°C/-80°C Protected from Light dissolve->store Long-term use Use in Experiment dissolve->use Immediate Use store->use analyze Analyze by HPLC/LC-MS use->analyze Verify Stability troubleshooting_logic Troubleshooting Logic for Poor Experimental Results start Inconsistent Experimental Results check_stability Analyze Solution by HPLC/LC-MS start->check_stability degraded Degradation Detected check_stability->degraded Yes stable Solution is Stable check_stability->stable No prepare_fresh Prepare Fresh Solution Under Inert Atmosphere degraded->prepare_fresh investigate_other Investigate Other Experimental Parameters stable->investigate_other

References

Technical Support Center: Synthesis of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield in the Sulfonylation Step

  • Question: We are experiencing a low yield during the reaction of 4-(chloromethyl)benzene-1-sulfonyl chloride with pyrrolidine. What are the potential causes and how can we improve the yield?

  • Answer: Low yields in this sulfonylation step can arise from several factors. Here are the common causes and their solutions:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature.

    • Base Inefficiency: The choice and amount of base are crucial for scavenging the HCl generated during the reaction.[1] If an inadequate amount of a weak base is used, the reaction mixture can become acidic, protonating the pyrrolidine and reducing its nucleophilicity. Consider using a stronger, non-nucleophilic base like triethylamine or diisopropylethylamine, and ensure at least a stoichiometric equivalent is used.

    • Moisture Contamination: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

    • Side Reactions: At elevated temperatures, side reactions may occur. It is important to maintain the recommended reaction temperature.

    Troubleshooting Summary Table:

Potential CauseRecommended Solution
Incomplete ReactionMonitor reaction by TLC/HPLC; extend reaction time or slightly increase temperature.
Inefficient BaseUse a stronger, non-nucleophilic base (e.g., triethylamine); ensure at least 1 equivalent.
Moisture ContaminationUse oven-dried glassware; conduct reaction under an inert atmosphere; use anhydrous solvents.
High TemperatureMaintain the recommended reaction temperature to avoid side product formation.

Issue 2: Difficulty in Isolating the Hydrazine Product

  • Question: After reacting 1-((4-(chloromethyl)benzyl)sulfonyl)pyrrolidine with hydrazine hydrate, we are facing challenges in isolating the pure 1-((4-hydrazinylbenzyl)sulfonyl)pyrrolidine. What are the best practices for workup and purification?

  • Answer: The workup and purification of hydrazine derivatives can be challenging due to their polarity and potential for side reactions.

    • Excess Hydrazine Removal: Excess hydrazine hydrate can be difficult to remove. One common method is to use an azeotropic distillation with a solvent like xylene to remove both water and excess hydrazine.[2] Alternatively, you can wash the organic extract with a saturated sodium chloride solution to reduce the amount of hydrazine in the organic phase.

    • Product Precipitation: The desired product, being a hydrazine, may have some solubility in water. To maximize precipitation, you can try adding the reaction mixture to a large volume of cold water.[3]

    • Purification Technique: Column chromatography can be used for purification, but the polar nature of the hydrazine may lead to tailing on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, might be effective. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be an effective purification method.

Issue 3: Formation of Impurities during Hydrochloride Salt Formation

  • Question: Upon adding HCl to form the hydrochloride salt of 1-((4-hydrazinylbenzyl)sulfonyl)pyrrolidine, we observe the formation of a significant amount of an unknown impurity. What could be the cause?

  • Answer: The formation of impurities during salt formation often relates to the stability of the free base and the conditions of acidification.

    • Air Oxidation: Hydrazine derivatives can be susceptible to air oxidation, especially in solution. The impurity could be an oxidation product. It is advisable to perform the salt formation under an inert atmosphere.

    • Excess Acid: Using a large excess of concentrated hydrochloric acid can sometimes lead to side reactions or the formation of a di-hydrochloride salt, which may have different solubility and stability.[4] It is recommended to add the HCl solution dropwise and monitor the pH or use a calculated amount of HCl in a solvent like isopropanol or ether.

    • Temperature Control: The acidification process can be exothermic. It is important to cool the solution of the free base before and during the addition of HCl to minimize the formation of degradation products.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for the sulfonylation reaction?

    • A1: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used solvents for this type of reaction as they are relatively inert and can dissolve both the sulfonyl chloride and the amine.

  • Q2: How can I monitor the progress of the reaction to form the hydrazine derivative?

    • A2: TLC is a convenient method. The starting material (the chlorinated intermediate) will be less polar than the hydrazine product. You can use a mobile phase such as ethyl acetate/hexane to observe the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product.

  • Q3: Is hydrazine hydrate dangerous to handle?

    • A3: Yes, hydrazine and its hydrate are toxic and potentially carcinogenic.[5] It is also a corrosive and flammable substance.[5] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Aqueous solutions are generally safer to handle than anhydrous hydrazine.[6]

  • Q4: What is the optimal temperature for the reaction with hydrazine hydrate?

    • A4: The reaction is typically carried out at an elevated temperature, often under reflux, to ensure a reasonable reaction rate.[3] However, the exact temperature will depend on the solvent used. It is best to start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress.

Experimental Protocols

Protocol 1: Synthesis of 1-((4-(Chloromethyl)benzyl)sulfonyl)pyrrolidine

  • To a solution of 4-(chloromethyl)benzene-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of sulfonyl chloride) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of pyrrolidine (1.1 eq) in anhydrous DCM (2 mL/g of pyrrolidine) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine

  • To a solution of 1-((4-(chloromethyl)benzyl)sulfonyl)pyrrolidine (1.0 eq) in ethanol (15 mL/g), add hydrazine hydrate (5.0 eq).

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then pour it into a beaker of ice-cold water (50 mL/g of starting material).

  • Stir the mixture for 30 minutes to allow for complete precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain the crude 1-((4-hydrazinylbenzyl)sulfonyl)pyrrolidine.

Protocol 3: Formation of this compound

  • Dissolve the crude 1-((4-hydrazinylbenzyl)sulfonyl)pyrrolidine (1.0 eq) in isopropanol (20 mL/g).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of concentrated HCl (1.1 eq) in isopropanol dropwise with stirring.

  • A white precipitate should form. Stir the suspension at 0 °C for 1 hour.

  • Collect the solid by vacuum filtration, wash with cold isopropanol, and then with diethyl ether.

  • Dry the product under vacuum to yield this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Salt Formation A 4-(Chloromethyl)benzene-1-sulfonyl chloride + Pyrrolidine B 1-((4-(Chloromethyl)benzyl)sulfonyl)pyrrolidine A->B Triethylamine, DCM, 0°C to RT C 1-((4-(Chloromethyl)benzyl)sulfonyl)pyrrolidine D 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine C->D Hydrazine hydrate, Ethanol, Reflux E 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine F This compound E->F HCl, Isopropanol, 0°C

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Sulfonylation? IncompleteReaction Check reaction completion (TLC/HPLC) Start->IncompleteReaction Yes BaseIssue Evaluate base strength and stoichiometry IncompleteReaction->BaseIssue Solution1 Extend reaction time / Increase temp slightly IncompleteReaction->Solution1 MoistureIssue Ensure anhydrous conditions BaseIssue->MoistureIssue Solution2 Use stronger base / Ensure >1 eq. BaseIssue->Solution2 TempIssue Verify reaction temperature MoistureIssue->TempIssue Solution3 Dry glassware / Use inert atmosphere MoistureIssue->Solution3 Solution4 Maintain optimal temperature TempIssue->Solution4 End Yield Improved Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting workflow for low yield in the sulfonylation step.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Experimental Outcomes Temp Temperature Yield Product Yield Temp->Yield affects rate SideProducts Side Products Temp->SideProducts high temp increases Time Reaction Time Time->Yield affects completion Base Base Strength Base->Yield critical for Purity Product Purity Base->Purity wrong base can cause impurities Solvent Solvent Polarity Solvent->Yield affects solubility Solvent->Purity affects workup

Caption: Relationship between experimental parameters and outcomes.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the NMR Analysis of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this structural elucidation. This guide provides a detailed analysis of the expected NMR spectrum of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride and compares it with experimental data from a structurally related compound, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, offering valuable insights for the characterization of novel compounds.

Due to the limited availability of public experimental NMR data for this compound, this guide presents a predicted NMR analysis based on established principles and data from analogous structures. This predictive analysis is then juxtaposed with the published experimental data of a comparable sulfonylpyrrolidine derivative to provide a robust framework for spectral interpretation.

Predicted and Experimental NMR Data: A Comparative Analysis

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Pyrrolidine CH₂ (α to N)3.2 - 3.4Triplet4H
Pyrrolidine CH₂ (β to N)1.8 - 2.0Quintet4H
Benzyl CH₂4.3 - 4.5Singlet2H
Aromatic CH (ortho to CH₂SO₂)7.3 - 7.5Doublet2H
Aromatic CH (ortho to NHNH₂)6.8 - 7.0Doublet2H
Hydrazinyl NH₂4.0 - 4.5 (broad)Singlet (broad)2H
Hydrazinyl NH7.5 - 8.0 (broad)Singlet (broad)1H
Hydrochloride HClVariable (broad)Singlet (broad)1H

Table 2: Experimental NMR Data for 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid

Protons/CarbonsExperimental Chemical Shift (δ, ppm)
¹H NMR (DMSO-d₆, 400 MHz)
ArH8.40 (m, 2H), 8.10 (m, 2H)
OH4.87 (s, 1H)
CH-CO₂H and CH-OH4.31 (m, 2H)
CH₂-CH-CO₂H3.59 (dd, 1H), 3.41 (dt, 1H)
CH₂-N2.19 (ddt, 1H), 2.06 (ddd, 1H)
¹³C NMR (DMSO-d₆, 100 MHz)
C=O174.19
Aromatic C150.28, 143.40, 128.81, 123.79
Aliphatic C69.21, 59.94, 56.51, 39.00

Discussion of Spectral Features

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrrolidine, benzyl, and hydrazinylphenyl moieties. The pyrrolidine protons will appear as multiplets in the aliphatic region. The benzylic protons, being adjacent to the electron-withdrawing sulfonyl group, are anticipated to be downfield. The aromatic protons will likely exhibit a classic AA'BB' system, split into two doublets. The hydrazinyl and hydrochloride protons are expected to be broad and their chemical shifts can be concentration and solvent dependent.

In comparison, the experimental data for 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid shows the aromatic protons of the nitrophenyl group at a significantly downfield region (8.10-8.40 ppm) due to the strong electron-withdrawing nature of the nitro group. The protons on the pyrrolidine ring are observed as complex multiplets due to the presence of two chiral centers. The carboxylic acid and hydroxyl protons are also observed.

Experimental Protocols

The following is a general experimental protocol for acquiring NMR spectra of small organic molecules, based on the methodology reported for 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid.

NMR Sample Preparation and Analysis

  • Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • A larger number of scans is usually required (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Workflow for NMR Spectrum Analysis

The following diagram illustrates the typical workflow for the analysis of an NMR spectrum.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Compound Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C FID Free Induction Decay (FID) Acquire_1H->FID Acquire_13C->FID FT Fourier Transform FID->FT Phasing Phasing & Baseline Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Processed_Spectrum Processed Spectrum Calibration->Processed_Spectrum Integration Integration (¹H) Processed_Spectrum->Integration Peak_Picking Peak Picking Processed_Spectrum->Peak_Picking Structure_Elucidation Structure Elucidation Integration->Structure_Elucidation Peak_Picking->Structure_Elucidation

Caption: Workflow of NMR Spectrum Analysis.

By combining predictive analysis with comparative studies of related compounds, researchers can effectively approach the structural elucidation of novel molecules, even in the absence of direct experimental data. This guide serves as a practical resource for interpreting the NMR spectra of complex organic compounds in the field of drug discovery and development.

Comparative Guide to HPLC Purity Analysis of a Novel Benzamide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of the novel benzamide derivative, 4-((4-methylpiperazin-1-yl)methyl)-N-(4-nitro-3-(trifluoromethyl)phenyl)-3-(trifluoromethyl)benzamide. Due to the limited availability of a validated HPLC method for this specific compound, this document outlines established and validated methods for structurally similar tyrosine kinase inhibitors: Nilotinib, Ponatinib, and Axitinib. These compounds share key structural motifs, making their analytical methodologies highly relevant and adaptable.

Note on CAS Number: The provided CAS number 334981-11-2 has been associated with multiple chemical structures in various databases. This guide focuses on the analytical chemistry of the specified chemical name.

Comparative Analysis of HPLC Methods

The following table summarizes the key chromatographic parameters for the purity analysis of Nilotinib, Ponatinib, and Axitinib, offering a baseline for developing a method for the target compound.

ParameterHPLC Method for Nilotinib[1][2][3]HPLC Method for Ponatinib[4][5]HPLC Method for Axitinib[6]
Stationary Phase Phenomenex enable C18 (150x4.6mm, 5µm)Agilent 5HC-C18 (250 x 4.6 mm, 5 µm)Symmetry ODS C18 (250 x 4.6mm, 5µm)
Mobile Phase A Phosphate Buffer (pH 5.0)2 mM KH2PO4 + 0.4% Triethylamine in Water:ACN (9:1), pH 2.4Acetonitrile
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient/Isocratic Isocratic (60:40 A:B)GradientIsocratic (80:20 A:B)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 260 nm250 nm272 nm
Column Temperature Ambient40°CAmbient
Injection Volume 20 µL10 µL10 µL
Linearity Range 2 - 10 µg/mL5 - 250 ng/mL10 - 50 µg/mL
Correlation Coeff. >0.999>0.999>0.999
LOD 10.43 ng/mL-1.1 µg/mL
LOQ 31.63 ng/mL5 ng/mL3.2 µg/mL

Experimental Protocols

Below are detailed experimental protocols for the HPLC analysis of each comparative compound.

Protocol 1: Purity Analysis of Nilotinib[1][2]
  • Instrumentation: High-Performance Liquid Chromatograph equipped with a PDA detector.

  • Chromatographic Conditions:

    • Column: Phenomenex enable C18 (150x4.6mm, 5µm).

    • Mobile Phase: A mixture of Phosphate Buffer (pH 5.0) and Acetonitrile in a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: 260 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Standard Solution Preparation: Prepare a stock solution of Nilotinib (1 mg/mL) in a suitable diluent (e.g., mobile phase). Prepare working standards in the range of 2-10 µg/mL by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to obtain a known concentration within the linearity range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the analyte with that of the standard.

Protocol 2: Purity Analysis of Ponatinib[4][5]
  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Agilent 5HC-C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 2 mM Potassium Dihydrogen Phosphate and 0.4% Triethylamine in Water:Acetonitrile (9:1, v/v), adjusted to pH 2.4 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A time-based gradient program should be developed to ensure optimal separation of impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: 250 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Standard Solution Preparation: Prepare a stock solution of Ponatinib in a suitable solvent. Prepare working standards for linearity determination in the range of 5-250 ng/mL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration within the calibration range. Filter through a 0.45 µm filter.

  • Analysis: Inject the prepared solutions and record the chromatograms.

  • Calculation: Determine the purity based on the area percentage of the main peak relative to the total peak area.

Protocol 3: Purity Analysis of Axitinib[7][8]
  • Instrumentation: An HPLC instrument equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Symmetry ODS C18 (250 x 4.6mm, 5µm).

    • Mobile Phase: A mixture of Acetonitrile and Methanol in an 80:20 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: 272 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.

  • Standard Solution Preparation: Prepare a stock solution of Axitinib and dilute to obtain standard solutions in the concentration range of 10-50 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample to a known concentration in the mobile phase. Filter the solution before injection.

  • Analysis: Perform the chromatographic analysis on the standard and sample solutions.

  • Calculation: Quantify the purity of the Axitinib sample by external standard calibration.

Signaling Pathway and Experimental Workflow

The target compound, being structurally similar to known tyrosine kinase inhibitors, is likely to interfere with cellular signaling pathways crucial for cell proliferation and survival, such as the BCR-ABL or c-Kit pathways.

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 Autophosphorylation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Tyrosine Kinase Inhibitor (e.g., Target Compound) Inhibitor->BCR_ABL Inhibition

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of a tyrosine kinase inhibitor.

HPLC_Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Accurately Weigh Sample & Standard start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve dilute Prepare Serial Dilutions (for Linearity) dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect acquire Acquire Chromatograms & Peak Areas detect->acquire calculate Calculate Purity (e.g., Area % or External Standard) acquire->calculate report Generate Report calculate->report

Caption: General experimental workflow for HPLC purity analysis.

References

Comparative LC-MS Characterization of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

In the synthesis of novel pharmaceutical compounds, comprehensive analytical characterization of intermediates is paramount to ensure the integrity and quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) characteristics of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride, a key building block, and its structural analogs. The data presented herein offers a baseline for researchers to establish analytical methods for identity confirmation, purity assessment, and impurity profiling.

Executive Summary

This document details the LC-MS characterization of this compound and compares it with two structurally related alternatives: 4-Hydrazinylbenzenesulfonamide hydrochloride and 1-(Phenylsulfonyl)pyrrolidine. The guide provides hypothetical yet representative quantitative data, detailed experimental protocols for LC-MS analysis, and visual diagrams of the experimental workflow and a comparative structural relationship to aid researchers in their analytical endeavors.

Comparative Analysis of LC-MS Data

The following table summarizes the predicted and observed LC-MS data for this compound and its selected alternatives under typical reversed-phase LC-MS conditions. This data is crucial for method development and peak identification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)Key Predicted Fragment Ions (m/z)
This compound C₁₁H₁₈ClN₃O₂S291.80256.11155.05, 135.08, 107.07, 70.06
4-Hydrazinylbenzenesulfonamide hydrochloride C₆H₁₀ClN₃O₂S223.68188.04156.01, 108.02, 92.03
1-(Phenylsulfonyl)pyrrolidine C₁₀H₁₃NO₂S211.28212.07141.02, 119.05, 77.04, 70.06

Experimental Protocols

A generalized yet robust LC-MS method suitable for the analysis of these sulfonamide derivatives is outlined below. This protocol can be adapted and optimized for specific instrumentation and analytical requirements.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of the analytical standard in methanol. Further dilute with the mobile phase to a working concentration of 10 µg/mL.

  • Sample Solution: Dissolve the sample in methanol or a suitable solvent to achieve a concentration within the linear range of the instrument. Filter the solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow (Nitrogen):

    • Desolvation Gas: 600 L/hr

    • Cone Gas: 50 L/hr

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.

Visualizing the Workflow and Relationships

Experimental Workflow for LC-MS Characterization

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing Standard Standard Weighing Dissolution Dissolution in Methanol Standard->Dissolution Sample Sample Weighing Sample->Dissolution Dilution Dilution to Working Conc. Dissolution->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Injection into LC System Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Detection (MS & MS/MS) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Spectrum_Analysis Mass Spectrum Analysis Peak_Integration->Spectrum_Analysis Reporting Reporting Results Spectrum_Analysis->Reporting

Caption: A streamlined workflow for the LC-MS characterization of sulfonamide derivatives.

Structural Comparison of Analyzed Compounds

structural_comparison Target 1-((4-Hydrazinylbenzyl) sulfonyl)pyrrolidine Alt1 4-Hydrazinylbenzene sulfonamide Target->Alt1 Different Sulfonyl Substituent Alt2 1-(Phenylsulfonyl) pyrrolidine Target->Alt2 Lacks Hydrazinyl & Benzyl Groups Alt1->Alt2 Different Amine & Phenyl Groups

Caption: A diagram illustrating the structural relationships between the target compound and its alternatives.

Conclusion

The provided LC-MS characterization guide offers a foundational methodology for the analysis of this compound and its analogs. While the presented data is representative, it is essential for researchers to perform in-house validation to establish specific retention times and fragmentation patterns based on their instrumentation and optimized methods. The use of high-resolution mass spectrometry is recommended for unambiguous identification and structural elucidation of any potential impurities. This comparative approach will aid in ensuring the quality and consistency of synthetic intermediates, ultimately contributing to the successful development of new therapeutic agents.

A Comparative Guide to 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride and its Alternatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical compounds, the choice of synthetic intermediates is a critical decision that can significantly impact the efficiency, scalability, and overall cost-effectiveness of a drug manufacturing process. This guide provides an objective comparison of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride, a key intermediate in the synthesis of the migraine therapeutic Almotriptan, with alternative synthetic precursors. The comparison is supported by experimental data on reaction yields and purity, detailed experimental protocols, and visual representations of the synthetic pathways.

Executive Summary

This compound is a pivotal intermediate in the widely-used Fischer indole synthesis of Almotriptan. This pathway is characterized by a streamlined, often "one-pot," process that delivers high-purity Almotriptan with respectable yields. Alternative routes, such as those employing Heck cyclization, have been explored but have demonstrated significantly lower overall yields, making them less commercially viable. This guide will delve into the quantitative and methodological differences between these approaches to inform the selection of the most appropriate synthetic strategy.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the synthesis of Almotriptan using this compound versus an alternative synthetic route.

MetricFischer Indole SynthesisHeck Cyclization Route
Key Intermediate This compound1-(4-Amino-benzenemethanesulfonyl)pyrrolidine
Overall Yield 25-35%[1][2]< 5%[1]
Purity of Final Product > 99.85% (by HPLC)[1][2]Not explicitly stated, requires extensive purification[1][2]
Number of Steps (from key intermediate) Typically 1-2 steps ("one-pot" possible)[1][2]Multiple sequential steps[1][2]

Experimental Protocols

Primary Route: Fischer Indole Synthesis of Almotriptan

This method utilizes this compound as the key starting material.

Experimental Workflow:

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A This compound C Hydrazone Intermediate (V) A->C Condensation pH 2, 25-30°C, 5-6 hours B N,N-dimethylamino-butyraldehyde dimethyl acetal B->C D Almotriptan Base C->D Heating 55-65°C, 10-12 hours E Crude Almotriptan D->E Aqueous work-up F Purified Almotriptan (>99.85%) E->F Column Chromatography or Acid Addition Salt Formation

Caption: Fischer Indole Synthesis Workflow for Almotriptan.

Detailed Protocol:

  • Hydrazone Formation: this compound is suspended in water. To this suspension, N,N-dimethylamino-butyraldehyde dimethyl acetal is added. The pH of the reaction mixture is adjusted to 2 using a 50% (v/v) HCl solution. The mixture is stirred at 25-30°C for 5-6 hours to facilitate the complete formation of the hydrazone intermediate.[2]

  • Cyclization: The reaction mixture containing the hydrazone is then heated to 55-65°C for 10-12 hours, maintaining a pH of 2, to induce cyclization and form the almotriptan free base.[2] Careful control of temperature and time is crucial to minimize the formation of degradation byproducts.[1]

  • Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The crude almotriptan base can be purified by silica gel column chromatography or by forming a suitable acid addition salt to achieve high purity (>99.85%).[1][2]

Alternative Route: Heck Cyclization for Almotriptan Synthesis

This multi-step synthesis starts from 1-(4-Amino-benzenemethanesulfonyl)pyrrolidine.

Signaling Pathway Diagram:

G A 1-(4-Amino-benzenemethanesulfonyl)pyrrolidine B 2-Bromo-4-(pyrrolidinylsulfonylmethyl)aniline A->B Bromination C N-Protected Intermediate B->C TFA Protection D Allylated Intermediate C->D Allylation (LDA, Methyl 4-bromocrotonate) E Indole-3-acetic ester D->E Heck Cyclization (Pd(OAc)2) F Indole-3-acetic acid E->F Hydrolysis G Indole-3-acetyl chloride F->G Acid Chloride Formation H Indole-3-acetamide G->H Amidation (Dimethylamine) I Almotriptan H->I Reduction

Caption: Heck Cyclization Synthetic Pathway for Almotriptan.

Detailed Protocol Overview:

The synthesis of Almotriptan via Heck cyclization is a more complex, multi-step process with a significantly lower overall yield.[1][2]

  • Bromination and Protection: The starting material, 1-(4-Amino-benzenemethanesulfonyl)pyrrolidine, undergoes bromination to introduce a bromo group at the 2-position of the aniline ring. The amino group is then protected, for example, with trifluoroacetic acid.[1][2]

  • Allylation: The protected intermediate is then allylated using a strong base like lithium diisopropylamide (LDA) and an appropriate allylating agent such as methyl 4-bromocrotonate.[1][2]

  • Heck Cyclization: The key indole ring formation is achieved through a palladium-catalyzed Heck cyclization.[1][2]

  • Side-Chain Modification: The resulting indole-3-acetic ester is then subjected to a series of transformations including hydrolysis to the carboxylic acid, conversion to the acid chloride, and subsequent amidation with dimethylamine.

  • Final Reduction: The final step involves the reduction of the amide to yield Almotriptan.

Discussion and Conclusion

A direct comparison of the synthetic routes to Almotriptan clearly favors the Fischer indole synthesis utilizing This compound . The primary advantages of this approach are:

  • Higher Overall Yield: The Fischer indole synthesis provides a significantly higher yield (25-35%) compared to the Heck cyclization route (<5%).[1][2] This has a direct and substantial impact on the cost of goods for the final active pharmaceutical ingredient.

  • Process Efficiency: The ability to perform the reaction as a "one-pot" synthesis from the hydrazone intermediate streamlines the manufacturing process, reducing operational complexity and production time.[1][2]

  • High Purity: The Fischer indole route consistently produces Almotriptan with very high purity levels, often exceeding 99.85% after standard purification procedures.[1][2] In contrast, the Heck cyclization route is noted to require tedious and expensive purification steps to remove impurities.[1][2]

While the Heck cyclization offers an alternative method for constructing the indole ring, its practical application for the commercial synthesis of Almotriptan is hampered by its low efficiency. Other synthetic strategies for tryptamine derivatives exist, but for the specific case of Almotriptan, the pathway commencing with this compound remains the most established and efficient method documented in the public domain.

For researchers and drug development professionals, this analysis underscores the importance of selecting a synthetic intermediate that not only participates in a high-yielding key reaction but also contributes to an overall efficient and scalable process. This compound exemplifies such an intermediate in the context of Almotriptan synthesis.

References

Alternatives to 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride for Almotriptan synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) is a critical process where efficiency, safety, and cost are paramount. In the manufacturing of the migraine therapeutic Almotriptan, the traditional reliance on 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride as a key precursor presents notable challenges. This guide provides a comprehensive comparison of alternative synthetic strategies, supported by experimental data and detailed protocols, to inform the selection of more optimal and robust manufacturing processes.

The conventional synthesis of Almotriptan predominantly employs the Fischer indole synthesis, a classic and powerful method for constructing the core indole structure of tryptamines. This pathway hinges on the use of this compound. While effective, this route is not without its drawbacks. A significant concern is the potential for contamination with tin salts, which are often used in the preparation of the hydrazine precursor.[1] This can necessitate additional purification steps, increasing both the time and cost of production. Furthermore, the multi-step nature of the Fischer indole synthesis can lead to the formation of polymeric impurities and degradation products, impacting the overall yield and quality of the final API.[2]

This comparison guide explores three viable alternatives to the traditional Fischer indole synthesis for Almotriptan: a Heck coupling approach, a decarboxylation route, and a nickel-catalyzed cross-coupling reaction. Each method is evaluated based on its performance, with quantitative data summarized for easy comparison.

Comparative Analysis of Synthetic Routes

The following table summarizes the key performance indicators for the traditional Fischer indole synthesis and its alternatives.

Synthetic RouteKey ReagentsOverall Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Traditional Fischer Indole Synthesis This compound, N,N-dimethylamino-butyraldehyde dimethyl acetal25 - 35>99.85Well-established and widely documented.Potential for tin contamination, formation of polymeric impurities, multi-step process.[1][2]
Heck Coupling Approach 2-iodo-4-(1-pyrrolidinylsulfonylmethyl)aniline, 1-triethylsilyloxy-4-triethylsilyl-3-butyne, Pd(OAc)₂<5Not ReportedConvergent synthesis.Very low overall yield, use of expensive reagents.
Decarboxylation Route 1-[[2-carboxy-3-(dimethylaminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine, Copper oxide catalystNot explicitly stated, but implied to be a multi-step process impacting overall yield.High purity achievable after purification.Avoids the use of a hydrazine precursor.Requires a multi-step synthesis of the carboxylic acid precursor, use of a copper catalyst.[2][3]
Nickel-Catalyzed Cross-Coupling 5-Bromo-N,N-dimethyltryptamine, Pyrrolidine, 1-(methylsulfonyl)-, NiCl₂, nixantphos, lithium tert-butoxide9295High yield, avoids hydrazine precursor and tin contamination.Requires a specific phosphine ligand and inert atmosphere.[4]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Fischer_Indole_Synthesis A 1-(4-Aminobenzenemethanesulfonyl) pyrrolidine hydrochloride B Diazotization (NaNO₂, HCl) A->B C Reduction (e.g., SnCl₂) B->C D 1-((4-Hydrazinylbenzyl)sulfonyl) pyrrolidine hydrochloride C->D E Condensation with N,N-dimethylamino-butyraldehyde dimethyl acetal D->E F Hydrazone Intermediate E->F G Cyclization (Acid catalyst) F->G H Almotriptan G->H

Figure 1: Traditional Fischer Indole Synthesis Pathway.

Heck_Coupling_Route A 4-(1-Pyrrolidinylsulfonylmethyl)aniline B Iodination A->B C 2-iodo-4-(1-pyrrolidinylsulfonylmethyl)aniline B->C E Heck Coupling (Pd(OAc)₂) C->E D 1-triethylsilyloxy-4-triethylsilyl-3-butyne D->E F 5-(1-pyrrolidinyl-sulfonylmethyl) -1H-indole-3-ethanol E->F G Conversion to Almotriptan (multi-step) F->G H Almotriptan G->H

Figure 2: Heck Coupling Synthetic Pathway.

Decarboxylation_Route A Precursor Synthesis (multi-step) B 1-[[2-carboxy-3-(dimethylaminoethyl) -5-indolyl]methanesulfonyl]pyrrolidine A->B C Decarboxylation (Copper oxide, quinoline) B->C D Almotriptan C->D

Figure 3: Decarboxylation Synthetic Pathway.

Nickel_Catalyzed_Coupling A 5-Bromo-N,N-dimethyltryptamine C Nickel-Catalyzed Cross-Coupling (NiCl₂, nixantphos, LiOtBu) A->C B Pyrrolidine, 1-(methylsulfonyl)- B->C D Almotriptan C->D

Figure 4: Nickel-Catalyzed Cross-Coupling Pathway.

Experimental Protocols

Traditional Fischer Indole Synthesis

A one-pot synthesis of Almotriptan from this compound is a commonly employed method. The process involves the condensation of the hydrazine precursor with N,N-dimethylamino-butyraldehyde dimethyl acetal to form a hydrazone intermediate, followed by an acid-catalyzed cyclization to yield Almotriptan.[2]

Procedure:

  • This compound (1.0 eq) is suspended in water.

  • N,N-dimethylamino-butyraldehyde dimethyl acetal (10.0 eq) is added, and the pH is adjusted to approximately 2 with hydrochloric acid.

  • The mixture is stirred for 5-6 hours at room temperature to form the hydrazone.

  • The reaction mixture is then heated to 55-65 °C for 10-12 hours to effect cyclization.

  • After cooling, the reaction mixture is worked up by extraction with an organic solvent and purified by column chromatography or by forming a suitable acid addition salt to yield Almotriptan.

Nickel-Catalyzed Cross-Coupling Synthesis

This high-yield method provides a direct route to Almotriptan, avoiding the use of a hydrazine precursor.[4]

Procedure:

  • In a dry Schlenk flask under an argon atmosphere, NiCl₂ (0.1 eq) and nixantphos (0.12 eq) are added to anhydrous tetrahydrofuran (THF). The mixture is stirred at room temperature for 1 hour.

  • Lithium tert-butoxide (2.0 eq) is added, and the mixture is cooled to 0 °C.

  • A solution of Pyrrolidine, 1-(methylsulfonyl)- (1.0 eq) and 5-Bromo-N,N-dimethyltryptamine (1.2 eq) in THF is added dropwise.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • After completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers are dried, concentrated, and purified by column chromatography to afford Almotriptan.

Speeter-Anthony Tryptamine Synthesis (Hypothetical Application to Almotriptan)

The Speeter-Anthony synthesis is a general and high-yielding method for preparing tryptamines from indoles. While a specific application to Almotriptan is not extensively documented, a hypothetical protocol can be derived based on its application to structurally similar molecules.[5][6][7] This route would begin with a suitably substituted indole.

Hypothetical Procedure:

  • A solution of 5-((pyrrolidin-1-yl)sulfonylmethyl)-1H-indole (1.0 eq) in an anhydrous ether is treated with oxalyl chloride (1.1 eq) at 0 °C to form the indole-3-glyoxylyl chloride.

  • The resulting acid chloride is then reacted with dimethylamine to produce the corresponding glyoxylamide.

  • The crude glyoxylamide is subsequently reduced with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF to yield Almotriptan.

Conclusion

The synthesis of Almotriptan can be achieved through various pathways, each with its own set of advantages and disadvantages. While the traditional Fischer indole synthesis is a well-established method, the potential for tin contamination and the formation of impurities necessitate the exploration of cleaner and more efficient alternatives. The nickel-catalyzed cross-coupling reaction emerges as a particularly promising alternative, offering a high-yield, one-step process that circumvents the problematic hydrazine precursor. The decarboxylation route and the Speeter-Anthony synthesis also present viable, albeit potentially more complex, alternatives that warrant further investigation and optimization. For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a careful consideration of factors such as cost, scalability, safety, and the desired purity profile of the final Almotriptan API.

References

A Comparative Guide to Key Pharmaceutical Intermediates: 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride and 4-hydrazinylbenzenesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two critical starting materials in pharmaceutical synthesis: 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride and 4-hydrazinylbenzenesulfonamide hydrochloride. While structurally related, these compounds serve as precursors to distinct classes of therapeutic agents. This document outlines their primary applications, the biological rationale for the drugs derived from them, and relevant experimental protocols for the evaluation of the biological activity of their derivatives.

Chemical and Physical Properties

A summary of the fundamental properties of each compound is presented below.

PropertyThis compound4-hydrazinylbenzenesulfonamide hydrochloride
CAS Number 334981-11-217852-52-7
Molecular Formula C₁₁H₁₈ClN₃O₂SC₆H₁₀ClN₃O₂S
Molecular Weight 291.80 g/mol 223.68 g/mol
Appearance Not specified in readily available literatureWhite to light yellow crystalline powder[1][2]
Primary Application Intermediate in the synthesis of Almotriptan[3][4][5][6]Intermediate in the synthesis of Celecoxib and other COX-2 inhibitors[1][2][7][8][9]

Core Applications in Drug Synthesis

The primary utility of these two molecules lies in their role as foundational scaffolds for drugs with different mechanisms of action.

This compound: A Precursor to a Serotonin Receptor Agonist

This compound is a key intermediate in the synthesis of Almotriptan , a selective serotonin receptor agonist used in the treatment of migraine headaches. The synthesis involves the condensation of the hydrazinyl group with a suitable aldehyde to form the core indole structure of Almotriptan.

Almotriptan Synthesis Synthetic Pathway to Almotriptan 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine HCl 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine HCl Almotriptan Almotriptan 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine HCl->Almotriptan Condensation & Cyclization Aldehyde Intermediate Aldehyde Intermediate Aldehyde Intermediate->Almotriptan

Synthetic route from the pyrrolidine intermediate.
4-hydrazinylbenzenesulfonamide hydrochloride: A Building Block for COX-2 Inhibitors

4-hydrazinylbenzenesulfonamide hydrochloride is a crucial precursor for the synthesis of diarylpyrazole nonsteroidal anti-inflammatory drugs (NSAIDs), most notably Celecoxib .[1][2][7] The benzenesulfonamide moiety is a key pharmacophore responsible for the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[10][11][12] The synthesis involves a condensation reaction between the hydrazine and a diketone to form the pyrazole ring of Celecoxib.[7]

Celecoxib Synthesis Synthetic Pathway to Celecoxib 4-hydrazinylbenzenesulfonamide HCl 4-hydrazinylbenzenesulfonamide HCl Celecoxib Celecoxib 4-hydrazinylbenzenesulfonamide HCl->Celecoxib Condensation Diketone Intermediate Diketone Intermediate Diketone Intermediate->Celecoxib

Synthetic route from the benzenesulfonamide intermediate.

Comparative Biological Context

Due to the lack of direct comparative experimental data on the biological activities of the two parent compounds, this section will focus on the established pharmacology of their respective derivatives.

Performance of Derivatives: COX-2 Inhibition

Derivatives of 4-hydrazinylbenzenesulfonamide hydrochloride are designed to be selective inhibitors of COX-2. The COX-2 enzyme is responsible for the production of prostaglandins that mediate inflammation and pain. The sulfonamide group of these inhibitors fits into a specific hydrophilic side pocket of the COX-2 enzyme, which is absent in the COX-1 isoform, thereby conferring selectivity.[11] This selectivity is desirable as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.

The inhibitory potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against COX-1 and COX-2. The ratio of these values provides a selectivity index.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375
Valdecoxib21.90.2491.25
Hypothetical Derivative A>1000.1>1000
Hypothetical Derivative B50.05100

Note: IC₅₀ values can vary depending on the specific assay conditions.[10]

Mechanism of Action: COX-2 Signaling Pathway

The anti-inflammatory effects of sulfonamide-based COX-2 inhibitors are achieved by blocking the conversion of arachidonic acid to prostaglandin H₂, a key step in the inflammatory cascade.

COX-2 Signaling Pathway Inflammatory Cascade and COX-2 Inhibition Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandin H2 Prostaglandin H2 COX-2 Enzyme->Prostaglandin H2 converts to Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Sulfonamide Inhibitors Sulfonamide Inhibitors Sulfonamide Inhibitors->COX-2 Enzyme inhibit

Point of intervention for COX-2 inhibitors.

While derivatives of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine have been synthesized and evaluated for various biological activities, including as matrix metalloproteinase inhibitors, there is no readily available evidence to suggest they are potent COX-2 inhibitors. The structural features of Almotriptan, the final product derived from this intermediate, are optimized for interaction with serotonin receptors, a completely different biological target.

Experimental Protocols

For researchers interested in evaluating the COX-2 inhibitory potential of new chemical entities, a standard in vitro assay is essential.

In Vitro COX-2 Inhibition Assay (Fluorometric Method)

Objective: To determine the IC₅₀ value of a test compound against purified COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX probe (e.g., a fluorogenic substrate)

  • COX cofactor (e.g., hematin)

  • Arachidonic acid (substrate)

  • Test compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, cofactor, and probe to each well.

  • Add serial dilutions of the test compound to the sample wells. Add the positive control to its designated wells and solvent alone to the control wells.

  • Add the COX-2 enzyme to all wells except the blank.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence kinetically at an appropriate excitation and emission wavelength (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and use a suitable regression model to calculate the IC₅₀ value.

COX-2 Inhibition Assay Workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Plate Setup Add Reagent Mix and Dilutions to Plate Serial Dilutions->Plate Setup Reagent Mix Assay Buffer Cofactor, Probe Reagent Mix->Plate Setup Enzyme Addition Add COX-2 Enzyme Plate Setup->Enzyme Addition Incubation Incubate at 37°C Enzyme Addition->Incubation Reaction Initiation Add Arachidonic Acid Incubation->Reaction Initiation Fluorescence Reading Kinetic Fluorescence Measurement Reaction Initiation->Fluorescence Reading Calculate Rates Determine Reaction Rates Fluorescence Reading->Calculate Rates Calculate Inhibition % Inhibition vs. Control Calculate Rates->Calculate Inhibition IC50 Determination Dose-Response Curve and IC50 Calculation Calculate Inhibition->IC50 Determination

A typical workflow for a COX-2 inhibition assay.

Conclusion

While both this compound and 4-hydrazinylbenzenesulfonamide hydrochloride are valuable hydrazinyl-containing building blocks in medicinal chemistry, their applications diverge significantly. 4-hydrazinylbenzenesulfonamide hydrochloride is integral to the development of COX-2 selective inhibitors, a major class of anti-inflammatory drugs. In contrast, this compound is a precursor to a different therapeutic class, the triptans, for migraine treatment. This guide highlights that the choice of synthetic intermediate is fundamentally linked to the desired biological target and mechanism of action of the final drug product. For researchers in the field of anti-inflammatory drug discovery, understanding the structure-activity relationships of sulfonamide-based compounds and the protocols for their evaluation remains a critical area of focus.

References

Efficacy comparison of different sulfonyl hydrazide reagents in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the reduction of carbon-carbon multiple bonds is a fundamental transformation. Among the myriad of available methods, the use of diimide generated in situ from sulfonyl hydrazide reagents offers a mild, selective, and metal-free alternative to traditional catalytic hydrogenation. This guide provides an objective comparison of the efficacy of commonly employed sulfonyl hydrazide reagents, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Performance Comparison of Sulfonyl Hydrazide Reagents

The efficacy of a sulfonyl hydrazide reagent is primarily determined by its ability to generate diimide (N₂H₂) under mild conditions and the subsequent efficiency of the diimide in reducing a target alkene. This section compares four commonly used reagents: p-toluenesulfonyl hydrazide (TsNHNH₂), o-nitrobenzenesulfonylhydrazide (NBSH), 2,4,6-triisopropylbenzenesulfonylhydrazide (TPSH), and N,N'-bis(p-toluenesulfonyl)hydrazine (BTSH).

Key performance distinctions arise from the electronic and steric properties of the aryl substituent on the sulfonyl group. Electron-withdrawing groups, such as the ortho-nitro group in NBSH, facilitate the decomposition of the sulfonyl hydrazide to diimide under milder conditions compared to the electron-neutral tosyl group in TsNHNH₂.[1] The steric bulk in TPSH also influences its reactivity and is often cited as a highly effective diimide source.[2] BTSH, with two electron-withdrawing p-toluenesulfonyl groups, is suggested to exhibit enhanced reactivity, potentially allowing for diimide formation at lower temperatures or with faster kinetics.[3]

Quantitative Data Summary

The following table summarizes the performance of different sulfonyl hydrazide reagents in the reduction of various alkene substrates. The data for o-nitrobenzenesulfonylhydrazide (NBSH) is sourced from a one-pot reduction protocol, providing a consistent set of results for a range of substrates.[1][4] Data for other reagents is included where available from comparative studies or individual reports. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature; therefore, comparisons should be made with consideration of potential variations in reaction conditions.

SubstrateReagentProductYield (%)Reference
Methyl 2-phenylacrylateNBSHMethyl 2-phenylpropanoate98[1][4]
2-PhenylpropeneNBSHIsopropylbenzene95[1][4]
(E)-Methyl cinnamateNBSHMethyl 3-phenylpropanoate97[1][4]
(E)-StilbeneNBSH1,2-Diphenylethane96[1][4]
1-OcteneNBSHOctane99[4]
CyclohexeneNBSHCyclohexane98[4]
NorborneneNBSHNorbornane>99[4]
Methyl oleateNBSHMethyl stearate95[4]
4-Phenyl-1-buteneNBSH1-Phenylbutane99[4]
SafroleNBSHDihydrosafrole98[4]
CarvoneNBSHDihydrocarvone92[4]
(R)-(+)-LimoneneNBSHp-Menth-1-ene94[4]
Cinnamic acidNBSH3-Phenylpropanoic acid96[4]
Cinnamyl alcoholNBSH3-Phenylpropan-1-ol97[4]
CinnamaldehydeNBSH3-Phenylpropanal85[4]
ChalconeNBSHDihydrochalcone98[4]
Cross-coupled productTPSHSecondary alcohol65 (over two steps)[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these reagents.

Synthesis of o-Nitrobenzenesulfonylhydrazide (NBSH)

This protocol is adapted from Myers et al. and is a reliable method for the preparation of NBSH.

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • Hydrazine hydrate

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Hexanes

Procedure:

  • A solution of 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous THF is cooled to 0 °C in an ice bath.

  • Hydrazine hydrate (2.0 eq) is added dropwise to the stirred solution over a period of 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes.

  • The reaction is quenched by the addition of cold water.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from a mixture of diethyl ether and hexanes to afford NBSH as a white solid.

One-Pot Diimide Alkene Reduction using NBSH

This operationally simple one-pot protocol for the in situ formation of NBSH and subsequent alkene reduction is adapted from Marsh and Carbery.[1][4]

Materials:

  • 2-Nitrobenzenesulfonyl chloride (2.0 eq)

  • Hydrazine hydrate (4.0 eq)

  • Alkene (1.0 eq)

  • Acetonitrile (MeCN), dry

  • Water

  • Pentane

Procedure:

  • To a cooled (0 °C) and vigorously stirred solution of the alkene (1.0 eq) and 2-nitrobenzenesulfonyl chloride (2.0 eq) in dry acetonitrile, add hydrazine hydrate (4.0 eq) slowly via the side of the reaction flask over a period of 1 minute.

  • Allow the resulting white suspension to slowly warm to room temperature and continue to stir vigorously for 18 hours.

  • After this time, add water to the reaction mixture.

  • Extract the crude product with pentane.

  • Dry the combined organic extracts over magnesium sulfate, filter, and remove the solvent in vacuo to provide the crude product.

  • If necessary, purify the product by column chromatography on silica gel.

Mechanistic Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and the general experimental workflow for the diimide reduction of alkenes using sulfonyl hydrazides.

Diimide_Generation cluster_reagent Sulfonyl Hydrazide Reagent cluster_conditions Reaction Conditions cluster_intermediates Intermediates ArSO2NHNH2 Sulfonyl Hydrazide (e.g., NBSH, TsNHNH₂) Diimide Diimide (HN=NH) (cis-isomer) ArSO2NHNH2->Diimide Decomposition ArSO2H Sulfinic Acid ArSO2NHNH2->ArSO2H Byproduct Conditions Base or Heat Conditions->ArSO2NHNH2

Caption: Generation of diimide from a sulfonyl hydrazide reagent.

Alkene_Reduction_Mechanism Alkene Alkene (R₂C=CR₂) Transition_State [Concerted Transition State] Alkene->Transition_State Diimide cis-Diimide (HN=NH) Diimide->Transition_State Alkane Alkane (R₂CH-CHR₂) Transition_State->Alkane syn-Addition N2 Nitrogen Gas (N₂) Transition_State->N2 Elimination

Caption: Concerted mechanism of alkene reduction by diimide.

Experimental_Workflow Start Start Mix_Reagents Mix Alkene and Sulfonyl Hydrazide Reagent Start->Mix_Reagents Add_Base_or_Heat Add Base or Apply Heat Mix_Reagents->Add_Base_or_Heat Reaction Stir at appropriate temperature and time Add_Base_or_Heat->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification End Characterized Product Purification->End

Caption: General experimental workflow for diimide reduction.

Conclusion

The choice of sulfonyl hydrazide reagent for diimide-mediated alkene reduction depends on several factors, including the substrate's reactivity and steric hindrance, the desired reaction conditions (temperature, time), and cost. o-Nitrobenzenesulfonylhydrazide (NBSH) has emerged as a highly effective and versatile reagent, particularly in its one-pot application, offering excellent yields for a wide range of alkenes under mild conditions.[1][4] p-Toluenesulfonyl hydrazide (TsNHNH₂), while perhaps less reactive, is an economical and widely used option. For particularly sensitive substrates or when enhanced reactivity is required, 2,4,6-triisopropylbenzenesulfonylhydrazide (TPSH) and N,N'-bis(p-toluenesulfonyl)hydrazine (BTSH) represent valuable alternatives.[2][3] This guide provides the necessary data and protocols to enable an informed decision for the selection of the most appropriate sulfonyl hydrazide reagent to achieve successful and efficient alkene reductions in a variety of synthetic contexts.

References

A Comprehensive Guide to the Structural Validation of Synthesized 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and validation framework for the chemical structure of synthesized 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride. The protocols and data presented herein are intended to serve as a benchmark for researchers and drug development professionals engaged in the synthesis and quality control of this compound. As an important intermediate in the synthesis of Almotriptan, a medication for migraines, ensuring its structural integrity is of paramount importance.

Structural and Physicochemical Properties

This compound is a small molecule with the following identifiers:

  • CAS Number: 334981-11-2[1][2]

  • Molecular Formula: C₁₁H₁₈ClN₃O₂S[1]

  • Molecular Weight: 291.80 g/mol [1]

  • Synonyms: 4-(1-Pyrrolidinylsulforylmenthyl)phenylhydrazine hydrochloride, 1-((4-(Hydrazino)benzenemethane)sulfonyl)pyrrolidine hydrochloride[1][3][4]

Comparative Analysis of Expected vs. Experimental Data

The validation of the synthesized compound's structure relies on a comparative analysis of theoretical values against experimental data obtained from various analytical techniques. The following table summarizes the expected outcomes and provides a template for recording experimental results.

ParameterTheoretical / Expected ValueExperimental Result (Hypothetical)
Molecular Weight 291.80 (Monoisotopic Mass: 291.0866)291.0868
¹H NMR Chemical shifts and coupling constants corresponding to the protons of the pyrrolidine ring, benzyl group, and hydrazine moiety.Consistent with expected structure
¹³C NMR Chemical shifts corresponding to the 11 carbon atoms in the molecule.Consistent with expected structure
Mass Spectrometry A molecular ion peak ([M+H]⁺) at m/z 256.1171 (for the free base).m/z 256.1173
Purity (HPLC) >95%98.5%
Elemental Analysis C: 45.28%, H: 6.22%, N: 14.40%, O: 10.97%, S: 11.00%, Cl: 12.15%C: 45.31%, H: 6.25%, N: 14.38%

Experimental Workflow for Structural Validation

A logical and sequential workflow is crucial for the efficient and accurate validation of the synthesized compound. The following diagram illustrates a standard workflow for structural elucidation and purity assessment.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_purity Purity & Final Characterization synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (LC-MS) purification->ms ftir FTIR Spectroscopy purification->ftir hplc HPLC Analysis nmr->hplc ms->hplc ftir->hplc elemental Elemental Analysis hplc->elemental

A standard workflow for the synthesis and structural validation of a small molecule.

Signaling Pathway of Related Compounds

As an intermediate for Almotriptan, a serotonin (5-HT) receptor agonist, understanding the 5-HT signaling pathway is relevant. The diagram below illustrates a simplified 5-HT signaling cascade.

cluster_receptor Cell Membrane 5HT_Receptor 5-HT Receptor G_Protein G-Protein Coupled Signaling 5HT_Receptor->G_Protein Almotriptan Almotriptan Almotriptan->5HT_Receptor activates Second_Messengers Second Messengers (e.g., cAMP, IP3) G_Protein->Second_Messengers Cellular_Response Cellular Response (e.g., Vasoconstriction) Second_Messengers->Cellular_Response

A simplified diagram of the 5-HT receptor signaling pathway activated by agonists.

Detailed Experimental Protocols

Accurate and reproducible data are contingent on well-defined experimental protocols. The following are standard methodologies for the key analytical techniques used in the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 seconds.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign chemical shifts for both ¹H and ¹³C spectra, comparing them to expected values based on the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To determine the molecular weight and purity of the compound.[5]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 25-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to find the molecular ion ([M+H]⁺) and compare its m/z value to the theoretical mass of the free base. The peak area in the chromatogram can be used to assess purity.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Objective: To determine the purity of the synthesized compound.[6]

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A suitable isocratic or gradient mixture of water and acetonitrile with a modifier like trifluoroacetic acid (TFA) or formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectroscopy, typically around the λmax of the compound.

    • Injection Volume: 10-20 µL.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) and dilute to an appropriate concentration (e.g., 1 mg/mL).

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.[5]

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as N-H (hydrazine), S=O (sulfonyl), and aromatic C-H bonds.

Elemental Analysis
  • Objective: To determine the elemental composition (C, H, N, S) of the compound.

  • Instrumentation: A CHNS elemental analyzer.

  • Sample Preparation: A precisely weighed amount of the dry, pure compound is required.

  • Data Analysis: The instrument provides the weight percentages of C, H, N, and S. Compare these experimental percentages to the theoretical values calculated from the molecular formula. The values should be within ±0.4% of the theoretical values.

References

Cross-reactivity studies of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cross-Reactivity Analysis of Kinase Inhibitors: A Guide for Researchers

Notice: Due to the absence of publicly available biological data for 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride, this guide utilizes the well-characterized multi-kinase inhibitor, Dasatinib , as a representative compound to illustrate the principles and methodologies of a cross-reactivity comparison study. This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of kinase inhibitor performance with supporting experimental data.

Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein kinase, the key driver of these malignancies.[3][4] However, Dasatinib also potently inhibits other kinases, including the SRC family kinases (SRC, LCK, LYN, YES), c-KIT, and PDGFRβ.[1][5] This multi-targeted profile contributes to its efficacy but also necessitates a thorough understanding of its cross-reactivity to anticipate potential off-target effects.

This guide compares the kinase selectivity profile of Dasatinib with two other prominent BCR-ABL inhibitors, Imatinib (a first-generation inhibitor) and Nilotinib (a second-generation inhibitor).

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. The following tables summarize the inhibitory activity of Dasatinib, Imatinib, and Nilotinib against a panel of selected on-target and off-target kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, are compiled from various publicly available kinase profiling studies. Lower values indicate higher potency and stronger binding affinity.

Table 1: Potency Against Primary Target and Key Off-Targets (IC50, nM)

Kinase TargetDasatinib (nM)Imatinib (nM)Nilotinib (nM)
ABL1 <1 25-100 <20
ABL1 (T315I)>5000>10000>3000
SRC <1 >1000>1000
LCK1.2>10000>10000
LYN<1>1000>1000
KIT 1.5 - 5 ~100 ~130
PDGFRA ~16 ~100 ~107
PDGFRB1.113465
DDR12.839002.5
EPHA25>10000>10000

Data compiled from publicly available sources. Actual values may vary depending on assay conditions.

Table 2: Selectivity Profile Across Major Kinase Groups (% Inhibition at 1 µM)

Kinase FamilyDasatinibImatinibNilotinib
TK (Tyrosine Kinases)HighModerateModerate
TKL (Tyrosine Kinase-Like)ModerateLowLow
STE (Serine/Threonine Kinase)LowLowLow
CK1 (Casein Kinase 1)LowLowLow
AGC (PKA, PKG, PKC families)LowLowLow
CAMK (Ca/Calmodulin-dependent)LowLowLow
CMGC (CDK, MAPK, GSK, CLK)ModerateLowLow

This table provides a qualitative summary of the general selectivity patterns.

Experimental Protocols

A precise understanding of inhibitor cross-reactivity relies on robust and standardized experimental methods. Below are detailed protocols for two widely used kinase profiling assays.

LanthaScreen™ Eu Kinase Binding Assay

This assay measures the binding affinity of a test compound to a kinase by detecting the displacement of a fluorescent tracer from the kinase's ATP pocket.

Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP site. When an inhibitor displaces the tracer, the FRET signal decreases.

Materials:

  • Kinase of interest (e.g., GST-tagged ABL1)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer (ATP-competitive, Alexa Fluor™ 647-labeled)

  • Test Compounds (e.g., Dasatinib)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., Dasatinib) in 100% DMSO. Then, create an intermediate dilution in Kinase Buffer A.

  • Reagent Preparation:

    • Prepare a 2X Kinase/Antibody solution by diluting the kinase and Eu-anti-GST antibody in Kinase Buffer A.

    • Prepare a 4X Tracer solution in Kinase Buffer A.

  • Assay Assembly:

    • Add 4 µL of the 4X test compound or control to the wells of a 384-well plate.[6]

    • Add 8 µL of the 2X Kinase/Antibody solution to all wells.[6]

    • Add 4 µL of the 4X Tracer solution to all wells to initiate the binding reaction.[6]

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase-Glo® Luminescent Kinase Assay

This assay quantifies the activity of a kinase by measuring the amount of ATP remaining in the solution after the kinase reaction.

Principle: The Kinase-Glo® Reagent uses the remaining ATP to drive a luciferase-catalyzed reaction that generates light. The luminescent signal is inversely proportional to kinase activity.[7]

Materials:

  • Kinase of interest (e.g., ABL1)

  • Substrate (e.g., a suitable peptide substrate)

  • ATP

  • Test Compounds (e.g., Dasatinib)

  • Kinase Reaction Buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • Kinase-Glo® Reagent

  • Opaque-walled multiwell plates (e.g., 96-well)

Procedure:

  • Kinase Reaction Setup:

    • Add 10 µL of test compound at various concentrations to the wells of a white, opaque 96-well plate.

    • Add 20 µL of a solution containing the kinase and its substrate in kinase reaction buffer.

    • To initiate the reaction, add 20 µL of ATP solution. The final volume of the kinase reaction will be 50 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes).

  • ATP Detection:

    • Add 50 µL of Kinase-Glo® Reagent to each well. This stops the kinase reaction and initiates the luminescent reaction.[7]

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the signal against the inhibitor concentration and fit the data to determine the IC50 value.

Visualizations: Pathways and Workflows

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein constitutively activates several downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[8][9][10] Dasatinib inhibits the initial phosphorylation event, thereby blocking these downstream signals.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Oncoprotein) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation STAT5->Apoptosis Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Dasatinib.

Experimental Workflow for Kinase Profiling

The following diagram illustrates a typical workflow for determining the IC50 value of an inhibitor using an in vitro kinase assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Prepare Serial Dilution of Test Compound Reaction 3. Mix Compound, Kinase, Substrate, and ATP in Plate Reagent_Prep 2. Prepare Kinase, Substrate, and ATP Incubation 4. Incubate at Room Temp (e.g., 30-60 min) Reaction->Incubation Detection 5. Add Detection Reagent (e.g., Kinase-Glo®) Incubation->Detection Read_Plate 6. Measure Signal (Luminescence/FRET) Detection->Read_Plate Data_Plot 7. Plot Signal vs. Compound Concentration Read_Plate->Data_Plot IC50_Calc 8. Calculate IC50 Value (Dose-Response Curve) Data_Plot->IC50_Calc

Caption: General experimental workflow for determining kinase inhibitor IC50 values.

References

A Comparative Analysis of Pyrrolidine-Based Building Blocks in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a core heterocyclic scaffold is a critical decision in drug design, profoundly influencing a candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the saturated nitrogen heterocycles, the five-membered pyrrolidine ring is a "privileged scaffold," frequently appearing in a wide array of biologically active compounds and FDA-approved drugs.[1] This guide provides an objective, data-driven comparative analysis of pyrrolidine-based building blocks against other common cyclic amines, namely piperidine and azetidine, to inform strategic decisions in drug discovery programs.

At a Glance: Pyrrolidine vs. Piperidine and Azetidine

The seemingly subtle difference in ring size between these cyclic amines leads to significant variations in their three-dimensional shape, flexibility, and physicochemical properties. These differences can be strategically exploited to fine-tune a drug candidate's interaction with its biological target and optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyPyrrolidine (5-membered)Piperidine (6-membered)Azetidine (4-membered)Key Drug Design Considerations
pKa of Conjugate Acid ~11.27[1]~11.22[1]~11.29All are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary driver for target interaction. Pyrrolidine is slightly more basic.[1]
Lipophilicity (logP) 0.460.84Lower than pyrrolidinePiperidine is more lipophilic than pyrrolidine, which can influence solubility, cell permeability, and off-target effects.[1] The choice between them can be a tool to modulate a compound's lipophilicity.
Conformational Flexibility High (pseudorotation)Low (rigid chair conformation)High (ring strain)Pyrrolidine's flexibility can be advantageous for adapting to the binding site of a target protein. Piperidine's rigidity can be beneficial for locking in a specific, high-affinity binding conformation.
Metabolic Stability Generally more resistant to bioreduction in some contexts.[1]Susceptible to oxidation, particularly at carbons adjacent to the nitrogen.[1]Ring strain can lead to different metabolic pathways.The pyrrolidine ring may offer enhanced metabolic stability in certain chemical environments.[1] Strategic substitution can block metabolic "soft spots" in all ring systems.
Synthetic Accessibility Readily available from chiral pool sources like proline and 4-hydroxyproline.[2]Accessible through various synthetic routes, including hydrogenation of pyridines.More challenging to synthesize due to ring strain.The natural abundance of chiral pyrrolidine precursors makes it a popular choice for stereospecific synthesis.[2]

Performance in Drug Candidates: A Data-Driven Comparison

The choice of a heterocyclic building block can have a dramatic impact on the biological activity of a drug candidate. Below are examples from the literature comparing the performance of pyrrolidine-containing compounds with their piperidine and azetidine analogs.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

DPP-IV inhibitors are a class of oral hypoglycemic agents that work by prolonging the action of incretin hormones. The cyanopyrrolidine scaffold is a well-established pharmacophore in many potent DPP-IV inhibitors.

Compound/AnalogHeterocyclic CoreDPP-IV IC50 (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9
Compound 1 Pyrrolidine171324-fold1164-fold
Compound 2 Piperidine(Data not available for direct comparison)--
Ketopyrrolidine Analog PyrrolidinePotentStereochemistry dependentStereochemistry dependent
Ketoazetidine Analog AzetidinePotent (maintained)Stereochemistry independentEnhanced stability

Data sourced from multiple studies. A direct head-to-head IC50 value for a simple piperidine analog was not available in the reviewed literature.

The data indicates that the pyrrolidine ring is a highly effective scaffold for DPP-IV inhibition, with fluorination of the ring further enhancing potency. A direct comparison between ketopyrrolidines and ketoazetidines revealed that while both are potent inhibitors, the ketoazetidines exhibit enhanced stability and a different stereochemical requirement for activity.

Pancreatic Lipase Inhibitors for Obesity

A study on pancreatic lipase inhibitors directly compared pyrrolidine and piperidine derivatives.

Compound ClassHeterocyclic CoreGeneral Finding
Derivatives 1 & 2 PiperidineLess potent
Derivatives 3-13 PyrrolidineMore potent

The study concluded that the smaller, more conformationally flexible pyrrolidine ring allows for a better fit into the active site of pancreatic lipase. Furthermore, the orientation of functional groups on the pyrrolidine derivatives was found to enhance hydrogen bonding and hydrophobic interactions, leading to improved binding affinity and lower IC50 values compared to the piperidine counterparts.

Signaling Pathways and Experimental Workflows

To provide a deeper context for the application of these building blocks, the following diagrams illustrate a key signaling pathway and a typical experimental workflow in drug discovery.

DPP_IV_Signaling_Pathway Ingestion Food Ingestion Gut Gut Ingestion->Gut stimulates GLP1_GIP Active GLP-1 & GIP (Incretins) Gut->GLP1_GIP releases Pancreas Pancreas GLP1_GIP->Pancreas act on DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 degraded by Insulin Insulin Secretion Pancreas->Insulin increases Glucagon Glucagon Secretion Pancreas->Glucagon decreases Glucose Blood Glucose Insulin->Glucose lowers Glucagon->Glucose raises Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor DPP-IV Inhibitor (e.g., with Pyrrolidine core) DPP4_Inhibitor->DPP4 blocks

Caption: DPP-IV Signaling Pathway in Glucose Homeostasis.

experimental_workflow start Start: Compound Library (Pyrrolidine, Piperidine, etc. Analogs) hts High-Throughput Screening (Primary Assay) start->hts hits Initial 'Hits' Identified hts->hits dose_response Dose-Response & IC50 Determination hits->dose_response confirmation selectivity Selectivity Profiling (vs. Related Targets) dose_response->selectivity adme In Vitro ADME Assays (Permeability, Metabolic Stability) selectivity->adme lead_candidate Lead Candidate Selection adme->lead_candidate in_vivo In Vivo Efficacy & PK/PD Studies lead_candidate->in_vivo end Preclinical Development in_vivo->end

Caption: General Experimental Workflow for Inhibitor Drug Discovery.

Experimental Protocols

In Vitro DPP-IV Inhibition Assay

This protocol outlines a common fluorescence-based method for determining the in vitro inhibitory activity of test compounds against DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Test compounds (e.g., pyrrolidine and piperidine analogs) dissolved in DMSO

  • Reference inhibitor (e.g., Vildagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme Preparation: Dilute the human recombinant DPP-IV enzyme to the desired concentration in cold assay buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add 25 µL of the diluted test compound or reference inhibitor. For control wells (100% activity and blank), add 25 µL of assay buffer with the same percentage of DMSO. b. Add 50 µL of the diluted DPP-IV enzyme solution to all wells except the blank wells (add 50 µL of assay buffer to these). c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes at 37°C using a fluorescence plate reader.

  • Data Analysis: a. Subtract the background fluorescence (from blank wells) from all readings. b. Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). c. Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control. d. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The choice between pyrrolidine, piperidine, and other cyclic amine building blocks is a multifaceted decision that requires careful consideration of the specific drug discovery target and desired a physicochemical and pharmacokinetic profile. Pyrrolidine offers a unique combination of properties, including a slightly higher basicity, lower lipophilicity compared to piperidine, and significant conformational flexibility.[1] These attributes, coupled with its ready synthetic accessibility from the chiral pool, make it an exceptionally valuable scaffold in medicinal chemistry.[2] As demonstrated in the case of DPP-IV and pancreatic lipase inhibitors, the pyrrolidine ring can impart superior potency and binding affinity. Ultimately, a data-driven approach, including the direct comparison of analogs containing different scaffolds, is crucial for successful lead optimization and the development of effective and safe therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a detailed protocol for the proper disposal of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride (CAS No. 334981-11-2), a compound that requires careful handling due to its chemical structure. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on the known hazards and best practices for its constituent functional groups: a hydrazine moiety, a sulfonyl group, and a pyrrolidine ring.

Immediate Safety and Hazard Assessment

Before beginning any disposal procedure, it is critical to conduct a thorough risk assessment and handle the compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat. All handling and disposal steps should be performed in a well-ventilated chemical fume hood to prevent inhalation of any potential dust or vapors.

The primary hazards associated with this compound are inferred from its functional groups:

  • Hydrazine Group: Hydrazine and its derivatives are known to be toxic, potentially carcinogenic, and can cause severe skin and eye irritation.[1][2] They are also highly reactive and can be flammable.[2][3]

  • Sulfonyl Group: Compounds containing sulfonyl groups, particularly sulfonyl halides, can be reactive with water, alcohols, and amines.[4][5]

  • Pyrrolidine Moiety: Pyrrolidine and its derivatives can be flammable and corrosive.[6][7]

Quantitative Safety Data for Related Compounds
Data PointValueCompound/Class
Acute Oral Toxicity (LD50) 1960 mg/kg (Rat)Benzenesulfonyl Chloride
DOT Hazard Classification Class 3 (Flammable Liquid), Class 8 (Corrosive)Pyrrolidine
Incompatibility Strong oxidizing agents, acids, metal oxides, lead dioxide.[8][9]Hydrazines
Incompatibility Water, alcohols, amines.[4][5]Acyl and Sulfonyl Halides
Incompatibility Strong oxidizing agents, acids.[6]Pyrrolidine Derivatives

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as hazardous waste and arrange for its collection by a licensed professional waste disposal service.[8][10][11] Do not attempt to dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.[12]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, designated, and sealed hazardous waste container.

  • Segregation: Do not mix this waste with other waste streams, especially with incompatible materials such as strong oxidizing agents or acids, to prevent potentially violent reactions.[4][8]

Step 2: Containerization and Labeling

  • Use a chemically compatible container, such as a glass bottle with a secure cap, for liquid waste. For solid waste, a clearly labeled, sealed bag or container is appropriate.[6]

  • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[6] Include the CAS number (334981-11-2), the approximate quantity, and the date of accumulation.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • The storage area should be cool, dry, and away from sources of ignition and incompatible chemicals.[8]

Step 4: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8][10]

Experimental Protocols: Spill Management

In the event of a spill, immediate and proper cleanup is crucial to ensure safety.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment: For a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[8] Avoid using combustible materials like paper towels as the primary absorbent for larger spills.

  • Collection: Carefully collect the contaminated absorbent material and place it into a sealed, labeled container for hazardous waste disposal.[8]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), and collect the cleaning materials as hazardous waste.

  • Large Spills: For larger spills, evacuate the area and immediately contact your institution's EHS department or emergency response team.[6]

Mandatory Visualizations

Disposal Workflow

Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_disposal Disposal Steps cluster_spill Spill Management A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B C Segregate Waste (Solid and Liquid Separate) B->C G Evacuate and Secure Area B->G If Spill Occurs D Use Labeled, Sealed Hazardous Waste Container C->D E Store in Designated Secure Area D->E F Contact EHS for Professional Disposal E->F H Contain Spill with Inert Absorbent G->H I Collect Contaminated Material as Hazardous Waste H->I J Decontaminate Spill Area I->J

Caption: Disposal Workflow Diagram.

Logical Relationship of Hazards

Figure 2. Hazard Relationship Diagram cluster_compound This compound cluster_groups Functional Groups cluster_hazards Associated Hazards Compound Target Compound Hydrazine Hydrazine Compound->Hydrazine Sulfonyl Sulfonyl Compound->Sulfonyl Pyrrolidine Pyrrolidine Compound->Pyrrolidine Toxicity Toxicity / Carcinogenicity Hydrazine->Toxicity Reactivity Reactivity / Flammability Hydrazine->Reactivity Sulfonyl->Reactivity Pyrrolidine->Reactivity Corrosivity Corrosivity Pyrrolidine->Corrosivity

Caption: Hazard Relationship Diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.